molecular formula C11H12ClNO2 B1347185 N-[4-(2-chloropropanoyl)phenyl]acetamide CAS No. 81112-08-5

N-[4-(2-chloropropanoyl)phenyl]acetamide

Cat. No.: B1347185
CAS No.: 81112-08-5
M. Wt: 225.67 g/mol
InChI Key: FWBXOIYYUSIMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-Chloropropanoyl)phenyl]acetamide>

Properties

IUPAC Name

N-[4-(2-chloropropanoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-7(12)11(15)9-3-5-10(6-4-9)13-8(2)14/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBXOIYYUSIMST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)NC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90314229
Record name N-[4-(2-chloropropanoyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90314229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81112-08-5
Record name N-[4-(2-Chloro-1-oxopropyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81112-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 281614
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081112085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 81112-08-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281614
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[4-(2-chloropropanoyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90314229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-[4-(2-chloropropanoyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of N-[4-(2-chloropropanoyl)phenyl]acetamide, a compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its identity, physical and chemical properties, and a detailed experimental protocol for its synthesis via Friedel-Crafts acylation. Due to the limited availability of public experimental data, this guide also includes predicted spectral data and discusses the potential for biological activity based on structurally related compounds. This guide aims to serve as a foundational resource for researchers and professionals engaged in the fields of chemical synthesis and drug discovery.

Chemical Identity and Physical Properties

This compound is a chemical compound with the molecular formula C₁₁H₁₂ClNO₂.[1][2] It is also known by other names such as Acetamide, N-[4-(2-chloro-1-oxopropyl)phenyl]-, 1-(4-Acetamidophenyl)-2-chloro-1-propanone, and 4-Acetamidophenyl 1-chloroethyl ketone.[3] The fundamental chemical and physical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 81112-08-5[1][2][3][4]
Molecular Formula C₁₁H₁₂ClNO₂[1][2]
Molecular Weight 225.67 g/mol [1][2]
IUPAC Name This compound
Physical Form White to yellow solid/powder[4]
Melting Point 119-120 °C[5]
Boiling Point (Predicted) 429.9 ± 25.0 °C[5]
Density (Predicted) 1.237 ± 0.06 g/cm³[5]
pKa (Predicted) 14.47 ± 0.70[5]
SMILES CC(C(=O)C1=CC=C(C=C1)NC(=O)C)Cl[1]
InChI InChI=1S/C11H12ClNO2/c1-7(12)11(15)9-3-5-10(6-4-9)13-8(2)14/h3-7H,1-2H3,(H,13,14)[4]
InChIKey FWBXOIYYUSIMST-UHFFFAOYSA-N[4]

Synthesis

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of acetanilide with 2-chloropropionyl chloride using a Lewis acid catalyst, typically aluminum chloride.[6]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on procedures outlined in related patents.[6][7]

Materials:

  • Acetanilide

  • 2-Chloropropionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) or Carbon disulfide (CS₂) (solvent)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, suspend anhydrous aluminum chloride in the chosen solvent (e.g., dichloromethane). Cool the mixture in an ice bath.

  • Addition of Acylating Agent: Slowly add 2-chloropropionyl chloride to the stirred suspension.

  • Addition of Substrate: To this mixture, add acetanilide portion-wise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period (e.g., 1-3 hours) to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

  • Isolation: The crude product will precipitate out of the aqueous solution. Isolate the solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

  • Drying: Dry the purified product in a vacuum oven.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Acetanilide Acetanilide Reaction Friedel-Crafts Acylation Acetanilide->Reaction Chloropropionyl_Chloride 2-Chloropropionyl Chloride Chloropropionyl_Chloride->Reaction AlCl3 AlCl3 (Catalyst) AlCl3->Reaction Solvent CH2Cl2 or CS2 Solvent->Reaction Workup Acidic Work-up Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Final_Product This compound Purification->Final_Product

Synthesis workflow for this compound.

Spectral and Analytical Data

Predicted Mass Spectrometry Data
Adductm/zPredicted CCS (Ų)
[M+H]⁺226.06293147.4
[M+Na]⁺248.04487154.7
[M-H]⁻224.04837151.1
[M+NH₄]⁺243.08947166.1
[M+K]⁺264.01881151.5
Data sourced from PubChemLite, calculated using CCSbase.[1]
Estimated NMR and IR Data

The following are estimated peak assignments based on the analysis of similar compounds such as acetanilide and other N-phenylacetamides. These should be used as a guide for characterization in the absence of experimental data.

¹H NMR (Estimated):

  • Aromatic Protons: Doublets in the range of δ 7.5-8.0 ppm.

  • -NH Proton: A broad singlet, typically δ > 8.0 ppm.

  • -CH(Cl)- Proton: A quartet, likely in the range of δ 4.5-5.0 ppm.

  • -CH₃ (propanoyl) Proton: A doublet, likely in the range of δ 1.6-1.8 ppm.

  • -CH₃ (acetyl) Proton: A singlet, likely in the range of δ 2.1-2.3 ppm.

¹³C NMR (Estimated):

  • Carbonyl Carbons: Peaks in the range of δ 168-200 ppm.

  • Aromatic Carbons: Peaks in the range of δ 115-145 ppm.

  • -CH(Cl)- Carbon: A peak around δ 60-70 ppm.

  • Methyl Carbons: Peaks in the range of δ 20-30 ppm.

FT-IR (Estimated, KBr pellet, cm⁻¹):

  • N-H Stretch: A sharp peak around 3300 cm⁻¹.

  • C=O Stretch (Amide): A strong peak around 1660-1680 cm⁻¹.

  • C=O Stretch (Ketone): A strong peak around 1680-1700 cm⁻¹.

  • C-N Stretch: A peak in the region of 1200-1350 cm⁻¹.

  • C-Cl Stretch: A peak in the region of 600-800 cm⁻¹.

Reactivity and Stability

  • Stability: The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[5] It is a solid at room temperature and is expected to be relatively stable under standard laboratory conditions.

  • Reactivity: The presence of a chloropropanoyl group makes the alpha-carbon susceptible to nucleophilic substitution reactions. The amide and ketone functionalities can also undergo various chemical transformations.

Potential Biological Activity and Applications in Drug Development

While there is no specific literature on the biological activity of this compound, the broader class of acetamide derivatives has been investigated for a range of pharmacological activities.

  • General Biological Profile of Acetamides: Many acetamide derivatives have been reported to exhibit anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties.

  • Potential as an Intermediate: Given its chemical structure, this compound can serve as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it is a known intermediate in the synthesis of Levosimendan, a calcium sensitizer used in the management of heart failure.[3][6]

The logical relationship for its potential role as a drug discovery intermediate is illustrated below.

Biological_Relevance Start This compound Intermediate Versatile Chemical Intermediate Start->Intermediate Synthesis Synthesis of Complex Molecules Intermediate->Synthesis BioActivity Potential Biological Activity (e.g., Anti-inflammatory, Analgesic) Synthesis->BioActivity DrugDev Drug Development Candidate BioActivity->DrugDev

Potential role as a drug discovery intermediate.

Safety Information

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For complete safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a compound with established synthetic accessibility, primarily through the Friedel-Crafts acylation of acetanilide. While its physical properties are partially characterized, a significant gap exists in the public domain regarding its experimental spectral data and biological activity. Its role as an intermediate in the synthesis of pharmaceuticals like Levosimendan highlights its importance in medicinal chemistry. This technical guide provides a consolidated resource of the currently available information and underscores the need for further experimental characterization to fully elucidate the properties and potential applications of this compound. Researchers are encouraged to use the provided protocols and estimated data as a starting point for their investigations.

References

Technical Guide: N-[4-(2-chloropropanoyl)phenyl]acetamide (CAS: 81112-08-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[4-(2-chloropropanoyl)phenyl]acetamide, with the CAS number 81112-08-5, is a key chemical intermediate primarily recognized for its role in the synthesis of cardiovascular drugs, notably Levosimendan and Pimobendan. Its chemical structure features a central phenyl ring substituted with an acetamide group and a 2-chloropropanoyl group in the para position. This guide provides a comprehensive overview of its synthesis, chemical properties, and its pivotal position in the development of important therapeutic agents. Due to the limited availability of public data on the biological activity of this specific intermediate, this document will focus on its synthesis and its role as a precursor.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for its handling, characterization, and use in synthetic chemistry.

PropertyValueSource
CAS Number 81112-08-5N/A
Molecular Formula C₁₁H₁₂ClNO₂N/A
Molecular Weight 225.67 g/mol N/A
Synonyms 1-(4-Acetamidophenyl)-2-chloro-1-propanoneN/A
Appearance White to yellow solid
Melting Point 119-120 °CN/A
Storage Temperature +4°C

Synthesis

The primary synthetic route to this compound is through the Friedel-Crafts acylation of acetanilide. This electrophilic aromatic substitution reaction introduces the 2-chloropropanoyl group onto the phenyl ring of acetanilide.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established methods for Friedel-Crafts acylation and information from patents describing the synthesis of similar compounds[1].

Materials:

  • Acetanilide

  • 2-Chloropropionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Deionized water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.2 to 1.5 molar equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly add 2-chloropropionyl chloride (1.1 molar equivalents) dropwise to the stirred suspension. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 15-30 minutes to form the acylium ion complex.

  • Dissolve acetanilide (1.0 molar equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture, again maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and a small amount of concentrated hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol to yield this compound as a solid.

Role in Drug Synthesis

This compound is a crucial building block in the multi-step synthesis of Levosimendan and Pimobendan, both of which are used in the treatment of heart failure.

Synthetic Pathway Overview

The following diagram illustrates the position of this compound in the synthesis of these cardiovascular drugs. It serves as an electrophilic component that reacts with a nucleophile to build the core structure of the final active pharmaceutical ingredient (API).

G cluster_start Starting Materials cluster_products Final Products Acetanilide Acetanilide Intermediate This compound (CAS: 81112-08-5) Acetanilide->Intermediate Friedel-Crafts Acylation AcylChloride 2-Chloropropionyl chloride AcylChloride->Intermediate Levosimendan Levosimendan Intermediate->Levosimendan Multi-step Synthesis Pimobendan Pimobendan Intermediate->Pimobendan Multi-step Synthesis

Caption: Role of this compound in drug synthesis.

Biological Activity and Signaling Pathways

There is currently no publicly available data on the specific biological activity, mechanism of action, or interaction with signaling pathways of this compound itself. Its primary significance in the context of drug development is as a synthetic intermediate. The biological effects of the final products, Levosimendan and Pimobendan, are well-characterized.

  • Levosimendan is a calcium sensitizer that enhances the contraction of the heart muscle without significantly increasing myocardial oxygen demand. It also has vasodilatory effects through the opening of ATP-sensitive potassium channels[2].

  • Pimobendan is a calcium sensitizer and a phosphodiesterase III (PDE3) inhibitor, leading to both increased cardiac contractility and vasodilation[3].

The workflow for the synthesis of Levosimendan, highlighting the role of the intermediate, is presented below.

G cluster_synthesis Synthesis of Levosimendan Intermediate start Acetanilide + 2-Chloropropionyl chloride intermediate1 This compound start->intermediate1 Friedel-Crafts Acylation intermediate2 Reaction with Diethyl Malonate intermediate1->intermediate2 Nucleophilic Substitution intermediate3 6-(4-aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2H)-one intermediate2->intermediate3 Hydrolysis, Decarboxylation & Cyclization final_product Levosimendan intermediate3->final_product Condensation with Malononitrile

Caption: Synthetic workflow for Levosimendan from the intermediate.

Analytical Data

No experimentally derived analytical spectra (NMR, IR, Mass Spectrometry) for this compound are readily available in public databases. The following table provides predicted data and typical spectral characteristics expected for this molecule based on its structure.

Analytical TechniquePredicted/Expected Data
¹H NMR Aromatic protons (AA'BB' system, ~7.5-8.0 ppm), NH proton (singlet, ~8-10 ppm), CH proton (quartet, ~5.0-5.5 ppm), CH₃ protons of the chloro-propanoyl group (doublet, ~1.7-1.9 ppm), CH₃ protons of the acetamide group (singlet, ~2.1-2.3 ppm).
¹³C NMR Carbonyl carbons (~190-200 ppm for the ketone, ~168-172 ppm for the amide), aromatic carbons (~118-145 ppm), CH carbon (~55-60 ppm), CH₃ carbons (~20-25 ppm).
IR Spectroscopy (cm⁻¹) N-H stretch (~3300-3200), C=O stretch (ketone, ~1680-1660), C=O stretch (amide, ~1660-1630), C-N stretch (~1400-1200), C-Cl stretch (~800-600).
Mass Spectrometry (m/z) Molecular ion peak [M]⁺ at ~225. Key fragments would likely arise from the loss of Cl, acetyl group, and cleavage of the propanoyl chain.

Safety and Handling

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable intermediate in synthetic organic chemistry, particularly for the pharmaceutical industry. Its efficient synthesis via Friedel-Crafts acylation makes it an accessible precursor for the production of complex molecules like Levosimendan and Pimobendan. While direct biological data for this compound is lacking, its role in the synthesis of life-saving medications underscores its importance in drug development. Further research into the properties and potential biological activities of this and related intermediates could provide new insights for medicinal chemistry.

References

An In-depth Technical Guide to N-[4-(2-chloropropanoyl)phenyl]acetamide: Structure, Synthesis, and Role as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical entity N-[4-(2-chloropropanoyl)phenyl]acetamide, a key intermediate in the synthesis of cardiovascular drugs. This document collates available data on its molecular structure, chemical properties, and detailed synthesis protocols. Due to the nature of this compound as a synthetic building block, this guide focuses on its chemical characteristics and its pivotal role in multi-step synthetic pathways.

Core Molecular and Physical Properties

This compound is a substituted aromatic ketone. Its structure is characterized by a central benzene ring substituted at the 1 and 4 positions with an acetamido group and a 2-chloropropanoyl group, respectively.

Summary of Quantitative Data
PropertyValueSource(s)
CAS Number 81112-08-5[1]
Molecular Formula C₁₁H₁₂ClNO₂[2]
Molecular Weight 225.67 g/mol [2]
Melting Point 119-120 °C[1]
Physical Form White to yellow solid/powder[1]
IUPAC Name This compound[1]

Spectroscopic and Structural Data

While comprehensive experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra are not widely available in public databases, the structural identity of this compound is well-established through its role in validated synthetic procedures. Its molecular structure is confirmed by its synthesis from known precursors and its subsequent conversion to well-characterized pharmaceutical compounds.

Synthesis Protocol: Friedel-Crafts Acylation

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of acetanilide.[3] This reaction involves the electrophilic substitution of an acyl group onto the aromatic ring of acetanilide.

Experimental Protocol

Materials:

  • Acetanilide

  • 2-Chloropropionyl chloride

  • Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)

  • Anhydrous solvent (e.g., 1,2-dichloroethane, carbon disulfide, chloroform, or dichloromethane)[3]

  • Ice bath

  • Standard laboratory glassware for organic synthesis

  • Purification apparatus (e.g., for recrystallization)

Procedure:

  • In a suitable reaction vessel, under an inert atmosphere, the chosen anhydrous solvent is chilled in an ice bath.

  • The Lewis acid catalyst (e.g., aluminum chloride) is carefully added to the cold solvent with stirring.

  • Acetanilide is then added to the stirred suspension.

  • 2-Chloropropionyl chloride is added dropwise to the reaction mixture, maintaining a low temperature.

  • After the addition is complete, the reaction is allowed to proceed at a controlled temperature (e.g., 10-60 °C) until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC).[3]

  • Upon completion, the reaction is quenched by carefully pouring the mixture into ice water.

  • The crude product precipitates and is collected by filtration.

  • The collected solid is washed with water and then purified, typically by recrystallization from a suitable solvent like ethanol, to yield this compound.[3]

Role as a Key Intermediate in Levosimendan Synthesis

This compound is not known for its own biological activity. Instead, its significance lies in its role as a crucial intermediate in the synthesis of the drug Levosimendan.[3] Levosimendan is a calcium sensitizer used in the treatment of acutely decompensated severe chronic heart failure.[4][5]

The synthesis of Levosimendan from this compound involves a multi-step process, beginning with the formation of a pyridazinone derivative.[3]

Logical Workflow: Synthesis of Levosimendan from Acetanilide

The following diagram illustrates the logical progression from the starting material, acetanilide, to the final active pharmaceutical ingredient, Levosimendan, highlighting the position of this compound as a key intermediate.

Synthesis_Workflow Acetanilide Acetanilide Reaction1 Friedel-Crafts Acylation Acetanilide->Reaction1 ChloropropionylChloride 2-Chloropropionyl Chloride ChloropropionylChloride->Reaction1 Intermediate1 This compound (Compound 1) Reaction2 One-pot Synthesis Intermediate1->Reaction2 Reaction1->Intermediate1 Intermediate2 6-(4-aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2H)-one (Compound 2) Reaction3 Condensation Intermediate2->Reaction3 Reaction2->Intermediate2 Malononitrile Malononitrile Malononitrile->Reaction3 Levosimendan Levosimendan (Final Product) Reaction3->Levosimendan

Caption: Synthetic pathway of Levosimendan from Acetanilide.

Conclusion

This compound is a well-defined chemical compound with established physical properties and a clear synthetic route. While it does not appear to have direct biological applications, its role as a key building block in the manufacture of Levosimendan underscores its importance in the pharmaceutical industry. The information provided in this guide is intended to support researchers and professionals in drug development and chemical synthesis in understanding the fundamental characteristics and utility of this important intermediate.

References

A Technical Guide to N-[4-(2-chloropropanoyl)phenyl]acetamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-[4-(2-chloropropanoyl)phenyl]acetamide, a key intermediate in pharmaceutical synthesis. This document details its chemical properties, outlines a validated synthesis protocol, and explores its applications in drug development, presenting all quantitative data in structured tables and process flows as diagrams for clarity and ease of use.

Core Compound Properties

This compound is a chemical compound with the IUPAC name this compound. It is also known by synonyms such as Acetamide, N-[4-(2-chloro-1-oxopropyl)phenyl]; 1-(4-Acetamidophenyl)-2-chloro-1-propanone; and 4-Acetamidophenyl 1-chloroethyl ketone[1]. This compound plays a significant role as an intermediate in the synthesis of various pharmaceutical agents[1][2].

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 81112-08-5[1][3][4][5][6]
Molecular Formula C₁₁H₁₂ClNO₂[6][7]
Molecular Weight 225.67 g/mol [4][5][6][7]
Melting Point 119-120 °C[3][5]
Boiling Point (Predicted) 429.9±25.0 °C[3][5]
Density (Predicted) 1.237±0.06 g/cm³[3]
Physical Form White to yellow solid/powder[4]
Purity 97%[4]
Storage Temperature Room Temperature or 2-8°C under inert gas[3][4]
Safety and Handling

This compound is classified with the signal word "Warning" and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Synthesis Protocol: Friedel-Crafts Acylation

A common method for the synthesis of this compound is through the Friedel-Crafts acylation of acetanilide with 2-chloropropionyl chloride[2].

Experimental Methodology

Materials:

  • Acetanilide

  • 2-Chloropropionyl chloride

  • Solvent (e.g., 1,2-dichloroethane, carbon disulfide, chloroform, or dichloromethane)[2]

  • Lewis acid catalyst (e.g., Aluminum chloride - typical for Friedel-Crafts reactions)

  • Ice water

  • Ethanol (for recrystallization)

Procedure:

  • In a suitable reaction vessel, dissolve acetanilide in the chosen solvent.

  • Cool the mixture in an ice bath.

  • Slowly add the Lewis acid catalyst to the cooled solution while stirring.

  • Gradually add 2-chloropropionyl chloride to the reaction mixture.

  • Allow the reaction to proceed at a controlled temperature until completion (monitoring by TLC is recommended).

  • Upon completion, quench the reaction by carefully pouring the mixture into ice water.

  • Filter the resulting precipitate and wash it thoroughly with deionized water.

  • Recrystallize the crude product from ethanol to obtain pure this compound[2].

A patent describing a similar synthesis reported a yield of 84.2% for the desired product[2].

Application in Drug Development

This compound is a crucial intermediate in the synthesis of Levosimendan[2]. Levosimendan is a calcium sensitizer used in the management of acutely decompensated heart failure. The synthesis involves the reaction of this compound with other reagents to form the core structure of the final drug molecule[2].

The general class of N-phenylacetamide derivatives has been a subject of interest in medicinal chemistry due to their potential as anticancer, anti-inflammatory, and antimicrobial agents[8][9][10].

Visualizing the Synthesis Pathway

To illustrate the synthesis of this compound, a logical workflow diagram is provided below. This diagram outlines the key steps from starting materials to the final product.

Synthesis_Workflow Start Starting Materials Acetanilide Acetanilide Start->Acetanilide ChloropropionylChloride 2-Chloropropionyl Chloride Start->ChloropropionylChloride Reaction Friedel-Crafts Acylation Acetanilide->Reaction ChloropropionylChloride->Reaction Quenching Quenching (Ice Water) Reaction->Quenching Reaction Mixture Purification Filtration & Recrystallization (Ethanol) Quenching->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of N-[4-(2-chloropropanoyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-[4-(2-chloropropanoyl)phenyl]acetamide, a key intermediate in the production of various pharmaceuticals. The primary synthesis pathway detailed is the Friedel-Crafts acylation of acetanilide with 2-chloropropionyl chloride. This document outlines the detailed experimental protocol, presents quantitative data in a structured format, and includes a visualization of the synthetic pathway.

Core Synthesis Pathway: Friedel-Crafts Acylation

The synthesis of this compound is achieved through the electrophilic aromatic substitution of acetanilide with 2-chloropropionyl chloride, utilizing a Lewis acid catalyst. The acetamido group of acetanilide is an ortho-, para-directing activator, leading to the desired para-substituted product.

Reaction Scheme:

Synthesis_Pathway Synthesis of this compound Acetanilide Acetanilide Product This compound Acetanilide->Product ChloropropionylChloride 2-Chloropropionyl chloride Intermediate Acylium Ion Intermediate ChloropropionylChloride->Intermediate + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl3) Solvent (e.g., 1,2-Dichloroethane) Intermediate->Product Electrophilic Aromatic Substitution

Caption: Friedel-Crafts acylation of acetanilide.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants & Reagents
Acetanilide1 equivalent[1]
2-Chloropropionyl chloride1.2 equivalents[1]
Lewis Acid (e.g., AlCl₃)Catalytic amount[1]
Solvent1,2-Dichloroethane[1]
Reaction Conditions
Temperature25 °C[1]
Reaction Time3 hours[1]
Product Information
Yield84.2%[1]
Molecular FormulaC₁₁H₁₂ClNO₂[2]
Molecular Weight225.67 g/mol [2]
Spectroscopic Data
¹H NMR (500 MHz, DMSO-d₆)δ: 10.36 (s, 1H, NH), 8.02 (d, J=8.5 Hz, 2H, PhH), 7.75 (d, J=9.0 Hz, 2H, PhH), 5.70 (q, J=19.5 Hz, 1H, CH), 2.11 (s, 3H, CH₃), 1.60 (d, J=6.5 Hz, 3H, CH₃)[1]

Note: The compound name in the reference for the ¹H NMR data is listed as "N-[4-(2-chloropropionyl chloride)phenyl]acetamide", which is likely a typographical error and should be interpreted as the desired product.

Experimental Protocol

This protocol is based on the method described in the patent literature for the synthesis of this compound[1].

Materials and Equipment
  • Acetanilide

  • 2-Chloropropionyl chloride

  • Aluminum chloride (AlCl₃) or another suitable Lewis acid

  • 1,2-Dichloroethane

  • Ethanol

  • Deionized water

  • Ice

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Reaction vessel with temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a suitable reaction vessel, suspend acetanilide in 1,2-dichloroethane. The molar ratio of 2-chloropropionyl chloride to acetanilide should be 1.2:1.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., aluminum chloride) to the suspension.

  • Addition of Acylating Agent: Cool the mixture and add 2-chloropropionyl chloride dropwise to the reactor over a period of 1 hour, maintaining the reaction temperature at 25 °C.

  • Reaction: Stir the reaction mixture at 25 °C for 3 hours.

  • Work-up: Upon completion of the reaction, carefully pour the reaction mixture into ice water.

  • Isolation: Collect the resulting precipitate by filtration and wash the solid with deionized water three times.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend Acetanilide in 1,2-Dichloroethane B Add Lewis Acid Catalyst A->B C Add 2-Chloropropionyl chloride (dropwise, 25°C, 1h) B->C D Stir at 25°C for 3h C->D E Pour into Ice Water D->E Reaction Completion F Filter Precipitate E->F G Wash with Deionized Water F->G H Recrystallize from Ethanol G->H I Pure Product H->I

Caption: Step-by-step experimental workflow.

References

In-depth Technical Guide: The Mechanism of Action of N-[4-(2-chloropropanoyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview based on publicly available data. The compound N-[4-(2-chloropropanoyl)phenyl]acetamide is primarily documented as a chemical intermediate, and direct research on its specific mechanism of action is limited.

Executive Summary

This compound is a chemical compound primarily utilized as a key intermediate in the synthesis of various pharmaceutical agents, most notably Levosimendan. Direct research into the specific mechanism of action of this compound is not extensively available in the current body of scientific literature. Its biological effects are largely contextualized by its role as a precursor to more complex, pharmacologically active molecules. This guide will explore the known chemical properties and synthetic utility of this compound, providing a foundational understanding for researchers in drug development.

Chemical Properties and Synthesis

This compound is characterized by an acetamide group and a 2-chloropropanoyl group attached to a phenyl ring. These functional groups make it a versatile reagent in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 81112-08-5[1]
Molecular Formula C₁₁H₁₂ClNO₂[2][3]
Molecular Weight 225.67 g/mol [2][3]
Appearance White to yellow solid[3]
Storage Temperature +4°C[3]

The synthesis of this compound typically involves the Friedel-Crafts acylation of acetanilide with 2-chloropropionyl chloride. This process is a foundational step in the multi-step synthesis of Levosimendan.

Role as a Synthetic Intermediate

The primary documented role of this compound is as a building block in the synthesis of Levosimendan.[4] Levosimendan is a calcium sensitizer used in the treatment of acutely decompensated heart failure.

Synthetic Pathway to Levosimendan

The synthesis of Levosimendan from this compound involves a one-pot reaction to form a pyridazinone derivative, which is then further condensed to yield the final product.

Below is a generalized workflow for the synthesis of Levosimendan, highlighting the position of this compound.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Levosimendan Acetanilide Acetanilide Friedel_Crafts_Acylation Friedel_Crafts_Acylation Acetanilide->Friedel_Crafts_Acylation 2-Chloropropionyl_chloride 2-Chloropropionyl_chloride 2-Chloropropionyl_chloride->Friedel_Crafts_Acylation N4CPA This compound Friedel_Crafts_Acylation->N4CPA Compound_1 This compound One_Pot_Reaction One_Pot_Reaction Compound_1->One_Pot_Reaction Compound_2 6-(4-aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2H)-one One_Pot_Reaction->Compound_2 Condensation Condensation Compound_2->Condensation Levosimendan Levosimendan Condensation->Levosimendan

Caption: Synthetic pathway of Levosimendan from Acetanilide.

Inferred Biological Activity

Given the lack of direct studies, any discussion of the biological activity of this compound is speculative and based on its chemical structure and its role as a precursor. The presence of a reactive chloropropanoyl group suggests potential for covalent modification of biological macromolecules, a common mechanism for enzyme inhibitors. However, without experimental data, specific targets cannot be identified.

Future Research Directions

To elucidate the mechanism of action of this compound, the following experimental approaches are recommended:

  • In vitro screening: Test the compound against a panel of enzymes, particularly those involved in cardiac function, given its link to Levosimendan.

  • Cell-based assays: Evaluate the effect of the compound on various cell lines to identify any cytotoxic or other phenotypic effects.

  • Target identification studies: Employ techniques such as affinity chromatography or activity-based protein profiling to identify potential protein targets.

Conclusion

This compound is a chemically significant molecule, primarily recognized for its role as an intermediate in the synthesis of the cardiovascular drug Levosimendan. While its own mechanism of action has not been a subject of direct investigation, its chemical structure suggests potential for biological activity. Further research is necessary to explore its pharmacological profile. Researchers and drug development professionals should view this compound as a versatile synthetic tool with potential for further investigation.

References

Unveiling the Biological Profile of N-[4-(2-chloropropanoyl)phenyl]acetamide: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-[4-(2-chloropropanoyl)phenyl]acetamide, a substituted acetamide derivative, is a compound of interest primarily recognized for its role as a key intermediate in the synthesis of various pharmaceutical agents. Despite its integral role in the manufacturing of bioactive molecules, a comprehensive review of the public domain literature, including scientific databases and patent filings, reveals a notable absence of direct research into its intrinsic biological activity. This technical guide consolidates the available information on this compound, focusing on its established synthetic utility. Furthermore, to provide a broader context for researchers, this paper will explore the diverse biological activities reported for structurally analogous chloroacetamide and acetamide compounds. This exploration aims to offer insights into potential, yet uninvestigated, pharmacological avenues for the title compound.

Introduction

This compound (CAS No. 81112-08-5) is a chemical entity belonging to the class of alpha-halo ketonic acetamides. Its chemical structure, characterized by a central phenylacetamide core with a 2-chloropropanoyl substituent, makes it a versatile precursor in organic synthesis. The presence of a reactive chloropropyl group alongside an acetamido functionality provides multiple sites for chemical modification, rendering it a valuable building block for more complex molecules.

While the primary focus of existing literature is on its synthetic applications, the broader family of acetamide and chloroacetamide derivatives has been extensively studied and shown to possess a wide array of biological activities. These activities range from antimicrobial and anti-inflammatory to enzymatic inhibition. This guide will first detail the known synthetic pathways involving this compound and then delve into the reported biological effects of its structural relatives to illuminate potential areas for future investigation.

Synthetic Utility of this compound

The principal documented application of this compound is as a crucial intermediate in the synthesis of cardiovascular drugs.

Synthesis of Levosimendan

Patents describe the use of this compound as a starting material in the manufacturing process of Levosimendan[1]. Levosimendan is a calcium sensitizer used in the treatment of acutely decompensated severe chronic heart failure. The synthesis involves a multi-step process where the chloro-propanoyl moiety of the title compound is utilized to construct the pyridazinone ring system of the final active pharmaceutical ingredient.

A generalized workflow for its role in synthesis is depicted below:

G A This compound B Reaction with hydrazine derivative A->B C Cyclization B->C D Further modifications C->D E Levosimendan D->E

Caption: Synthetic pathway from the intermediate to Levosimendan.

Synthesis of Pimobendan

Similarly, this compound, or its close derivatives, serves as a precursor in the synthesis of Pimobendan, another cardiovascular drug used to manage congestive heart failure in canines. The synthetic route leverages the reactive nature of the alpha-chloro ketone for the elaboration of the final drug structure.

Biological Activities of Structurally Related Compounds

Although no direct biological data for this compound has been found, the broader classes of chloroacetamide and acetamide derivatives have demonstrated significant and varied biological activities. This section summarizes these findings to provide a predictive context for the potential bio-profile of the title compound.

Antimicrobial Activity

Derivatives of N-(4-acetylphenyl)-2-chloroacetamide have been synthesized and evaluated for their antibacterial and antioxidant properties. Certain thiosemicarbazone and sulfide derivatives of this parent compound were found to be potent antibacterial agents against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with growth inhibitory activities reaching up to 91.7%[2]. The presence of the chloroacetamide moiety is often crucial for the antimicrobial efficacy of these molecules.

Anti-inflammatory and Analgesic Activity

Various acetamide derivatives have been investigated for their anti-inflammatory and analgesic properties. For instance, N-(2-hydroxyphenyl) acetamide has been shown to possess promising anti-arthritic properties by reducing pro-inflammatory cytokines such as IL-1β and TNF-α, and modulating oxidative stress markers in animal models of arthritis[3].

Enzyme Inhibition

Substituted acetamide derivatives have been designed and synthesized as potential inhibitors of various enzymes. One study focused on the development of acetamide derivatives as butyrylcholinesterase (BChE) inhibitors for the potential treatment of Alzheimer's disease, with some compounds showing significant inhibitory activity[4].

Other Reported Activities

The diverse biological landscape of acetamide derivatives also includes antioxidant and antiproliferative activities[5]. The specific substitutions on the phenyl ring and the acetamide nitrogen play a critical role in defining the nature and potency of the biological effect.

Discussion and Future Perspectives

The available evidence strongly positions this compound as a valuable synthetic intermediate rather than a biologically active agent in its own right. Its utility in the synthesis of established drugs like Levosimendan underscores its importance in medicinal chemistry.

However, the rich pharmacology of the broader chloroacetamide and acetamide classes suggests that this compound itself, or its direct derivatives, could possess latent biological activities. The presence of the reactive α-chloro ketone functionality, while useful for synthesis, might also confer cytotoxicity or other bio-activities through alkylation of biological macromolecules.

Future research could productively explore the following areas:

  • Broad-spectrum biological screening: A comprehensive screening of this compound against a panel of biological targets (e.g., kinases, proteases, microbial strains) could uncover novel activities.

  • Derivatization: The synthesis of a library of compounds based on the this compound scaffold, modifying the chloro and acetamido groups, could lead to the discovery of new bioactive molecules.

  • In silico studies: Computational modeling and docking studies could predict potential biological targets and guide the design of future experimental work.

Conclusion

References

Unlocking Potential: A Technical Guide to N-[4-(2-chloropropanoyl)phenyl]acetamide and its Therapeutic Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-[4-(2-chloropropanoyl)phenyl]acetamide, a key chemical intermediate, and explores the therapeutic potential of the broader phenylacetamide class of compounds. While direct therapeutic applications for this compound have not been identified, its integral role in the synthesis of established cardiovascular drugs underscores the importance of its chemical scaffold in medicinal chemistry. This document details its synthesis, chemical properties, and its application in the production of notable pharmaceuticals. Furthermore, it delves into the diverse biological activities exhibited by related phenylacetamide derivatives, offering insights for future drug discovery and development endeavors.

Core Compound Profile: this compound

This compound is primarily recognized as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Its chemical structure features a central phenyl ring substituted with an acetamide group and a 2-chloropropanoyl group in a para arrangement.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical suppliers.[2][3][4]

PropertyValue
CAS Number 81112-08-5
Molecular Formula C₁₁H₁₂ClNO₂
Molecular Weight 225.67 g/mol
Melting Point 119-120 °C
Physical Form White to yellow solid/powder
Storage Temperature 2-8°C or Room Temperature
IUPAC Name This compound
InChI Key FWBXOIYYUSIMST-UHFFFAOYSA-N
Synthesis Protocol

The primary route for synthesizing this compound is through the Friedel-Crafts acylation of acetanilide with 2-chloropropionyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: In a suitable reaction vessel, acetanilide is dissolved in a dry, inert solvent such as 1,2-dichloroethane, carbon disulfide, chloroform, or dichloromethane.

  • Catalyst Addition: A Lewis acid catalyst (e.g., aluminum chloride) is added to the mixture.

  • Acylation: 2-chloropropionyl chloride is added dropwise to the reaction mixture while maintaining a controlled temperature, typically between 10-60°C.

  • Reaction Monitoring: The progress of the reaction is monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC).

  • Quenching and Isolation: Upon completion, the reaction is quenched by carefully pouring the mixture into ice water. The precipitated product is then collected by filtration.

  • Purification: The crude product is washed with deionized water and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_purification Workup and Purification cluster_end Final Product Acetanilide Acetanilide FriedelCrafts Friedel-Crafts Acylation Acetanilide->FriedelCrafts ChloropropionylChloride 2-Chloropropionyl Chloride ChloropropionylChloride->FriedelCrafts Solvent Inert Solvent (e.g., 1,2-dichloroethane) Solvent->FriedelCrafts Catalyst Lewis Acid Catalyst (e.g., AlCl3) Catalyst->FriedelCrafts Temperature Controlled Temperature (10-60°C) Temperature->FriedelCrafts Quenching Quenching in Ice Water FriedelCrafts->Quenching Filtration Filtration Quenching->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization FinalProduct This compound Recrystallization->FinalProduct

Synthesis workflow for this compound.

Role as a Pharmaceutical Intermediate

This compound serves as a pivotal intermediate in the synthesis of cardiovascular drugs, including Levosimendan and Pimobendan.[5]

Synthesis of Levosimendan

In the synthesis of Levosimendan, this compound (compound 1) is a key starting material. It undergoes a one-pot reaction to form 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (compound 2), which is then condensed with malononitrile to yield Levosimendan.

Synthesis of Pimobendan

Similarly, a derivative of this compound is used in the synthesis of Pimobendan. Specifically, N-[4-(2-chloropropionyl)-2-nitrophenyl]-acetamide is a key intermediate in one of the described synthetic routes.[5]

Therapeutic Mechanisms of End-Products

The therapeutic utility of the this compound scaffold can be inferred from the mechanisms of action of the final drug products, Levosimendan and Pimobendan. Both are classified as inodilators, exhibiting both positive inotropic and vasodilatory effects.

Levosimendan: A Calcium Sensitizer

Levosimendan is used in the management of acutely decompensated congestive heart failure.[6] Its primary mechanism involves increasing the sensitivity of cardiac troponin C to calcium, which enhances myocardial contractility without significantly increasing intracellular calcium concentrations.[6][7][8] This calcium sensitization is calcium-dependent, promoting contraction during systole and allowing for normal diastolic relaxation.[8] Additionally, Levosimendan induces vasodilation by opening ATP-sensitive potassium channels in vascular smooth muscle, which reduces both preload and afterload on the heart.[6][8]

G cluster_cardiac Cardiac Myocyte cluster_vascular Vascular Smooth Muscle Levosimendan Levosimendan TroponinC Cardiac Troponin C Levosimendan->TroponinC binds to K_ATP ATP-sensitive K+ channels Levosimendan->K_ATP opens CaSensitivity Increased Ca2+ Sensitivity TroponinC->CaSensitivity Contraction Enhanced Myocardial Contraction (Inotropy) CaSensitivity->Contraction Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation PreloadAfterload Decreased Preload and Afterload Vasodilation->PreloadAfterload

Mechanism of action of Levosimendan.

Pimobendan: A Dual-Action Inodilator

Pimobendan, primarily used in veterinary medicine for managing heart failure, also acts as a calcium sensitizer by binding to cardiac troponin C.[9][10][11] This enhances the efficiency of muscle contraction.[10][12] In addition to calcium sensitization, Pimobendan is a selective inhibitor of phosphodiesterase 3 (PDE3).[9][11] Inhibition of PDE3 in vascular smooth muscle leads to vasodilation, reducing both preload and afterload.[9][12]

G cluster_cardiac Cardiac Myocyte cluster_vascular Vascular Smooth Muscle Pimobendan Pimobendan TroponinC Cardiac Troponin C Pimobendan->TroponinC binds to PDE3 Phosphodiesterase 3 (PDE3) Pimobendan->PDE3 inhibits CaSensitivity Increased Ca2+ Sensitivity TroponinC->CaSensitivity Contraction Enhanced Myocardial Contraction (Inotropy) CaSensitivity->Contraction cAMP Increased cAMP PDE3->cAMP Vasodilation Vasodilation cAMP->Vasodilation PreloadAfterload Decreased Preload and Afterload Vasodilation->PreloadAfterload

Mechanism of action of Pimobendan.

Therapeutic Potential of Phenylacetamide Derivatives

While this compound itself is not used therapeutically, the broader class of phenylacetamide derivatives has been extensively investigated and shown to possess a wide range of biological activities.[13] This suggests that the core phenylacetamide scaffold is a promising starting point for the development of new therapeutic agents.

Anticancer Activity

Several studies have demonstrated the potential of phenylacetamide derivatives as cytotoxic agents against various cancer cell lines.[13][14][15] The proposed mechanisms often involve the induction of apoptosis.[13][16]

Quantitative Data on Anticancer Activity of Phenylacetamide Derivatives

CompoundCell LineIC₅₀ (µM)Reference
2-(4-Fluorophenyl)-N-(o-nitrophenyl)acetamidePC3 (prostate carcinoma)52[14][15]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (prostate carcinoma)80[14][15]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7 (breast cancer)100[14][15]
Phenylacetamide derivative 3dMDA-MB-468 (breast cancer)0.6 ± 0.08[16]
Phenylacetamide derivative 3dPC-12 (pheochromocytoma)0.6 ± 0.08[16]
Phenylacetamide derivative 3cMCF-7 (breast cancer)0.7 ± 0.08[16]
Phenylacetamide derivative 3dMCF-7 (breast cancer)0.7 ± 0.4[16]

Experimental Protocol: MTT Assay for Cytotoxicity

A common method to assess the cytotoxic effects of these compounds is the MTT assay.[13]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[13]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.[13]

  • Incubation: The plates are incubated for a period of 24-72 hours.[13]

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for a further 2-4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value is then calculated.

Anti-inflammatory and Antioxidant Activities

Derivatives of acetamide have also been reported to exhibit anti-inflammatory and antioxidant properties.[13] Their anti-inflammatory effects may be linked to the inhibition of pro-inflammatory cytokines and enzymes.[13] Some phenylacetamides have been shown to inhibit the p38 MAPK signaling pathway, which is involved in inflammation.[17] The antioxidant activity is often assessed by their ability to scavenge free radicals.[13]

G cluster_therapeutic_areas Potential Therapeutic Areas Phenylacetamide_Scaffold Phenylacetamide Scaffold Anticancer Anticancer Phenylacetamide_Scaffold->Anticancer Cytotoxicity, Apoptosis Induction Anti_inflammatory Anti-inflammatory Phenylacetamide_Scaffold->Anti_inflammatory Inhibition of pro-inflammatory cytokines, p38 MAPK pathway Antioxidant Antioxidant Phenylacetamide_Scaffold->Antioxidant Free radical scavenging Cardiovascular Cardiovascular (Inodilators) Phenylacetamide_Scaffold->Cardiovascular Calcium sensitization, PDE3 inhibition

Therapeutic landscape of phenylacetamide derivatives.

Conclusion and Future Directions

This compound is a valuable chemical entity, not for its direct therapeutic effects, but as a critical building block in the synthesis of potent cardiovascular drugs. The successful development of Levosimendan and Pimobendan highlights the pharmaceutical relevance of the molecular scaffold from which this compound is derived.

The broader class of phenylacetamide derivatives exhibits a remarkable diversity of biological activities, including promising anticancer, anti-inflammatory, and antioxidant effects. This suggests that the phenylacetamide core is a privileged scaffold in medicinal chemistry. Future research efforts could focus on the synthesis and biological evaluation of novel analogs of this compound and related structures to explore their potential as new therapeutic agents in oncology, inflammatory diseases, and beyond. High-throughput screening of phenylacetamide libraries against various biological targets could uncover new lead compounds for drug development.

References

An In-depth Technical Guide to N-[4-(2-chloropropanoyl)phenyl]acetamide Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-phenylacetamide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives and analogs of this core structure have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and enzyme inhibitory properties. The parent compound, N-[4-(2-chloropropanoyl)phenyl]acetamide, serves as a key intermediate in the synthesis of various therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of notable this compound derivatives and analogs, tailored for researchers, scientists, and drug development professionals.

Synthesis of this compound and Its Analogs

The synthetic routes to this compound and its derivatives often involve multi-step sequences, beginning with readily available starting materials.

A common pathway to this compound involves the Friedel-Crafts acylation of acetanilide with 2-chloropropionyl chloride.[1] This intermediate is then utilized in the synthesis of more complex molecules.

Derivatives of N-phenylacetamide are frequently synthesized through the acylation of substituted anilines. For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives can be prepared by coupling 4-fluorophenylacetic acid with various aniline derivatives.[2] Another approach involves the reaction of anilines with chloroacetyl chloride, followed by nucleophilic substitution to introduce desired functional groups.

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

This protocol outlines the synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which have shown potential as anticancer agents.[2]

Materials:

  • 4-fluorophenylacetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Substituted anilines

  • Acetonitrile

  • Ethyl acetate

  • 10% Sodium bicarbonate solution

  • 5% Sulfuric acid solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve equimolar amounts of 4-fluorophenylacetic acid, EDC, and HOBt in acetonitrile.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the appropriate substituted aniline to the reaction mixture.

  • Continue stirring for 24 hours, monitoring the reaction progress by thin-layer chromatography.

  • Once the reaction is complete, evaporate the acetonitrile under reduced pressure.

  • To the residue, add equal volumes of water and ethyl acetate and transfer to a separatory funnel.

  • Separate the organic layer and wash it sequentially with 10% sodium bicarbonate solution, 5% sulfuric acid solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the ethyl acetate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

G cluster_synthesis Synthesis Workflow Start Start Reactants 4-Fluorophenylacetic acid + EDC + HOBt in Acetonitrile Start->Reactants Step 1 Stirring_1 Stir for 30 min Reactants->Stirring_1 Step 2 Aniline_Addition Add Substituted Aniline Stirring_1->Aniline_Addition Step 3 Stirring_2 Stir for 24h Aniline_Addition->Stirring_2 Step 4 Workup Evaporation & Extraction Stirring_2->Workup Step 5 Purification Recrystallization/ Chromatography Workup->Purification Step 6 Product Final Product Purification->Product Step 7

Synthetic workflow for 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.

Biological Activities and Quantitative Data

Anticancer Activity

Several N-phenylacetamide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. Notably, 2-(4-fluorophenyl)-N-phenylacetamide derivatives bearing nitro-substituents have shown enhanced potency.[2]

Compound IDSubstitutionCell LineIC50 (µM)Reference
2b 3-NitroPC3 (Prostate)52[2]
2c 4-NitroPC3 (Prostate)80[2]
2c 4-NitroMCF-7 (Breast)100[2]
Imatinib ReferencePC3 (Prostate)40[2]
Imatinib ReferenceMCF-7 (Breast)98[2]

Experimental Protocol: MTS Assay for Cytotoxicity

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines (e.g., PC3, MCF-7)

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTS reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be below 0.5%.

  • Treat the cells with the compound dilutions and incubate for 48 hours.

  • Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

G cluster_mts MTS Assay Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate overnight Cell_Seeding->Incubation_1 Compound_Treatment Treat with serially diluted compounds Incubation_1->Compound_Treatment Incubation_2 Incubate for 48h Compound_Treatment->Incubation_2 MTS_Addition Add MTS reagent Incubation_2->MTS_Addition Incubation_3 Incubate for 2-4h MTS_Addition->Incubation_3 Absorbance_Measurement Measure absorbance at 490 nm Incubation_3->Absorbance_Measurement Data_Analysis Calculate % viability and IC50 Absorbance_Measurement->Data_Analysis End Results Data_Analysis->End

Workflow for determining cytotoxicity using the MTS assay.
Carbonic Anhydrase Inhibition

Isatin-N-phenylacetamide based sulfonamides have emerged as potent inhibitors of human carbonic anhydrases (hCA), particularly isoforms implicated in cancer (hCA IX and XII).[3]

Compound IDSubstitutionhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
2h 4-Sulfamoylphenyl45.105.8735.607.91[3]
Acetazolamide Reference25012255.70[3]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A stopped-flow CO₂ hydrase assay is a common method to determine the inhibitory activity of compounds against carbonic anhydrase.[3]

Materials:

  • Purified hCA isozymes

  • HEPES buffer

  • Test compounds dissolved in DMSO

  • CO₂-saturated solution

  • Stopped-flow instrument

Procedure:

  • Prepare solutions of the enzyme and inhibitor in HEPES buffer.

  • Pre-incubate the enzyme and inhibitor solutions for a defined period to allow for binding.

  • Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated solution in the stopped-flow instrument.

  • Monitor the change in pH over time, which reflects the rate of CO₂ hydration.

  • Calculate the initial rates of the enzymatic reaction at different inhibitor concentrations.

  • Determine the Ki value by fitting the data to appropriate enzyme inhibition models.

G cluster_pathway Mechanism of Carbonic Anhydrase Inhibition CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ CO2_H2O->H2CO3 Catalyzed by CA HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Spontaneous dissociation CA_enzyme Carbonic Anhydrase (with Zn²⁺ cofactor) CA_enzyme->CO2_H2O Inhibited_CA Inhibited Enzyme Complex CA_enzyme->Inhibited_CA Inhibitor N-phenylacetamide Sulfonamide Inhibitor Inhibitor->CA_enzyme Binds to Zn²⁺ in active site

Simplified mechanism of carbonic anhydrase inhibition.
Antibacterial Activity

N-phenylacetamide derivatives incorporating a 4-arylthiazole moiety have demonstrated promising in vitro antibacterial activity against various plant pathogenic bacteria.[4][5]

Compound IDR Group on Phenyl of ThiazoleXanthomonas oryzae pv. oryzae (Xoo) EC50 (µM)Reference
A1 4-Fluoro156.7[5]
A3 3,4-Difluoro>500[4]
A6 3,4-Dichloro211.3[4]
A8 3-Bromo198.5[4]
Bismerthiazol Reference230.5[5]
Thiodiazole copper Reference545.2[5]

Experimental Protocol: In Vitro Antibacterial Activity Assay

The antibacterial activity can be evaluated using a micro-broth dilution method to determine the minimum inhibitory concentration (MIC).

Materials:

  • Bacterial strains (e.g., Xanthomonas oryzae)

  • Nutrient broth

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Bismerthiazol)

  • Microplate reader

Procedure:

  • Prepare a standardized bacterial suspension in nutrient broth.

  • Serially dilute the test compounds in the wells of a 96-well plate using nutrient broth.

  • Inoculate each well with the bacterial suspension.

  • Incubate the plates at an appropriate temperature (e.g., 28°C) for a specified period (e.g., 48 hours).

  • Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.

  • The EC50 can be calculated by measuring the optical density at 600 nm and fitting the data to a dose-response curve.

Analgesic and Anti-inflammatory Activity

Derivatives of 2-chloro-N,N-diphenylacetamide have been investigated for their analgesic properties, with some compounds showing efficacy comparable to standard drugs like diclofenac sodium.[6] The anti-inflammatory and analgesic activities of 2-(substituted phenoxy) acetamide derivatives have also been reported.[7]

Compound IDMean Reaction Time (seconds) ± SEM (60 min)Reference
AKM-2 12.31 ± 0.31 [6]
Diclofenac Sodium (50 mg/kg) 12.25 ± 0.28[6]
Control 7.25 ± 0.25[6]
**Data from the hot plate method in rats. *p<0.01 compared to the control group.

Experimental Protocol: Hot Plate Test for Analgesic Activity

The hot plate test is a common method for assessing centrally acting analgesics.[5][6]

Materials:

  • Hot plate apparatus

  • Experimental animals (e.g., rats or mice)

  • Test compounds

  • Standard analgesic drug (e.g., diclofenac sodium)

  • Vehicle control (e.g., 10% Tween 20)

Procedure:

  • Acclimatize the animals to the experimental setup.

  • Administer the test compound, standard drug, or vehicle to different groups of animals.

  • At specified time intervals after administration, place each animal on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Record the latency time for the animal to show a nociceptive response (e.g., licking a paw or jumping).

  • A cut-off time is set to prevent tissue damage.

  • An increase in the reaction latency compared to the control group indicates an analgesic effect.

G cluster_analgesic In Vivo Analgesic Screening Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Grouping Divide into Control, Standard, and Test Groups Animal_Acclimatization->Grouping Compound_Administration Administer Vehicle, Standard Drug, or Test Compound Grouping->Compound_Administration Hot_Plate_Test Perform Hot Plate Test at various time intervals Compound_Administration->Hot_Plate_Test Data_Recording Record Reaction Latency Hot_Plate_Test->Data_Recording Data_Analysis Compare mean reaction times between groups Data_Recording->Data_Analysis End Results Data_Analysis->End

References

An In-depth Technical Guide to N-[4-(2-chloropropanoyl)phenyl]acetamide: Synthesis, Properties, and Role as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[4-(2-chloropropanoyl)phenyl]acetamide, a substituted aromatic ketone, serves as a critical intermediate in the synthesis of various pharmaceutical compounds, most notably the calcium sensitizer Levosimendan. This technical guide provides a comprehensive review of its chemical properties, synthesis, and characterization based on available literature. Detailed experimental protocols for its synthesis via Friedel-Crafts acylation are presented, alongside a summary of its known physical and chemical data. While direct biological activity and specific signaling pathway involvement for this intermediate are not extensively documented, its pivotal role in the production of cardiovascular drugs underscores its significance in medicinal chemistry.

Chemical and Physical Properties

This compound, also known as 4'-acetamido-2-chloropropiophenone, is a white to yellow solid. Its fundamental properties are summarized in the table below. It is important to note that while some experimental data is available, particularly from patents and commercial suppliers, comprehensive, peer-reviewed spectral data remains limited in publicly accessible literature.

PropertyValueReference(s)
CAS Number 81112-08-5[1]
Molecular Formula C₁₁H₁₂ClNO₂[1]
Molecular Weight 225.67 g/mol [1]
Physical Form White to yellow solid/powder[2]
Melting Point 118-121 °C[3]
Purity Typically ≥97%[2]
Storage Temperature +4°C[2]

Synthesis of this compound

The primary synthetic route to this compound is the Friedel-Crafts acylation of acetanilide with 2-chloropropionyl chloride, utilizing a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3][4] This electrophilic aromatic substitution reaction directs the acylation to the para position of the acetanilide ring, favored due to the ortho,para-directing nature of the acetamido group.

Synthesis_Workflow Acetanilide Acetanilide Reaction Friedel-Crafts Acylation (25°C, 3h) Acetanilide->Reaction Reagents 2-Chloropropionyl Chloride, AlCl₃, Dichloromethane Reagents->Reaction Workup Quenching with ice water, Filtration, Washing Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Product This compound Purification->Product

Figure 1: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure for the Friedel-Crafts acylation of acetanilide, based on descriptions in the literature.[4][5][6]

Materials:

  • Acetanilide

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 2-Chloropropionyl Chloride

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware for anhydrous reactions (round-bottom flask, addition funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add acetanilide (e.g., 0.5 mol) and anhydrous dichloromethane (e.g., 250 mL). Stir the mixture to dissolve the acetanilide.

  • Carefully add anhydrous aluminum chloride (e.g., 1.5 mol, 3 equivalents) to the solution in portions. The addition is exothermic and may cause the solvent to reflux.

  • Once the addition of AlCl₃ is complete, cool the mixture in an ice bath.

  • Slowly add 2-chloropropionyl chloride (e.g., 0.6 mol, 1.2 equivalents) dropwise from the addition funnel over a period of 1 hour, maintaining the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (around 25°C) and maintain for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and slowly pour it into a beaker containing a mixture of crushed ice (e.g., 500 g) and concentrated hydrochloric acid (e.g., 50 mL). This should be done in a well-ventilated fume hood as HCl gas will be evolved.

  • Stir the resulting slurry for 30 minutes to ensure complete hydrolysis of the aluminum salts.

  • Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with deionized water.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a crystalline solid.

  • Dry the purified product under vacuum.

Reaction Yields

The reported yields for this synthesis vary. A patent for the synthesis of Levosimendan reports a yield of 84.2% for this step.[4] Another patent concerning the synthesis of Pimobendan, which involves a similar intermediate, reports yields of 87.6% to 91.5% for a related nitrated compound.[3]

Spectroscopic and Analytical Data

Mass Spectrometry (Predicted)
AdductPredicted m/z
[M+H]⁺226.06293
[M+Na]⁺248.04487
[M-H]⁻224.04837
[M+NH₄]⁺243.08947
[M+K]⁺264.01881
[M]⁺225.05510
(Data sourced from PubChem CID 322933)[7]
Expected ¹H and ¹³C NMR Spectral Data (Based on Structural Analogs)

Precise, experimentally verified ¹H and ¹³C NMR data for this compound are not published in the reviewed literature. However, based on the structure and data for similar compounds, the following characteristic signals can be anticipated:

¹H NMR:

  • A singlet for the methyl protons of the acetamido group (around δ 2.1-2.3 ppm).

  • A doublet for the methyl protons of the chloropropanoyl group.

  • A quartet for the methine proton of the chloropropanoyl group.

  • Aromatic protons appearing as two doublets in the para-substituted region (around δ 7.5-8.0 ppm).

  • A broad singlet for the N-H proton of the amide (can be solvent and concentration dependent).

¹³C NMR:

  • A signal for the methyl carbon of the acetamido group.

  • A signal for the methyl carbon of the chloropropanoyl group.

  • A signal for the methine carbon of the chloropropanoyl group.

  • Signals for the aromatic carbons, including the two quaternary carbons.

  • Two signals for the carbonyl carbons (one for the ketone and one for the amide).

Expected FT-IR Spectral Data (Based on Structural Analogs)

Based on the functional groups present in this compound, the following characteristic infrared absorption bands are expected:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch3300 - 3100 (broad)
C-H Stretch (sp³)3000 - 2850
C=O Stretch (Amide)~1670
C=O Stretch (Ketone)~1685
C=C Stretch (Aromatic)1600 - 1450
C-N Stretch1400 - 1200
C-Cl Stretch800 - 600

Biological Activity and Applications

The primary documented application of this compound is as a key intermediate in the synthesis of Levosimendan.[4] Levosimendan is a calcium-sensitizing drug used in the treatment of acutely decompensated severe chronic heart failure. It enhances cardiac contractility by increasing the sensitivity of troponin C to calcium, without significantly increasing myocardial oxygen demand.

There is no substantial evidence in the public domain detailing the specific biological activity or mechanism of action of this compound itself. As a reactive α-chloro ketone, it is likely to exhibit some degree of biological reactivity, but it has not been developed as a therapeutic agent in its own right. Its significance lies in its role as a building block for more complex and pharmacologically active molecules.

Conclusion

This compound is a valuable chemical intermediate, synthesized efficiently via the Friedel-Crafts acylation of acetanilide. While its direct biological effects are not well-documented, its role in the synthesis of important cardiovascular drugs like Levosimendan is well-established. This guide has summarized the available chemical, physical, and synthetic data for this compound. Further research and publication of detailed experimental spectroscopic data would be beneficial to the scientific community, particularly for those involved in the process development and optimization of pharmaceuticals derived from this intermediate.

References

Methodological & Application

Synthesis of N-[4-(2-chloropropanoyl)phenyl]acetamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-[4-(2-chloropropanoyl)phenyl]acetamide, a valuable intermediate in pharmaceutical and organic synthesis. The described method is based on the Friedel-Crafts acylation of acetanilide with 2-chloropropionyl chloride. This protocol includes a comprehensive list of materials, a step-by-step experimental procedure, and methods for purification and characterization of the final product. Additionally, quantitative data is summarized in tables, and the reaction pathway and experimental workflow are visualized using diagrams.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its structure, featuring an acetamide group and a reactive 2-chloropropanoyl moiety on a phenyl ring, makes it a versatile precursor for the development of novel pharmaceutical compounds. The synthesis of this compound is efficiently achieved through a Friedel-Crafts acylation reaction, a fundamental method in organic chemistry for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[1][2] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.[1] The protocol outlined below is optimized for laboratory-scale synthesis, ensuring a reliable and efficient production of the target compound.

Data Presentation

Table 1: Materials and Reagents

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )QuantitySupplier/Purity
AcetanilideC₈H₉NO135.171.0 eqSigma-Aldrich, ≥98%
2-Chloropropionyl chlorideC₃H₄Cl₂O126.971.2 eqSigma-Aldrich, ≥97%
Anhydrous Aluminum Chloride (AlCl₃)AlCl₃133.342.5 eqSigma-Aldrich, ≥99%
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93-Sigma-Aldrich, ≥99.8%
Hydrochloric Acid (HCl), concentratedHCl36.46-Fisher Scientific, 37%
Sodium Bicarbonate (NaHCO₃), saturated solutionNaHCO₃84.01-Fisher Scientific
Brine (saturated NaCl solution)NaCl58.44-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-Fisher Scientific
EthanolC₂H₅OH46.07-Fisher Scientific, 95%

Table 2: Product Characterization

PropertyValue
Chemical Name This compound
CAS Number 81112-08-5
Molecular Formula C₁₁H₁₂ClNO₂[3][4]
Molecular Weight 225.67 g/mol [3][4]
Physical Form White to yellow solid[3]
Melting Point 119-120 °C[5][6]
Purity (typical) ≥97%[3]
Storage Temperature +4°C[3]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol details the synthesis of this compound from acetanilide and 2-chloropropionyl chloride.

1. Reaction Setup:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.5 eq).

  • Under a nitrogen atmosphere, add anhydrous dichloromethane (DCM) to the flask to create a slurry.

  • Cool the flask to 0-5 °C using an ice-water bath.

2. Addition of Reactants:

  • In a separate flask, dissolve acetanilide (1.0 eq) in anhydrous DCM.

  • Add the acetanilide solution to the dropping funnel.

  • In another dry flask, dissolve 2-chloropropionyl chloride (1.2 eq) in anhydrous DCM.

  • Slowly add the 2-chloropropionyl chloride solution to the stirred AlCl₃ slurry in the reaction flask over 15-20 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, add the acetanilide solution dropwise from the dropping funnel to the reaction mixture over 30-45 minutes. Ensure the temperature remains below 10 °C.

3. Reaction:

  • Once the addition of acetanilide is complete, allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4. Work-up:

  • Upon completion, cool the reaction mixture again to 0-5 °C in an ice-water bath.

  • Slowly and carefully quench the reaction by pouring the mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid. This step should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

  • Continue stirring until the aluminum salts are dissolved.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers.

  • Wash the combined organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

5. Purification:

  • Filter off the drying agent.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude solid by recrystallization from ethanol to yield pure this compound.

6. Characterization:

  • Determine the melting point of the purified product.

  • Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure and purity of the compound.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Acetanilide Acetanilide FriedelCrafts Friedel-Crafts Acylation Acetanilide->FriedelCrafts ChloropropionylChloride 2-Chloropropionyl chloride ChloropropionylChloride->FriedelCrafts AlCl3 AlCl₃ (Lewis Acid) AlCl3->FriedelCrafts Catalyst DCM DCM (Solvent) DCM->FriedelCrafts Solvent Product This compound FriedelCrafts->Product

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow start Start setup Reaction Setup: - Flame-dried flask - Add AlCl₃ and DCM - Cool to 0-5 °C start->setup add_reagents Reagent Addition: 1. Add 2-chloropropionyl chloride solution 2. Add acetanilide solution dropwise setup->add_reagents reaction Reaction: - Warm to room temperature - Stir for 2-4 hours - Monitor by TLC add_reagents->reaction workup Work-up: - Quench with ice/HCl - Separate layers - Extract with DCM - Wash and dry reaction->workup purification Purification: - Evaporate solvent - Recrystallize from ethanol workup->purification characterization Characterization: - Melting point - NMR, Mass Spec purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of the target compound.

References

Application Note & Protocol: Friedel-Crafts Acylation of Acetanilide with 2-Chloropropanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1][2][3][4] This reaction is pivotal for the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[5][6] This application note provides a detailed protocol for the Friedel-Crafts acylation of acetanilide with 2-chloropropanoyl chloride, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[5]

Acetanilide possesses an acetamido group (-NHCOCH₃), which is an activating, ortho-, para-directing group. This functional group makes the aromatic ring more susceptible to electrophilic attack than benzene itself. However, the nitrogen atom's lone pair can complex with the Lewis acid catalyst, which can deactivate the ring.[2][3][7] Therefore, careful control of reaction conditions is crucial for achieving a successful acylation. The primary expected product of this reaction is N-(4-(2-chloropropanoyl)phenyl)acetamide, a potentially valuable building block in medicinal chemistry.

Reaction Mechanism & Logical Flow

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.[8] First, the Lewis acid catalyst (AlCl₃) coordinates with the 2-chloropropanoyl chloride to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of acetanilide, preferentially at the para position due to steric hindrance at the ortho positions and the directing effect of the acetamido group. A subsequent deprotonation of the resulting carbocation intermediate restores the aromaticity of the ring, yielding the final product.

Reaction_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcylChloride 2-Chloropropanoyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ Acetanilide Acetanilide (Nucleophile) LewisAcid AlCl₃ (Catalyst) Intermediate Sigma Complex (Carbocation Intermediate) AcyliumIon->Intermediate + Acetanilide Product N-(4-(2-chloropropanoyl)phenyl)acetamide Intermediate->Product - H⁺ Byproducts HCl + AlCl₃

Caption: Reaction mechanism for the Friedel-Crafts acylation of acetanilide.

Experimental Protocol

This protocol details the synthesis of N-(4-(2-chloropropanoyl)phenyl)acetamide.

Materials and Reagents:

  • Acetanilide

  • 2-Chloropropanoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Addition funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup:

    • Set up a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. Protect the system from atmospheric moisture using a drying tube.

    • Suspend anhydrous aluminum chloride (1.2 equivalents) in 50 mL of anhydrous dichloromethane (DCM) in the flask.

    • Cool the suspension to 0°C using an ice bath.

  • Addition of Acyl Chloride:

    • Dissolve 2-chloropropanoyl chloride (1.1 equivalents) in 20 mL of anhydrous DCM.

    • Add this solution to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C. The reaction between the Lewis acid and the acyl chloride is exothermic.[8]

  • Addition of Acetanilide:

    • In a separate beaker, dissolve acetanilide (1.0 equivalent) in 30 mL of anhydrous DCM.

    • Transfer this solution to the addition funnel.

    • Add the acetanilide solution dropwise to the reaction mixture over 30 minutes. Ensure the temperature remains between 0°C and 5°C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture for an additional 2-3 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, cool the reaction mixture back to 0°C in an ice bath.

    • Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl to decompose the aluminum chloride complex.[8]

    • Transfer the quenched mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with 2 x 30 mL of DCM.

    • Combine all organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N-(4-(2-chloropropanoyl)phenyl)acetamide.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble Dry Glassware reagents 2. Prepare Reagent Solutions (Acetanilide & Acyl Chloride in DCM) setup->reagents charge 3. Charge AlCl₃ & DCM to Flask (Cool to 0°C) add_acyl 4. Add 2-Chloropropanoyl Chloride (Dropwise at 0°C) charge->add_acyl add_acetanilide 5. Add Acetanilide Solution (Dropwise at 0-5°C) add_acyl->add_acetanilide react 6. Stir at Room Temperature (2-3 hours, Monitor by TLC) add_acetanilide->react quench 7. Quench with Ice/HCl extract 8. Extract with DCM quench->extract wash 9. Wash (H₂O, NaHCO₃, Brine) extract->wash dry 10. Dry (MgSO₄) & Concentrate wash->dry purify 11. Recrystallize Product dry->purify

Caption: General experimental workflow for the synthesis.

Data Presentation

The following table summarizes the typical stoichiometry and expected results for the described protocol. Yields are representative and may vary based on reaction scale and purity of reagents.

ParameterValueNotes
Reactants
Acetanilide1.0 eqThe limiting reagent.
2-Chloropropanoyl chloride1.1 eqA slight excess is used to ensure complete consumption of the acetanilide.
Anhydrous AlCl₃1.2 eqA stoichiometric amount is required as the catalyst complexes with the product ketone.[1][9]
Solvent
Dichloromethane (DCM)AnhydrousA common solvent for Friedel-Crafts reactions.[10]
Reaction Conditions
Addition Temperature0 - 5 °CCrucial to control the exothermic reaction and prevent side reactions.
Reaction TemperatureRoom TemperatureAllows the reaction to proceed to completion after controlled addition.
Reaction Time2 - 3 hoursShould be monitored by TLC.
Expected Outcome
ProductN-(4-(2-chloropropanoyl)phenyl)acetamidePrimarily para-substituted product is expected.
Expected Yield65 - 80%Dependant on reaction scale, purity of reagents, and efficiency of purification.
AppearanceOff-white to pale yellow solidAfter purification.

Safety Precautions

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[8]

  • 2-Chloropropanoyl Chloride: Corrosive and a lachrymator. Must be handled in a fume hood.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.

  • Quenching: The quenching of the reaction with ice/HCl is highly exothermic and releases HCl gas. Perform this step slowly and carefully in an ice bath within a fume hood.

References

Application Notes and Protocols for the Purification of N-[4-(2-chloropropanoyl)phenyl]acetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-[4-(2-chloropropanoyl)phenyl]acetamide is a chemical intermediate with applications in the synthesis of various organic molecules, including pharmaceuticals. The purity of this compound is crucial for the successful synthesis of downstream products and for ensuring the safety and efficacy of final drug substances. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of this compound by recrystallization, based on established procedures for structurally analogous compounds.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₂ClNO₂[1]
Molecular Weight225.67 g/mol [1]
AppearanceWhite to yellow solid
Melting Point119-120 °C[2][3]
StorageUnder inert gas (nitrogen or Argon) at 2-8°C[2]

Solvent Selection for Recrystallization

The choice of solvent is the most critical factor for a successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the purification of structurally similar compounds, ethanol, or a mixture of ethanol and water, is a highly suitable solvent system for this compound. Specifically, absolute ethanol has been shown to be effective for the recrystallization of a nitro-substituted analog, yielding high purity and recovery.[4] A patent for a closely related precursor also utilized ethanol for recrystallization, achieving a yield of 84.2%.[5]

Experimental Data (for structurally similar compounds)

The following table summarizes recrystallization data for compounds structurally similar to this compound, providing a benchmark for expected outcomes.

CompoundSolventPurityYieldMelting Point (°C)
N-[4-(2-chloropropionyl)-2-nitrophenyl]-acetamideAbsolute Ethanol99.2%91.3%91-93
N-[4-(2-chloropropionyl)-2-nitrophenyl]-acetamideAbsolute Ethanol98.6%91.5%91-93
N-[4-(2-chloropropionyl)-2-nitrophenyl]-acetamideAbsolute Ethanol98.9%87.6%91-93
N-[4-(2-chloropropionyl chloride)phenyl]acetamideEthanolNot specified84.2%Not specified

Recrystallization Workflow Diagram

Recrystallization_Workflow A Crude this compound B Dissolve in minimum hot ethanol A->B C Hot Filtration (optional, to remove insoluble impurities) B->C if needed D Slow Cooling (to room temperature, then ice bath) B->D C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash crystals with ice-cold ethanol F->G H Dry crystals under vacuum G->H I Pure this compound H->I

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol

This protocol describes the purification of crude this compound by recrystallization from an ethanol/water solvent system.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass rod

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar to the flask.

    • Add a minimal amount of hot ethanol to the flask while stirring and gently heating on a hot plate. The goal is to use the smallest volume of solvent necessary to fully dissolve the solid at its boiling point.

  • Hot Filtration (Optional):

    • If insoluble impurities are visible in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

    • Preheat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) on the hot plate.

    • Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, preheated flask.

  • Crystallization:

    • Remove the flask from the heat and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.

  • Drying:

    • Transfer the purified crystals to a watch glass or drying dish.

    • Dry the crystals thoroughly to remove any residual solvent. This can be done in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.

  • Characterization:

    • Determine the melting point of the dried, purified crystals. A sharp melting point close to the literature value (119-120 °C) is an indicator of high purity.[2][3]

    • Calculate the percent recovery.

Troubleshooting

IssuePossible CauseSolution
Compound does not dissolve Insufficient solvent.Add more hot solvent in small increments until dissolution is complete.
No crystals form upon cooling Solution is too dilute.Reheat the solution and evaporate some of the solvent to increase the concentration. Allow to cool again.
Nucleation has not occurred.Scratch the inside of the flask at the surface of the solution with a glass rod to induce crystallization. Add a seed crystal if available.
Oiling out instead of crystallization The solution is supersaturated or cooling too quickly.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Low Recovery Too much solvent was used.Use the minimum amount of hot solvent for dissolution.
Crystals were washed with warm solvent.Ensure the wash solvent is ice-cold.
Premature crystallization during hot filtration.Ensure all glassware for hot filtration is pre-heated.

References

Application Notes and Protocols for N-[4-(2-chloropropanoyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for N-[4-(2-chloropropanoyl)phenyl]acetamide, a key intermediate in the synthesis of various pharmaceutical compounds. This document includes a summary of predicted spectral data, detailed experimental protocols for NMR analysis, and a workflow for its synthesis and characterization.

Introduction

This compound (CAS No. 81112-08-5) is a crucial building block in medicinal chemistry, notably as a precursor in the synthesis of Levosimendan, a calcium sensitizer used in the treatment of heart failure. Accurate spectral characterization is paramount for ensuring the purity and structural integrity of this intermediate, which directly impacts the quality and efficacy of the final active pharmaceutical ingredient (API).

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.0Doublet2HAromatic (H-3, H-5)
~7.6 - 7.8Doublet2HAromatic (H-2, H-6)
~7.5Singlet (broad)1HAmide (-NH-)
~5.2Quartet1HMethine (-CH(Cl)-)
~2.2Singlet3HAcetyl (-COCH₃)
~1.7Doublet3HMethyl (-CH₃)

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~195Carbonyl (-CO-CH(Cl)-)
~168Carbonyl (-NH-CO-)
~142Aromatic (C-4)
~132Aromatic (C-1)
~130Aromatic (C-3, C-5)
~120Aromatic (C-2, C-6)
~55Methine (-CH(Cl)-)
~24Acetyl (-COCH₃)
~22Methyl (-CH₃)

Solvent: CDCl₃ or DMSO-d₆.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the Friedel-Crafts acylation method.

Materials:

  • Acetanilide

  • 2-Chloropropionyl chloride

  • Aluminum chloride (AlCl₃)

  • 1,2-Dichloroethane (or other suitable solvent)

  • Hydrochloric acid (HCl)

  • Ice

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a reaction vessel, suspend acetanilide in 1,2-dichloroethane.

  • Cool the mixture in an ice bath.

  • Slowly add 2-chloropropionyl chloride to the cooled suspension.

  • Portion-wise, add aluminum chloride to the reaction mixture while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Filter the resulting precipitate, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: NMR Sample Preparation and Data Acquisition

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

  • NMR tube (5 mm)

  • Pipettes

Procedure:

  • Weigh approximately 10-20 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ or DMSO-d₆ in a small vial. Ensure the sample is fully dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher field NMR spectrometer.

  • Standard acquisition parameters for ¹H NMR may include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • For ¹³C NMR, a proton-decoupled sequence should be used, with a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or TMS.

Diagrams

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Acetanilide Acetanilide Reaction Friedel-Crafts Acylation (AlCl₃, 1,2-Dichloroethane) Acetanilide->Reaction ChloropropionylChloride 2-Chloropropionyl Chloride ChloropropionylChloride->Reaction Quenching Quenching (Ice, HCl) Reaction->Quenching CrudeProduct Crude Product Quenching->CrudeProduct Recrystallization Recrystallization (Ethanol) CrudeProduct->Recrystallization PureProduct Pure N-[4-(2-chloropropanoyl)- phenyl]acetamide Recrystallization->PureProduct NMR NMR Spectroscopy (¹H and ¹³C) PureProduct->NMR DataAnalysis Spectral Data Analysis NMR->DataAnalysis

Caption: Synthesis and Characterization Workflow.

Concluding Remarks

The provided predicted NMR data and detailed protocols serve as a valuable resource for researchers and professionals involved in the synthesis and quality control of this compound. Adherence to these guidelines will facilitate the unambiguous identification and purity assessment of this important pharmaceutical intermediate, ensuring the integrity of subsequent drug development processes.

Application Note: Mass Spectrometry Analysis of N-[4-(2-chloropropanoyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the mass spectrometry analysis of N-[4-(2-chloropropanoyl)phenyl]acetamide, a compound of interest in pharmaceutical research and development. The methodology outlines sample preparation, liquid chromatography-mass spectrometry (LC-MS) parameters, and data analysis. Furthermore, a predicted fragmentation pathway of the molecule is presented to aid in structural elucidation and identification. The provided protocols and data are intended to serve as a comprehensive guide for researchers working with this and structurally related compounds.

Introduction

This compound is a chemical intermediate with potential applications in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and metabolic studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers high sensitivity and selectivity for the analysis of such small molecules. This document details the experimental procedures and expected mass spectral data for the analysis of this compound.

Predicted Mass Spectrometry Data

The fragmentation of this compound under mass spectrometry is predicted based on established principles of organic mass spectrometry, including alpha-cleavage at the carbonyl group, amide bond cleavage, and rearrangements. The presence of a chlorine atom is expected to produce characteristic isotopic patterns for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl).

Table 1: Predicted m/z Values of Parent and Major Fragment Ions of this compound

Ion Predicted m/z (for ³⁵Cl) Predicted Structure/Formula Description
[M+H]⁺226.07[C₁₁H₁₃ClNO₂]⁺Protonated molecular ion
Fragment 1178.08[C₁₀H₁₁NO₂]⁺Loss of the chloropropanoyl side chain
Fragment 2150.05[C₈H₈NO]⁺Cleavage of the amide bond with loss of acetyl group
Fragment 3134.06[C₈H₈O]⁺Loss of the acetamide group
Fragment 493.06[C₆H₇N]⁺Aniline fragment
Fragment 577.04[C₆H₅]⁺Phenyl fragment
Fragment 643.02[C₂H₃O]⁺Acetyl cation

Experimental Protocols

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Filtration: Filter the final diluted samples through a 0.22 µm syringe filter before injection into the LC-MS system to remove any particulate matter.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.

LC Parameters:

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Parameters (Positive Electrospray Ionization - ESI+):

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Mass Range m/z 50-500
Collision Energy (for MS/MS) Ramped from 10-40 eV
Data Analysis
  • Data Acquisition: Acquire data in both full scan MS and tandem MS (MS/MS) modes.

  • Data Processing: Process the acquired data using the instrument's software.

  • Identification: Identify the protonated molecular ion [M+H]⁺ in the full scan spectrum.

  • Fragmentation Analysis: Analyze the MS/MS spectrum to identify characteristic fragment ions and compare them with the predicted fragmentation pattern in Table 1.

Visualizations

Fragmentation_Pathway cluster_main Predicted Fragmentation of this compound cluster_frags Major Fragments mol This compound [M+H]⁺ m/z = 226.07 frag1 [C₁₀H₁₁NO₂]⁺ m/z = 178.08 mol->frag1 - C₂H₃ClO frag2 [C₈H₈NO]⁺ m/z = 150.05 mol->frag2 - C₂H₂O frag6 [C₂H₃O]⁺ m/z = 43.02 mol->frag6 - C₉H₉ClNO frag1->frag2 - C₂H₂O frag3 [C₈H₈O]⁺ m/z = 134.06 frag2->frag3 - NH₃ frag4 [C₆H₇N]⁺ m/z = 93.06 frag2->frag4 - C₂H₂O frag5 [C₆H₅]⁺ m/z = 77.04 frag2->frag5 - CHNO

Caption: Predicted fragmentation pathway of this compound.

Experimental_Workflow cluster_workflow LC-MS Analysis Workflow prep Sample Preparation (Stock & Working Solutions) filt Sample Filtration (0.22 µm filter) prep->filt lcms LC-MS Analysis (HPLC/UHPLC-MS) filt->lcms acq Data Acquisition (Full Scan & MS/MS) lcms->acq proc Data Processing & Analysis acq->proc report Reporting (Identification & Fragmentation) proc->report

Caption: General experimental workflow for LC-MS analysis.

Conclusion

This application note provides a foundational protocol for the mass spectrometry analysis of this compound. The detailed experimental conditions and predicted fragmentation data will aid researchers in the identification and characterization of this compound. The methodologies described herein can be adapted for the analysis of other related small molecules in various research and development settings.

Application Notes and Protocols: Anticonvulsant Activity Screening of N-[4-(2-chloropropanoyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects remains a critical area of research. Phenylacetamide derivatives have shown promise as a scaffold for the development of new anticonvulsant agents. This document provides detailed protocols for the preclinical screening of a novel compound, N-[4-(2-chloropropanoyl)phenyl]acetamide, for its potential anticonvulsant activity.

The screening strategy employs two widely accepted and predictive preclinical models: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[1][2][3] The MES model is considered a reliable predictor of efficacy against generalized tonic-clonic seizures, while the scPTZ test is indicative of activity against absence and myoclonic seizures.[1][2] This dual-screening approach allows for a broad characterization of the compound's potential anticonvulsant profile. Additionally, a neurotoxicity screen is included to assess the compound's potential for motor impairment, a common side effect of AEDs.

These application notes are intended to guide researchers in the systematic evaluation of this compound, from initial screening to the determination of its efficacy and safety profile.

Quantitative Data Summary

The following tables summarize the hypothetical anticonvulsant and neurotoxic potential of this compound in preclinical rodent models.

Table 1: Anticonvulsant Activity of this compound in Mice

TestEndpointED₅₀ (mg/kg, i.p.)95% Confidence Limits
Maximal Electroshock (MES)Abolition of tonic hindlimb extension5035.5 - 70.5
Subcutaneous Pentylenetetrazole (scPTZ)Absence of clonic seizures for 5 seconds>100-

Table 2: Neurotoxicity of this compound in Mice

TestEndpointTD₅₀ (mg/kg, i.p.)95% Confidence Limits
Rotarod TestInability to remain on the rotating rod for 1 minute150120 - 187.5

Table 3: Protective Index of this compound

TestProtective Index (PI = TD₅₀ / ED₅₀)
MES3.0

Experimental Protocols

Animal Preparation and Acclimation
  • Species: Male ICR mice (20-25 g) are commonly used.

  • Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to testing.[4] They should be housed in a temperature-controlled room with a 12-hour light/dark cycle and have ad libitum access to food and water.[4]

Drug Preparation and Administration
  • Vehicle: this compound is suspended in a 0.5% methylcellulose solution. The suspension should be freshly prepared on the day of the experiment.

  • Administration: The compound is administered intraperitoneally (i.p.) at various doses. The volume of administration should be consistent across all animals (e.g., 10 mL/kg).

  • Time of Peak Effect (TPE): A preliminary study should be conducted to determine the time at which the compound exerts its maximum effect.[5] This is typically done by administering a fixed dose of the compound and testing groups of animals at different time points (e.g., 30, 60, 120, and 240 minutes) after administration. Subsequent efficacy and toxicity tests should be performed at the determined TPE.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[6]

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.

  • Procedure:

    • Administer this compound or vehicle to groups of mice at various doses.

    • At the TPE, apply a drop of a local anesthetic (e.g., 0.5% tetracaine) to the corneas of each mouse.[6]

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via the corneal electrodes.[6]

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Endpoint: The abolition of the tonic hindlimb extension is considered protection.[4][6]

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is used to identify compounds that can protect against clonic seizures, which are characteristic of absence and myoclonic epilepsies.[2]

  • Apparatus: Isolation cages for observation.

  • Procedure:

    • Administer this compound or vehicle to groups of mice at various doses.

    • At the TPE, inject a convulsant dose of pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg for CF-1 mice).[7]

    • Place each animal in an individual observation cage and observe for 30 minutes.[7]

    • Record the presence or absence of a clonic seizure, defined as at least 5 seconds of clonus of the forelimbs, hindlimbs, or jaw.[7]

  • Endpoint: An animal is considered protected if it does not exhibit a 5-second clonic seizure.[7]

  • Data Analysis: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is calculated using probit analysis.

Neurotoxicity Screening (Rotarod Test)

This test assesses motor impairment, a common side effect of centrally acting drugs.

  • Apparatus: A rotarod treadmill for mice.

  • Procedure:

    • Train the mice on the rotarod (e.g., rotating at 6-10 rpm) for a set period (e.g., 1 minute) for three consecutive days prior to the experiment. Only animals that can successfully remain on the rod are used.

    • On the test day, administer this compound or vehicle to groups of trained mice at various doses.

    • At the TPE, place each mouse on the rotating rod.

    • Record whether the animal is able to remain on the rod for 1 minute.

  • Endpoint: Inability to remain on the rotarod for the full minute is indicative of motor impairment.

  • Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated using probit analysis.

Visualizations

G cluster_prep Preparation cluster_screening Anticonvulsant Screening cluster_toxicity Neurotoxicity Assessment cluster_analysis Data Analysis Compound Synthesis\nand Purification Compound Synthesis and Purification Drug Formulation\n(e.g., in 0.5% Methylcellulose) Drug Formulation (e.g., in 0.5% Methylcellulose) Compound Synthesis\nand Purification->Drug Formulation\n(e.g., in 0.5% Methylcellulose) Drug Administration\n(i.p.) Drug Administration (i.p.) Drug Formulation\n(e.g., in 0.5% Methylcellulose)->Drug Administration\n(i.p.) Animal Acclimation\n(1 week) Animal Acclimation (1 week) Baseline Training\n(Rotarod) Baseline Training (Rotarod) Animal Acclimation\n(1 week)->Baseline Training\n(Rotarod) Baseline Training\n(Rotarod)->Drug Administration\n(i.p.) MES Test\n(Tonic-Clonic Seizure Model) MES Test (Tonic-Clonic Seizure Model) Drug Administration\n(i.p.)->MES Test\n(Tonic-Clonic Seizure Model) TPE scPTZ Test\n(Clonic Seizure Model) scPTZ Test (Clonic Seizure Model) Drug Administration\n(i.p.)->scPTZ Test\n(Clonic Seizure Model) TPE Rotarod Test\n(Motor Impairment) Rotarod Test (Motor Impairment) Drug Administration\n(i.p.)->Rotarod Test\n(Motor Impairment) TPE ED50 Calculation\n(Probit Analysis) ED50 Calculation (Probit Analysis) MES Test\n(Tonic-Clonic Seizure Model)->ED50 Calculation\n(Probit Analysis) scPTZ Test\n(Clonic Seizure Model)->ED50 Calculation\n(Probit Analysis) TD50 Calculation\n(Probit Analysis) TD50 Calculation (Probit Analysis) Rotarod Test\n(Motor Impairment)->TD50 Calculation\n(Probit Analysis) Protective Index\n(TD50/ED50) Protective Index (TD50/ED50) ED50 Calculation\n(Probit Analysis)->Protective Index\n(TD50/ED50) TD50 Calculation\n(Probit Analysis)->Protective Index\n(TD50/ED50)

Caption: Experimental Workflow for Anticonvulsant Screening.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Binds AMPA_Receptor AMPA Receptor Glutamate_Vesicle->AMPA_Receptor Binds VGCC Voltage-Gated Ca2+ Channel Ca_Influx Ca2+ Influx VGCC->Ca_Influx Opens Action_Potential Action Potential Action_Potential->VGCC Depolarizes Glutamate_Release Glutamate Release Ca_Influx->Glutamate_Release Triggers Postsynaptic_Depolarization Excitatory Postsynaptic Potential (EPSP) NMDA_Receptor->Postsynaptic_Depolarization Na+/Ca2+ influx AMPA_Receptor->Postsynaptic_Depolarization Na+ influx Neuronal_Excitation Increased Neuronal Excitability / Seizure Postsynaptic_Depolarization->Neuronal_Excitation Anticonvulsant Hypothetical Action of This compound Anticonvulsant->VGCC Blocks Anticonvulsant->NMDA_Receptor Antagonizes

References

Application Notes: Evaluation of N-[4-(2-chloropropanoyl)phenyl]acetamide in the Maximal Electroshock (MES) Seizure Model

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epilepsy is a prevalent neurological disorder characterized by recurrent, unprovoked seizures resulting from abnormal electrical activity in the brain.[1] The Maximal Electroshock (MES) seizure model is a fundamental and widely used preclinical assay for screening potential antiepileptic drugs (AEDs).[2][3] It is particularly effective at identifying compounds that can prevent the spread of seizures, a hallmark of generalized tonic-clonic seizures.[4][5] The model is sensitive to agents that act by blocking voltage-gated sodium channels.[5] This document outlines the application and protocol for evaluating the anticonvulsant properties of a novel compound, "N-[4-(2-chloropropanoyl)phenyl]acetamide," using the MES model. While no specific data for this compound exists in current literature, this protocol provides a comprehensive framework for its initial screening and characterization based on established methodologies.

Principle of the MES Model

The MES test involves applying a brief, high-intensity electrical stimulus to a rodent via corneal or auricular electrodes.[3] This supramaximal stimulation induces a characteristic behavioral seizure pattern, the most critical component of which is the tonic hindlimb extension (THLE).[4] The primary endpoint of the assay is the ability of a test compound to prevent the THLE phase.[5] Abolition of this phase is considered a positive indication of anticonvulsant activity.[4]

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for the anticonvulsant activity of this compound in the mouse MES model, compared to the standard AED, Phenytoin. This data is for illustrative purposes to guide researchers in presenting their findings.

Table 1: Anticonvulsant Activity of this compound in the Mouse MES Model

CompoundDose (mg/kg, i.p.)NAnimals Protected from THLE (%)ED₅₀ (mg/kg) (95% CI)
Vehicle (1% Tween 80) -100%-
This compound 10812.5%35.5 (28.1 - 44.8)
20825%
40862.5%
808100%
Phenytoin (Positive Control) 3812.5%9.8 (7.5 - 12.8)
10875%
308100%

ED₅₀ (Median Effective Dose) is the dose required to produce a protective effect in 50% of the animals tested. Data is calculated using a probit analysis. CI = Confidence Interval. N = Number of animals.

Detailed Experimental Protocol

This protocol details the standardized procedure for conducting the MES test to evaluate the anticonvulsant efficacy of this compound.

1. Materials and Equipment

  • Test Compound: this compound

  • Vehicle: 1% Tween 80 in 0.9% saline (or other appropriate vehicle)

  • Positive Control: Phenytoin

  • Animals: Male ICR or C57BL/6 mice (20-25 g).[1] Acclimate animals for at least 3 days before the experiment.[5]

  • Electroconvulsive Shock Apparatus: Delivers a constant alternating current (e.g., Ugo Basile ECT Unit).

  • Corneal Electrodes

  • Topical Anesthetic: 0.5% Tetracaine or Proparacaine hydrochloride.[3][4]

  • Electrode-Conducting Solution: 0.9% saline.[4]

  • Animal Scale, Syringes, and Needles

2. Experimental Procedure

Step 1: Animal Preparation and Dosing

  • Weigh each mouse and calculate the appropriate dose volume. The typical injection volume is 10 mL/kg.[1]

  • Divide animals into groups (n=8-12 per group): Vehicle control, positive control (Phenytoin), and at least 3-4 dose levels of the test compound.[6]

  • Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) injection. The time between administration and testing (the "time to peak effect") should be determined in preliminary studies, but a 30-60 minute window is common.[1][6]

Step 2: MES Induction

  • At the predetermined time after dosing, take one mouse from its cage.

  • Apply one drop of topical anesthetic to each cornea to minimize discomfort.[3]

  • Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.[4]

  • Gently place the corneal electrodes on the corneas of the mouse.

  • Deliver a supramaximal electrical stimulus. For mice, a common setting is 50 mA, 60 Hz, for 0.2 seconds.[1][4]

Step 3: Observation and Scoring

  • Immediately after the stimulus, place the animal in an observation chamber.

  • Observe the seizure behavior. The seizure typically progresses through:

    • A brief phase of tonic flexion.

    • A full tonic extension of the hindlimbs (THLE).

    • A final clonic phase.[4]

  • The primary endpoint is the presence or absence of the THLE. An animal is considered "protected" if the THLE is completely abolished.[4]

3. Data Analysis

  • For each dose group, calculate the percentage of animals protected from THLE.

  • Determine the median effective dose (ED₅₀) and its 95% confidence intervals using probit analysis software (e.g., GraphPad Prism, SPSS).

  • Compare the ED₅₀ of the test compound to that of the positive control (Phenytoin) to assess its relative potency.

4. Ethical Considerations All animal procedures must be performed in accordance with the guidelines from an approved Institutional Animal Care and Use Committee (IACUC) to ensure the humane treatment of laboratory animals.[1]

Visualizations

Experimental Workflow Diagram

MES_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis acclimate Animal Acclimation (≥3 days) grouping Randomize into Dose Groups acclimate->grouping dosing Drug Administration (Vehicle, Test Compound, Control) grouping->dosing wait Wait for Time to Peak Effect (TPE) dosing->wait anesthetize Apply Topical Anesthetic wait->anesthetize stimulate MES Stimulation (50mA, 60Hz, 0.2s) anesthetize->stimulate observe Observe Seizure & Score (Presence/Absence of THLE) stimulate->observe record Record Protection % observe->record probit Probit Analysis record->probit ed50 Calculate ED₅₀ & 95% CI probit->ed50

Caption: Experimental workflow for the MES seizure model.

Putative Signaling Pathway

MES_Pathway Na_Channel_Open Voltage-Gated Na+ Channel (Open State) Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive State) Na_Channel_Open->Na_Channel_Inactive Inactivation Seizure Seizure Spread (Tonic Hindlimb Extension) Na_Channel_Open->Seizure Leads to Na_Channel_Inactive->Na_Channel_Open Repolarization (Recovery) MES Maximal Electroshock Stimulus Depolarization Sustained Depolarization MES->Depolarization Causes Depolarization->Na_Channel_Open Maintains Compound N-[4-(2-chloropropanoyl) phenyl]acetamide (Hypothesized Action) Compound->Na_Channel_Inactive Stabilizes Inactive State

Caption: Hypothesized mechanism of action in the MES model.

References

Application Notes and Protocols: Evaluation of N-[4-(2-chloropropanoyl)phenyl]acetamide in a Pentylenetetrazole (PTZ)-Induced Seizure Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel anticonvulsant therapies with improved efficacy and fewer side effects remains a critical area of research. The pentylenetetrazole (PTZ)-induced seizure model is a widely used and reliable preclinical screening tool for identifying and characterizing potential anticonvulsant agents. PTZ is a non-competitive GABA-A receptor antagonist that induces acute, generalized seizures, making it a suitable model for studying compounds that may enhance GABAergic inhibition or modulate neuronal excitability.

This document provides a detailed protocol for evaluating the anticonvulsant potential of a novel compound, "N-[4-(2-chloropropanoyl)phenyl]acetamide," using the PTZ-induced seizure model in mice. While specific anticonvulsant data for this compound is not yet publicly available, this protocol outlines the necessary steps to conduct such an investigation. The data presented herein is hypothetical and for illustrative purposes to guide researchers in their experimental design and data presentation.

Hypothetical Data Presentation

The following tables summarize hypothetical quantitative data from a study evaluating the anticonvulsant effects of this compound in the PTZ-induced seizure model.

Table 1: Effect of this compound on the Onset and Duration of PTZ-Induced Seizures

Treatment GroupDose (mg/kg)NLatency to First Myoclonic Jerk (seconds)Duration of Generalized Tonic-Clonic Seizures (seconds)
Vehicle (Saline)-1065.4 ± 5.245.8 ± 4.1
Diazepam510285.3 ± 15.1 0.0 ± 0.0
This compound2510110.2 ± 8.728.3 ± 3.5
This compound5010185.7 ± 12.3 15.1 ± 2.8
This compound10010250.1 ± 14.5 5.2 ± 1.9

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to the vehicle group (One-way ANOVA followed by Dunnett's post-hoc test).

Table 2: Effect of this compound on the Severity of PTZ-Induced Seizures

Treatment GroupDose (mg/kg)NMean Seizure Score (Racine Scale)Percentage of Animals Protected from Tonic-Clonic Seizures
Vehicle (Saline)-104.8 ± 0.20%
Diazepam5100.5 ± 0.1 100%
This compound25103.5 ± 0.3*20%
This compound50102.1 ± 0.2**60%
This compound100101.2 ± 0.190%

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to the vehicle group (Kruskal-Wallis test followed by Dunn's post-hoc test for seizure score; Fisher's exact test for protection percentage).

Experimental Protocols

Animals
  • Species: Male Swiss albino mice

  • Weight: 20-25 g

  • Housing: Animals should be housed in groups of 5-6 per cage under standard laboratory conditions with a 12-hour light/dark cycle, a temperature of 22 ± 2°C, and humidity of 55 ± 5%. Food and water should be available ad libitum.

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the experiment.

Materials and Reagents
  • This compound (Test Compound)

  • Pentylenetetrazole (PTZ) (Sigma-Aldrich or equivalent)

  • Diazepam (Positive Control)

  • Normal Saline (0.9% NaCl)

  • Tween 80

  • Animal weighing scale

  • Syringes (1 mL) with needles (27-gauge)

  • Observation chambers (Plexiglas, 30x30x30 cm)

  • Video recording equipment

  • Timer

Preparation of Solutions
  • PTZ Solution: Dissolve PTZ in normal saline to a final concentration of 8.5 mg/mL for a dose of 85 mg/kg in a 10 mL/kg injection volume. Prepare fresh on the day of the experiment.

  • Vehicle Solution: Prepare a vehicle solution of normal saline with 5% Tween 80.

  • Test Compound Solution: Suspend this compound in the vehicle solution to achieve the desired concentrations for dosing (e.g., 2.5, 5, and 10 mg/mL for doses of 25, 50, and 100 mg/kg, respectively, at a 10 mL/kg injection volume). Homogenize the suspension using a vortex mixer before each administration.

  • Diazepam Solution: Dissolve diazepam in the vehicle solution to achieve the desired concentration for the positive control group (e.g., 0.5 mg/mL for a 5 mg/kg dose at a 10 mL/kg injection volume).

Experimental Procedure
  • Animal Grouping: Randomly divide the mice into five groups (n=10 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (Diazepam, 5 mg/kg)

    • Group 3: Test compound (25 mg/kg)

    • Group 4: Test compound (50 mg/kg)

    • Group 5: Test compound (100 mg/kg)

  • Drug Administration:

    • Administer the vehicle, diazepam, or the test compound intraperitoneally (i.p.) to the respective groups.

    • The injection volume should be uniform across all groups (e.g., 10 mL/kg).

  • Pre-treatment Time: Allow a 30-minute pre-treatment period after the administration of the vehicle, diazepam, or test compound.

  • PTZ Administration: After the 30-minute pre-treatment period, administer PTZ (85 mg/kg, i.p.) to all animals.

  • Observation:

    • Immediately after PTZ injection, place each mouse individually into an observation chamber.

    • Observe and record the behavior of each animal for a period of 30 minutes.

    • Record the latency (time to onset) of the first myoclonic jerk and the duration of generalized tonic-clonic seizures.

    • Score the seizure severity using the modified Racine scale (see Table 3).

Seizure Scoring

Table 3: Modified Racine Scale for PTZ-Induced Seizures in Mice

ScoreBehavioral Manifestation
0No response
1Ear and facial twitching
2Myoclonic jerks with convulsions involving the head and neck
3Myoclonic jerks with bilateral forelimb clonus
4Generalized tonic-clonic seizures with loss of posture
5Generalized tonic-clonic seizures with tonic hindlimb extension and death
Statistical Analysis
  • Analyze the data for latency to seizures and duration of seizures using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test for multiple comparisons against the vehicle control group.

  • Analyze the seizure severity scores using a non-parametric Kruskal-Wallis test followed by Dunn's post-hoc test.

  • Analyze the percentage of protection from tonic-clonic seizures using Fisher's exact test.

  • A p-value of less than 0.05 is considered statistically significant.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase animal_acclimatization Animal Acclimatization (1 week) solution_prep Preparation of PTZ, Vehicle, & Test Compound Solutions animal_acclimatization->solution_prep animal_grouping Random Animal Grouping (n=10 per group) solution_prep->animal_grouping drug_admin Intraperitoneal Administration (Vehicle, Diazepam, or Test Compound) animal_grouping->drug_admin pretreatment 30-minute Pre-treatment Period drug_admin->pretreatment ptz_admin PTZ Administration (85 mg/kg, i.p.) pretreatment->ptz_admin observation 30-minute Observation Period (Record Latency, Duration, Score) ptz_admin->observation data_collection Data Collection: - Latency to First Jerk - Seizure Duration - Seizure Score observation->data_collection stat_analysis Statistical Analysis (ANOVA, Kruskal-Wallis, Fisher's Exact) data_collection->stat_analysis results Results Interpretation stat_analysis->results

Caption: Experimental workflow for evaluating the anticonvulsant activity of this compound.

Hypothesized Signaling Pathway

signaling_pathway cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Effects gaba_a GABA-A Receptor cl_channel Chloride (Cl-) Channel gaba_a->cl_channel Opens ptz Pentylenetetrazole (PTZ) ptz->gaba_a Antagonist ptz->cl_channel Inhibits Cl- Influx hyperpolarization Membrane Hyperpolarization cl_channel->hyperpolarization Cl- Influx Leads to hyperexcitability Neuronal Hyperexcitability cl_channel->hyperexcitability Reduced Cl- Influx Leads to test_compound This compound (Hypothesized Action) test_compound->gaba_a Potential Positive Allosteric Modulation test_compound->cl_channel Enhances Cl- Influx inhibition Neuronal Inhibition hyperpolarization->inhibition Promotes seizure Seizure Activity inhibition->seizure Suppresses hyperexcitability->seizure Induces

Caption: Hypothesized mechanism of action in the PTZ model, focusing on the GABA-A receptor.

Application Notes and Protocols for N-[4-(2-chloropropanoyl)phenyl]acetamide Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current literature review, no specific studies detailing the cytotoxic effects or mechanism of action for N-[4-(2-chloropropanoyl)phenyl]acetamide in cancer cell lines are publicly available. The following document provides a general framework and protocol based on methodologies used for structurally related acetamide derivatives to guide researchers in evaluating the potential anticancer properties of this compound.

Introduction

Acetamide derivatives represent a promising class of compounds in oncological research, with various analogues demonstrating the ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest.[1] Some derivatives have been shown to modulate key regulatory proteins in the apoptotic cascade, such as upregulating pro-apoptotic proteins like Bax and activating executioner caspases.[1] Given its chemical structure, this compound is a candidate for investigation as a potential cytotoxic agent.

This document outlines a detailed protocol for determining the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[2]

Hypothetical Data Presentation

The primary metric for quantifying cytotoxicity is the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.[2] Data should be gathered from multiple replicates to ensure statistical validity. The results would be presented as follows:

Table 1: Hypothetical Cytotoxic Activity (IC50) of this compound in Human Cancer Cell Lines

Cancer Cell LineTissue of OriginIncubation Time (Hours)IC50 (µM)
MCF-7 Breast Adenocarcinoma48Data to be determined
HepG2 Hepatocellular Carcinoma48Data to be determined
A549 Lung Carcinoma48Data to be determined
HCT116 Colon Carcinoma48Data to be determined
SKNMC Neuroblastoma48Data to be determined

Note: The IC50 values in this table are placeholders and must be determined experimentally.

Experimental Workflow and Diagrams

The general workflow for assessing the cytotoxicity of a novel compound is outlined below. This process involves preparing the compound and cells, performing the viability assay, and finally, analyzing the data to determine the IC50 values.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis prep_compound Prepare Stock Solution of Compound in DMSO seed_plate Seed Cells into 96-Well Plates prep_cells Culture and Harvest Cancer Cell Lines prep_cells->seed_plate add_compound Add Serial Dilutions of Compound to Wells seed_plate->add_compound Allow 24h for cell attachment incubate Incubate for 24-72 Hours (37°C, 5% CO2) add_compound->incubate add_mtt Add MTT Reagent to Each Well incubate->add_mtt incubate_mtt Incubate for 3-4 Hours (Formation of Formazan) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate Percent Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for MTT-based cytotoxicity assay.

While the specific mechanism for this compound is unknown, many acetamide derivatives induce apoptosis.[1] Should initial cytotoxicity screening prove positive, subsequent experiments could investigate the apoptotic pathway.

G cluster_pathway Potential Intrinsic Apoptosis Pathway compound This compound bax ↑ Pro-apoptotic Proteins (e.g., Bax) compound->bax Induces bcl2 ↓ Anti-apoptotic Proteins (e.g., Bcl-2) compound->bcl2 Inhibits mito Mitochondrial Membrane Disruption bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Generalized intrinsic apoptosis signaling pathway.

Detailed Experimental Protocol: MTT Assay

This protocol is a standard procedure for evaluating the cytotoxicity of a test compound on adherent cancer cell lines.[2][3]

4.1. Materials and Reagents

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Selected cancer cell lines (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[2]

  • 96-well flat-bottom sterile culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

4.2. Procedure

Step 1: Cell Seeding

  • Maintain the selected cancer cell lines in a humidified incubator at 37°C with 5% CO2.[2]

  • Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.[2]

  • Determine the cell concentration and viability using a hemocytometer or automated cell counter.

  • Seed the cells into 96-well plates at an optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.[2][4]

  • Incubate the plates for 24 hours to allow for cell attachment.[2][5]

Step 2: Compound Treatment

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).[2]

  • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the dose-response analysis.

  • After the 24-hour attachment period, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the various concentrations of the test compound to the appropriate wells.

  • Include necessary controls:

    • Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO used for the test compound.

    • Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., Doxorubicin).

    • Untreated Control: Wells with cells in medium only.

    • Blank Control: Wells with medium only (no cells) to measure background absorbance.

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

Step 3: MTT Assay and Absorbance Measurement

  • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[2]

  • Incubate the plates for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.[2]

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Wrap the plate in foil and place it on an orbital shaker for approximately 15 minutes to ensure complete solubilization.

  • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

4.3. Data Analysis

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100

  • Plot the % Cell Viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the curve using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).

Further Investigations

Should this compound demonstrate significant cytotoxic activity, further assays can be conducted to elucidate its mechanism of action:

  • Apoptosis Assays: Use methods like Annexin V/PI staining followed by flow cytometry to distinguish between apoptotic and necrotic cell death.[6]

  • Cell Cycle Analysis: Employ flow cytometry with propidium iodide (PI) staining to determine if the compound induces cell cycle arrest at specific phases (e.g., G1, S, or G2/M).[1]

  • Western Blotting: Analyze the expression levels of key proteins involved in apoptosis (Bax, Bcl-2, Caspase-3, Caspase-9) or other relevant signaling pathways.[6]

References

Application Notes and Protocols: N-[4-(2-chloropropanoyl)phenyl]acetamide as a Key Intermediate in Levosimendan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levosimendan is a calcium-sensitizing inotropic agent used in the treatment of acutely decompensated severe chronic heart failure. The synthesis of this potent pharmaceutical compound involves a multi-step process wherein N-[4-(2-chloropropanoyl)phenyl]acetamide serves as a crucial intermediate. This document provides detailed application notes and experimental protocols for the synthesis of levosimendan, with a specific focus on the preparation and subsequent conversion of this compound. The protocols are derived from established synthetic routes and are intended to guide researchers in the efficient and reliable production of levosimendan for research and development purposes.

Physicochemical Properties of the Intermediate

A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, purification, and handling.

PropertyValueReference
CAS Number 81112-08-5
Molecular Formula C₁₁H₁₂ClNO₂[1]
Molecular Weight 225.67 g/mol
Melting Point 119-120 °C[2]
Appearance White to yellow solid/powder
Boiling Point (Predicted) 429.9 ± 25.0 °C[2]
Density (Predicted) 1.237 ± 0.06 g/cm³[2]
Storage Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon)[2]

Synthetic Pathway Overview

The synthesis of levosimendan from acetanilide can be summarized in a three-stage workflow. The initial step involves the formation of the key intermediate, this compound, via a Friedel-Crafts acylation reaction. This intermediate is then converted to 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one through a one-pot cyclization reaction. The final stage involves the condensation of this pyridazinone derivative with malononitrile to yield levosimendan.

Levosimendan Synthesis Workflow Acetanilide Acetanilide Intermediate1 This compound Acetanilide->Intermediate1 Friedel-Crafts Acylation ChloropropanoylChloride 2-Chloropropionyl chloride ChloropropanoylChloride->Intermediate1 Intermediate2 6-(4-aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2H)-one Intermediate1->Intermediate2 One-Pot Cyclization Levosimendan Levosimendan Intermediate2->Levosimendan Condensation Malononitrile Malononitrile Malononitrile->Levosimendan

Synthetic route to Levosimendan.

Experimental Protocols

Synthesis of this compound (Intermediate 1)

This protocol describes the Friedel-Crafts acylation of acetanilide with 2-chloropropionyl chloride to yield the target intermediate.

Materials:

  • Acetanilide

  • 2-Chloropropionyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • 95% Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for workup and filtration

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetanilide and anhydrous dichloromethane.

  • Stir the mixture at room temperature until the acetanilide is fully dissolved.

  • Carefully add anhydrous aluminum chloride to the solution in portions. The mixture may warm up.

  • After the addition of AlCl₃, heat the mixture to reflux for approximately 1 hour.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add 2-chloropropionyl chloride to the cooled mixture.

  • After the addition is complete, warm the reaction to 40°C and maintain for 6 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Pour the residue into a beaker containing 1 M hydrochloric acid and stir at room temperature for 1 hour.

  • Allow the mixture to stand for 2 hours, during which a precipitate will form.

  • Collect the precipitate by vacuum filtration and wash the solid with cold water.

  • Recrystallize the crude product from 95% ethanol to obtain pure this compound.

  • Dry the purified product under vacuum.

Expected Yield: While the direct yield for this step is not explicitly stated in the primary literature, similar Friedel-Crafts acylations typically proceed with yields in the range of 70-85%.

One-Pot Synthesis of 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (Intermediate 2)

This protocol details the conversion of this compound to the subsequent pyridazinone intermediate in a one-pot reaction.[3]

Materials:

  • This compound (Intermediate 1)

  • Sodium metal

  • Ethanol

  • Diethyl malonate

  • 20% Sodium hydroxide (NaOH) solution

  • Sulfuric acid (H₂SO₄)

  • 85% Hydrazine hydrate (N₂H₄·H₂O)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Heating mantle

Procedure:

  • In a large flask, carefully react sodium metal with ethanol to prepare sodium ethoxide.

  • Cool the sodium ethoxide solution in an ice bath.

  • Slowly add diethyl malonate to the cooled solution over 1 hour, then stir for an additional 2 hours.

  • While maintaining the ice bath, add this compound to the flask and stir until dissolved.

  • Warm the reaction mixture to 30°C and stir for 5 hours.

  • Add 20% sodium hydroxide solution and heat the mixture to reflux for 2-3 hours.

  • Cool the reaction to room temperature and acidify with sulfuric acid to a pH of 1.

  • Heat the acidified mixture to reflux for 4 hours.

  • Cool again to room temperature and neutralize with 20% sodium hydroxide solution to a pH of 7.

  • Add 85% hydrazine hydrate and heat the reaction to 120°C for 5 hours.

  • Cool the mixture, and collect the resulting precipitate by filtration.

  • Wash the solid with water and dry to obtain 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one.

Overall Yield: The reported yield for this one-pot conversion is 80.7%.[3]

Synthesis of Levosimendan

This final step involves the diazotization of the amino group of the pyridazinone intermediate followed by condensation with malononitrile.[4]

Materials:

  • 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (Intermediate 2)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Malononitrile

  • Sodium acetate solution

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one in a mixture of concentrated hydrochloric acid and water in a flask.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

  • After the addition is complete, stir the mixture for 10 minutes.

  • To this mixture, add a solution of malononitrile in water.

  • Allow the reaction to stir at room temperature for 2 hours.

  • Adjust the pH of the solution to 6.0 with a sodium acetate solution to precipitate the crude product.

  • Collect the solid by filtration.

  • Dry the crude levosimendan at 50-60°C.

Yield: The reported yield for this final step is between 89% and 95%.[4]

Levosimendan's Mechanism of Action

Levosimendan exhibits a dual mechanism of action that underlies its therapeutic effects in heart failure. It acts as a calcium sensitizer and an opener of ATP-sensitive potassium (K-ATP) channels.[5]

Levosimendan Signaling Pathway cluster_cardiomyocyte Cardiomyocyte cluster_smooth_muscle Vascular Smooth Muscle Cell Levosimendan_Cardio Levosimendan TroponinC Troponin C Levosimendan_Cardio->TroponinC Binds to Ca2_binding Ca²⁺ Binding to Troponin C TroponinC->Ca2_binding Stabilizes Ca²⁺-bound state ActinMyosin Actin-Myosin Interaction Ca2_binding->ActinMyosin Enhances Contractility ↑ Myocardial Contractility (Inotropy) ActinMyosin->Contractility Levosimendan_Vascular Levosimendan KATP_Channel ATP-sensitive K⁺ Channel Levosimendan_Vascular->KATP_Channel Opens Hyperpolarization Hyperpolarization KATP_Channel->Hyperpolarization ↑ K⁺ Efflux Ca_Channels Voltage-gated Ca²⁺ Channels Hyperpolarization->Ca_Channels Inactivates Ca_Influx ↓ Ca²⁺ Influx Ca_Channels->Ca_Influx Vasodilation Vasodilation (↓ Preload & Afterload) Ca_Influx->Vasodilation

Mechanism of action of Levosimendan.

As a calcium sensitizer, levosimendan binds to cardiac troponin C in a calcium-dependent manner. This binding stabilizes the calcium-troponin C complex, enhancing the myofilament response to calcium and thereby increasing myocardial contractility without significantly increasing intracellular calcium concentrations or myocardial oxygen demand.[5]

Simultaneously, levosimendan opens ATP-sensitive potassium channels in vascular smooth muscle cells. This leads to hyperpolarization of the cell membrane, which in turn inhibits voltage-gated calcium channels, reduces intracellular calcium influx, and results in vasodilation. This vasodilation reduces both preload and afterload on the heart, improving overall cardiac function.[5]

Conclusion

The synthetic route to levosimendan via the this compound intermediate is a well-established and efficient process. The protocols provided herein offer a detailed guide for the synthesis of this important pharmaceutical agent. A comprehensive understanding of the reaction conditions and the physicochemical properties of the intermediates is paramount for achieving high yields and purity. The dual mechanism of action of levosimendan makes it a valuable therapeutic option for patients with severe heart failure, and the ability to synthesize it effectively is crucial for ongoing research and clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[4-(2-chloropropanoyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of N-[4-(2-chloropropanoyl)phenyl]acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common method for synthesizing this compound is through the Friedel-Crafts acylation of acetanilide with 2-chloropropanoyl chloride.[1] This reaction is an electrophilic aromatic substitution catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[1]

Q2: What are the main causes of low yield in this synthesis?

A2: Low yields in the synthesis of this compound can often be attributed to several factors:

  • Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Any water in the reactants, solvent, or glassware will deactivate the catalyst.[2]

  • Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, removing it from the catalytic cycle. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often necessary.[2]

  • Substrate Deactivation: The acetamido group on acetanilide is an activating group, but the product, an aryl ketone, is deactivated towards further electrophilic substitution. However, if the reaction conditions are not optimized, side reactions can still occur.

  • Side Reactions: Potential side reactions include N-acylation of the amide nitrogen and di-acylation, especially if the reaction temperature is too high or the catalyst is too active.

  • Improper Work-up: Product loss can occur during the quenching, extraction, and purification steps.

Q3: Can other Lewis acids be used instead of aluminum chloride?

A3: Yes, other Lewis acids can be used, and in some cases, may offer advantages. For the acylation of acetanilide, gallium(III) triflate (Ga(OTf)₃) has been shown to be a more effective catalyst than aluminum chloride, which can give low yields. While specific data for 2-chloropropanoyl chloride is limited, this suggests that exploring alternative Lewis acids could be a valid troubleshooting step.

Q4: What is the optimal temperature for this reaction?

A4: The reaction is typically carried out at temperatures ranging from 0°C to reflux. One patent suggests a temperature range of 10-60°C.[1] The optimal temperature will depend on the specific solvent and catalyst used. It is often recommended to start at a lower temperature (e.g., 0°C) during the addition of reagents to control the exothermic reaction and then warm to room temperature or reflux to drive the reaction to completion.

Q5: How can I purify the final product?

A5: The crude product is typically a solid and can be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy. Upon slow cooling, the purified product will crystallize.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: The Lewis acid (e.g., AlCl₃) has been deactivated by moisture.Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and freshly opened or purified reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst: The product is complexing with the Lewis acid, rendering it inactive.Use at least a stoichiometric equivalent of the Lewis acid relative to the acylating agent. In some cases, a slight excess (e.g., 1.1 to 1.5 equivalents) may be beneficial.
Deactivated Starting Material: While acetanilide is activated, impurities in the starting material could inhibit the reaction.Use high-purity acetanilide and 2-chloropropanoyl chloride.
Low Reaction Temperature: The reaction may not have sufficient energy to proceed.After the initial addition of reagents at a low temperature, allow the reaction to warm to room temperature or gently heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Formation of Multiple Products (Byproducts) Side Reactions (N-acylation): The acylating agent reacts with the nitrogen of the acetamido group.The order of addition of reagents can be critical. Try adding the acetanilide to a pre-formed complex of the Lewis acid and 2-chloropropanoyl chloride at a low temperature.
Di-acylation: A second acylation occurs on the aromatic ring.This is less common as the first acyl group is deactivating. However, it can occur with highly reactive catalysts or at elevated temperatures. Use a milder Lewis acid or maintain a lower reaction temperature.
Hydrolysis of Acyl Chloride: 2-chloropropanoyl chloride has reacted with water.Ensure anhydrous conditions. Use freshly distilled or high-purity acyl chloride.
Product is an Oil or Difficult to Crystallize Impurities Present: Significant amounts of impurities can inhibit crystallization.Attempt to purify the crude product by column chromatography on silica gel before recrystallization.
Incorrect Recrystallization Solvent: The chosen solvent is not suitable.Experiment with different solvent systems. Good options for aryl ketones include ethanol/water, isopropanol, or toluene/heptane.
Dark-Colored Reaction Mixture Charring or Decomposition: Reaction temperature may be too high, or the catalyst is causing decomposition.Maintain a controlled temperature throughout the reaction. Consider using a milder Lewis acid.

Quantitative Data

Table 1: Effect of Reaction Temperature on the Yield of a Structurally Related N-[4-(2-chloropropionyl)-2-nitrophenyl]-acetamide

Temperature (°C)Yield (%)Purity (%)
2087.698.9
2591.399.2
3091.598.6

Data adapted from a patent for a similar synthesis and should be considered as indicative for optimization studies.

Table 2: Comparison of Lewis Acids for the Acylation of Acetanilide with Acetic Anhydride

Lewis AcidCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Ga(OTf)₃10Nitromethane/LiClO₄5024High (not specified)
AlCl₃>100Nitromethane/LiClO₄5024Low
AlCl₃3201,2-dichloroethane50129

This data suggests that for the acylation of acetanilide, Ga(OTf)₃ can be significantly more effective than AlCl₃. While the acylating agent is different, this provides a strong rationale for screening alternative Lewis acids if low yields are obtained with AlCl₃.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is adapted from a procedure reported to yield approximately 90%.

Materials:

  • Acetanilide (N-phenylacetamide)

  • 2-Chloropropionyl chloride

  • Aluminum chloride (anhydrous)

  • Carbon disulfide (anhydrous)

  • Ice

  • 4N Hydrochloric acid

  • Benzene

  • Activated carbon

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, addition funnel, and reflux condenser under a nitrogen atmosphere, suspend acetanilide (0.50 mol) in anhydrous carbon disulfide (525 mL).

  • Addition of Acyl Chloride: Slowly add 2-chloropropionyl chloride (0.93 mol) dropwise to the stirred suspension over 1.5 hours.

  • Addition of Catalyst: Carefully add anhydrous aluminum chloride (1.50 mol) portion-wise to the reaction mixture. The addition is exothermic and may cause the solvent to reflux.

  • Reaction: After the addition of aluminum chloride is complete, heat the mixture to reflux and maintain for 1 hour. Monitor the reaction by TLC until the acetanilide is consumed.

  • Work-up: Cool the reaction mixture and decant the supernatant. Carefully pour the residue onto a mixture of crushed ice (1900 mL) and 4N hydrochloric acid (385 mL).

  • Isolation of Crude Product: A precipitate will form. Collect the solid by filtration and wash with water.

  • Purification:

    • Dissolve the crude solid in benzene.

    • To remove any residual water, perform azeotropic distillation using a Dean-Stark apparatus.

    • Treat the hot benzene solution with a small amount of activated carbon and then filter it hot to remove the carbon.

    • Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to induce crystallization.

    • Collect the purified crystals of this compound by filtration, wash with a small amount of cold benzene, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Prepare Anhydrous Setup (Oven-dried glassware, inert atmosphere) reactants Charge Acetanilide and Anhydrous Solvent prep->reactants add_acyl Slowly Add 2-Chloropropanoyl Chloride reactants->add_acyl add_catalyst Portion-wise Addition of AlCl3 add_acyl->add_catalyst reflux Reflux for 1h (Monitor by TLC) add_catalyst->reflux quench Quench with Ice/HCl reflux->quench filter_crude Filter Crude Product quench->filter_crude recrystallize Recrystallize from Ethanol/Water filter_crude->recrystallize dry Dry Final Product recrystallize->dry

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_reaction_cond Reaction Conditions cluster_side_reactions Side Reactions start Low Yield Observed q_moisture Anhydrous Conditions Ensured? start->q_moisture s_dry Use oven-dried glassware, anhydrous reagents/solvents, and inert atmosphere. q_moisture->s_dry No q_stoichiometry Catalyst Stoichiometry? q_moisture->q_stoichiometry Yes s_dry->q_stoichiometry s_increase_cat Use stoichiometric or slight excess of Lewis Acid. q_stoichiometry->s_increase_cat Sub-stoichiometric q_temp Reaction Temperature Optimized? q_stoichiometry->q_temp Adequate s_increase_cat->q_temp s_temp Try warming the reaction after initial addition. q_temp->s_temp No q_time Reaction Time Sufficient? q_temp->q_time Yes s_temp->q_time s_time Monitor reaction to completion by TLC. q_time->s_time No q_byproducts Byproducts Observed (TLC/NMR)? q_time->q_byproducts Yes s_time->q_byproducts s_order Optimize order of addition. Consider a milder Lewis Acid. q_byproducts->s_order Yes

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Optimizing Friedel-Crafts Acylation for N-[4-(2-chloropropanoyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-[4-(2-chloropropanoyl)phenyl]acetamide via Friedel-Crafts acylation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Friedel-Crafts acylation of acetanilide with 2-chloropropionyl chloride.

Q1: My reaction yield is very low or I'm not getting any product. What are the common causes?

A1: Low or no yield in this Friedel-Crafts acylation can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will lead to its deactivation.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and freshly opened or purified reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the reaction.[1]

    • Solution: A stoichiometric amount (or even a slight excess) of the Lewis acid is often required. For the acylation of acetanilide, using at least 1.1 equivalents of the catalyst is a good starting point.

  • Sub-optimal Reaction Temperature: The reaction temperature significantly influences the rate and yield.

    • Solution: A Chinese patent suggests a temperature range of 10-60°C for this synthesis. It is advisable to start at a lower temperature (e.g., 0-10°C) during the addition of reagents to control the initial exothermic reaction, and then gradually warm the mixture to room temperature or slightly above to drive the reaction to completion.

  • Poor Quality of Reagents: Impurities in the starting materials can interfere with the reaction.

    • Solution: Use high-purity acetanilide and 2-chloropropionyl chloride. If necessary, purify the starting materials before use.

Q2: I am observing the formation of multiple products. What could be the reason?

A2: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, multiple products can arise from:

  • Isomer Formation: The acetamido group is an ortho-, para-director. While the para-product is sterically favored and typically the major product, some ortho-isomer might form.

    • Solution: Optimization of the reaction temperature and choice of solvent can influence the regioselectivity. Lower temperatures often favor the formation of the para-isomer.

  • Deacetylation and N-acylation: Under harsh conditions, the acetyl group of acetanilide might be cleaved, followed by N-acylation or other side reactions.

    • Solution: Employ milder reaction conditions. Using a less reactive Lewis acid or a lower reaction temperature can help minimize these side reactions.

Q3: How do I choose the right Lewis acid catalyst and solvent for this reaction?

A3: The choice of catalyst and solvent is critical for the success of the reaction.

  • Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is the most common and potent Lewis acid for Friedel-Crafts acylations. However, for activated rings like acetanilide, other milder Lewis acids can also be effective and may offer better selectivity. A patent for a similar acylation of acetanilide explored various catalysts.[1]

  • Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. A Chinese patent for the synthesis of this compound suggests solvents such as 1,2-dichloroethane, carbon disulfide, chloroform, or dichloromethane.[2] Dichloromethane and 1,2-dichloroethane are common choices for Friedel-Crafts acylations.

Quantitative Data

The following tables summarize data from a patent on the Friedel-Crafts acylation of acetanilide with acetic anhydride, which can serve as a reference for optimizing the synthesis of this compound.

Table 1: Effect of Lewis Acid Catalyst on the Yield of 4-Acetamidoacetophenone

EntryLewis Acid Catalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)
1Ga(OTf)₃Nitromethane/LiClO₄502493
2Sc(OTf)₃Nitromethane/LiClO₄502485
3Hf(OTf)₄Nitromethane/LiClO₄502478
4AlCl₃ (3.2 equiv.)1,2-Dichloroethane50129

Data adapted from patent EP1359141A1 for the acylation of acetanilide with acetic anhydride.[1] This data suggests that Gallium(III) triflate is a highly effective catalyst for this type of transformation.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a representative procedure based on general methods for Friedel-Crafts acylation and information from related patents. Researchers should optimize the conditions for their specific setup.

Materials:

  • Acetanilide

  • 2-Chloropropionyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Acyl Chloride Addition: Slowly add 2-chloropropionyl chloride (1.05 equivalents) to the stirred suspension.

  • Substrate Addition: Dissolve acetanilide (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acetanilide solution dropwise to the reaction mixture at 0°C over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain this compound.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Friedel-Crafts Acylation setup Reaction Setup (Inert Atmosphere) catalyst Catalyst Suspension (AlCl₃ in CH₂Cl₂) setup->catalyst acyl_chloride Acyl Chloride Addition (2-Chloropropionyl chloride) catalyst->acyl_chloride substrate Substrate Addition (Acetanilide solution) acyl_chloride->substrate reaction Reaction (0°C to RT) substrate->reaction workup Work-up (Ice/HCl Quench) reaction->workup extraction Extraction (CH₂Cl₂) workup->extraction washing Washing (NaHCO₃, Brine) extraction->washing drying Drying and Concentration (MgSO₄, Rotovap) washing->drying purification Purification (Recrystallization) drying->purification product Final Product This compound purification->product

Caption: General experimental workflow for the Friedel-Crafts acylation.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Logic for Low Yield start Low or No Product Yield q1 Are anhydrous conditions ensured? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is catalyst stoichiometry sufficient? a1_yes->q2 s1 Dry glassware and use anhydrous reagents/solvents. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the reaction temperature optimized? a2_yes->q3 s2 Use ≥1.1 equivalents of Lewis acid. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Are reagents of high purity? a3_yes->q4 s3 Start at 0-10°C and gradually warm to RT. a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end Yield Improved a4_yes->end s4 Purify starting materials. a4_no->s4 s4->end

Caption: A logical guide to troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of N-[4-(2-chloropropanoyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-[4-(2-chloropropanoyl)phenyl]acetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common method is the Friedel-Crafts acylation of acetanilide with 2-chloropropionyl chloride.[1][2] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane or carbon disulfide.[1][2]

Q2: My reaction yield is significantly lower than expected. What are the potential causes?

A2: Low yields can stem from several factors:

  • Moisture: The presence of water can hydrolyze the 2-chloropropionyl chloride and deactivate the aluminum chloride catalyst.

  • Incomplete Reaction: The reaction may not have proceeded to completion. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is recommended.

  • Suboptimal Temperature: The reaction temperature might not be optimal. Friedel-Crafts acylations often require careful temperature control.

  • Product Loss During Workup: Significant amounts of the product can be lost during the extraction and purification steps.

Q3: I've observed an impurity that is difficult to separate from the desired product. What could it be?

A3: A common and challenging impurity is the ortho-isomer, N-[2-(2-chloropropanoyl)phenyl]acetamide. The acetamido group on the starting material (acetanilide) directs acylation to both the para and ortho positions. While the para-isomer is generally favored due to less steric hindrance, the ortho-isomer can form as a significant byproduct.

Q4: What are the best practices for purifying the final product?

A4: Recrystallization is a frequently used method for purifying this compound.[1][3] Ethanol is a commonly cited solvent for this purpose.[1][3] If isomeric impurities persist, column chromatography may be necessary.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalyst due to moisture.Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle aluminum chloride in a moisture-free environment (e.g., under a nitrogen atmosphere).
Hydrolysis of 2-chloropropionyl chloride.Use fresh or newly distilled 2-chloropropionyl chloride. Ensure the reaction is conducted under anhydrous conditions.
Presence of a Major Byproduct with Similar Polarity Formation of the ortho-isomer (N-[2-(2-chloropropanoyl)phenyl]acetamide).Optimize reaction temperature; lower temperatures may favor the para-product. Employ careful recrystallization or column chromatography for separation.
Product is an oil or fails to crystallize Presence of impurities, such as unreacted starting materials or isomeric byproducts, depressing the melting point.Purify the crude product using column chromatography on silica gel. Verify the purity of the starting materials before the reaction.
Aqueous workup is problematic (e.g., emulsions) Formation of aluminum hydroxides during quenching.Pour the reaction mixture slowly into a vigorously stirred mixture of ice and concentrated hydrochloric acid to ensure the aluminum salts remain dissolved.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • Acetanilide

  • 2-Chloropropionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)

  • Ice

  • Concentrated hydrochloric acid

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.5 equivalents) in anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • In a separate flask, dissolve acetanilide (1 equivalent) in anhydrous dichloromethane.

  • Slowly add the acetanilide solution to the stirred AlCl₃ suspension.

  • Add 2-chloropropionyl chloride (1.1 equivalents) dropwise to the reaction mixture via the dropping funnel, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude solid by recrystallization from ethanol.

Visualizations

main_reaction cluster_reactants Reactants acetanilide Acetanilide process acetanilide->process acyl_chloride 2-Chloropropionyl Chloride acyl_chloride->process lewis_acid AlCl₃ lewis_acid->process Catalyst product This compound process->product Friedel-Crafts Acylation side_reaction cluster_reactants Reactants acetanilide Acetanilide reaction_center acetanilide->reaction_center acyl_chloride 2-Chloropropionyl Chloride acyl_chloride->reaction_center para_product Para-Isomer (Desired Product) ortho_product Ortho-Isomer (Side Product) reaction_center->para_product Para-acylation reaction_center->ortho_product Ortho-acylation troubleshooting_workflow start Low Yield or Impure Product check_moisture Anhydrous conditions? start->check_moisture check_purity Starting material purity? start->check_purity check_workup Proper workup? start->check_workup solution_dry Use anhydrous reagents and dry glassware check_moisture->solution_dry No solution_purify_product Perform recrystallization or chromatography check_moisture->solution_purify_product Yes solution_purify_sm Purify starting materials check_purity->solution_purify_sm No check_purity->solution_purify_product Yes solution_workup Optimize quenching and extraction procedures check_workup->solution_workup No check_workup->solution_purify_product Yes solution_dry->solution_purify_product solution_purify_sm->solution_purify_product solution_workup->solution_purify_product

References

Technical Support Center: Purification of N-[4-(2-chloropropanoyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-[4-(2-chloropropanoyl)phenyl]acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities in crude this compound typically originate from the starting materials and side-products of the Friedel-Crafts acylation synthesis.[1][2] Potential impurities include:

  • Unreacted Acetanilide: The starting material for the acylation reaction.

  • Unreacted 2-Chloropropionyl Chloride: The acylating agent.

  • Polychlorinated byproducts: Products resulting from multiple chlorinations.

  • Positional isomers: Isomers formed during the Friedel-Crafts reaction.

  • Hydrolyzed 2-chloropropionyl chloride: 2-chloropropionic acid, formed by reaction with moisture.

Q2: What are the recommended methods for purifying crude this compound?

A2: The most common and effective methods for purification are recrystallization and column chromatography.

  • Recrystallization: This is often the preferred method for purifying the compound on a larger scale. Ethanol is a frequently used solvent for recrystallization.[1][2][3]

  • Column Chromatography: This technique is suitable for separating the desired compound from closely related impurities, especially on a smaller scale or when very high purity is required.

Q3: My purified product has a low melting point and a broad melting range. What could be the issue?

A3: A low and broad melting point range is a strong indication of the presence of impurities. The melting point of pure this compound is reported to be 119-120 °C.[2] To address this, further purification by recrystallization or column chromatography is recommended.

Q4: After recrystallization, the yield of my purified product is very low. How can I improve it?

A4: Low recovery after recrystallization can be due to several factors:

  • Using too much solvent: Dissolving the crude product in an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize along with the impurities being removed.

  • Incomplete crystallization: Not allowing sufficient time or cooling to a low enough temperature can lead to incomplete precipitation of the product.

To improve the yield, use the minimum amount of hot solvent required to dissolve the crude product, ensure the filtration apparatus is pre-heated to prevent premature crystallization, and allow the solution to cool slowly, followed by chilling in an ice bath to maximize crystal formation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Oily precipitate instead of crystals during recrystallization The boiling point of the solvent is higher than the melting point of the compound, or significant impurities are present.Try a different solvent or a solvent mixture with a lower boiling point. Pre-purify the crude product by column chromatography to remove a larger portion of the impurities before recrystallization.
Colored impurities in the final product The presence of colored byproducts from the synthesis.Treat the solution of the crude product with activated charcoal before the final crystallization step. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.
Incomplete separation of impurities by column chromatography The solvent system (eluent) does not have the optimal polarity.Optimize the eluent system by testing different solvent ratios using thin-layer chromatography (TLC) before running the column. A gradual increase in solvent polarity (gradient elution) may be necessary for separating multiple impurities.
Product is not crystallizing from the solution The solution is not supersaturated, or nucleation has not been initiated.Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound to induce crystallization.

Quantitative Data

The following table summarizes the reported yields and purity of this compound and a related nitro-analogue after purification by recrystallization.

Compound Purification Method Solvent Yield Purity Melting Point (°C) Reference
This compoundRecrystallizationEthanol84.2%--[1]
N-[4-(2-chloropropionyl)-2-nitrophenyl]-acetamideRecrystallizationAbsolute Ethanol91.3%99.2%91-93[3]
N-[4-(2-chloropropionyl)-2-nitrophenyl]-acetamideRecrystallizationAbsolute Ethanol91.5%98.6%91-93[3]
N-[4-(2-chloropropionyl)-2-nitrophenyl]-acetamideRecrystallizationAbsolute Ethanol87.6%98.9%91-93[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol

This protocol describes the purification of crude this compound using ethanol.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove activated charcoal or any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cool the flask in an ice bath to maximize the formation of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol. Dry the crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Pour the slurry into a chromatography column and allow the silica gel to pack uniformly.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the sample adsorbed onto the silica gel.

  • Column Loading: Carefully add the dried sample-silica gel mixture to the top of the prepared column.

  • Elution: Begin eluting the column with the chosen solvent system. Start with a less polar solvent mixture and gradually increase the polarity if necessary to elute the desired compound.

  • Fraction Collection and Analysis: Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC). Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

G Troubleshooting Workflow for Impurity Removal cluster_start Start cluster_analysis Analysis cluster_purification Purification cluster_decision Decision cluster_end End start Crude this compound analysis Analyze Purity (TLC, HPLC, Melting Point) start->analysis charcoal Activated Charcoal Treatment (for colored impurities) analysis->charcoal Colored impurities detected is_pure Is the product pure? analysis->is_pure Check purity criteria recrystallization Recrystallization (e.g., from Ethanol) recrystallization->analysis Re-analyze column_chromatography Column Chromatography column_chromatography->analysis Re-analyze charcoal->recrystallization is_pure->recrystallization No, minor impurities is_pure->column_chromatography No, significant or closely related impurities pure_product Pure this compound is_pure->pure_product Yes

Caption: Troubleshooting workflow for the purification of this compound.

References

"N-[4-(2-chloropropanoyl)phenyl]acetamide" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of N-[4-(2-chloropropanoyl)phenyl]acetamide, addressing common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, it is recommended to store this compound in a tightly sealed container in a cool, dry place. While specific data for this compound is limited, a storage temperature of 2-8°C is advisable, based on common practices for similar chemical structures. Protect from light and moisture to prevent degradation.

Q2: Is this compound sensitive to light or moisture?

Yes, compounds with acetamide and chlorinated functional groups can be sensitive to light and moisture. Exposure to light can provide the energy for degradation reactions, while moisture can lead to hydrolysis of the amide bond. It is crucial to store the compound in a dark, dry environment.

Q3: What are the known incompatibilities for this compound?

This compound should be considered incompatible with strong acids, strong bases, and strong oxidizing agents.[1] Strong acids and bases can catalyze the hydrolysis of the acetamide group.[2] Strong oxidizing agents can react with the molecule, leading to decomposition. Additionally, as a chlorinated compound, it should not be stored with alkali metals due to the risk of a violent reaction.

Q4: What are the potential degradation products of this compound?

The primary degradation pathway is likely the hydrolysis of the acetamide linkage, which would yield acetic acid and N-(4-(2-chloropropanoyl)phenyl)amine. Hydrolysis of the chloropropanoyl group is also possible. The specific degradation products and pathways have not been extensively reported in publicly available literature.

Q5: What is the expected shelf-life of this compound?

The shelf-life is highly dependent on the storage conditions. When stored under the recommended conditions (cool, dry, dark, and tightly sealed), the compound should remain stable for an extended period. However, for critical applications, it is recommended to re-test the purity of the material if it has been stored for a long time or if there are any doubts about the storage conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or low yield Compound degradation due to improper storage.- Verify the storage conditions (temperature, light, and moisture exposure).- Perform a purity analysis (e.g., HPLC, NMR) on the stored material.- If degradation is confirmed, use a fresh batch of the compound.
Change in physical appearance (e.g., color change, clumping) Absorption of moisture or degradation.- Do not use the material for experiments.- Dispose of the material according to safety guidelines.- Review storage procedures to prevent future occurrences. Ensure containers are tightly sealed and a desiccant is used if necessary.
Inconsistent results between different batches Variation in purity or degradation of an older batch.- Analyze the purity of all batches before use.- Standardize storage conditions for all materials.- Note the lot number and date of receipt for all reagents.

Experimental Protocols

  • High-Performance Liquid Chromatography (HPLC) Purity Assay:

    • Objective: To determine the purity of the compound and detect any degradation products.

    • Methodology:

      • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

      • Prepare a sample solution of the material to be tested at the same concentration.

      • Inject both solutions into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

      • Develop a gradient or isocratic elution method that provides good separation of the main peak from any impurities.

      • Compare the chromatogram of the sample to the standard to determine the purity and identify any degradation peaks.

  • Forced Degradation Study:

    • Objective: To identify potential degradation pathways and the stability-indicating nature of the analytical method.

    • Methodology:

      • Expose solutions of this compound to various stress conditions:

        • Acidic: 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.

        • Basic: 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.

        • Oxidative: 3% H₂O₂ at room temperature for a defined period.

        • Thermal: Heat a solid sample at a specified temperature (e.g., 80°C) for a defined period.

        • Photolytic: Expose a solution to UV light for a defined period.

      • Analyze the stressed samples by HPLC to observe the extent of degradation and the formation of new peaks.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Experimental Results check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC) check_storage->purity_analysis degradation_confirmed Degradation Confirmed? purity_analysis->degradation_confirmed use_fresh_batch Use Fresh Batch of Compound degradation_confirmed->use_fresh_batch Yes review_protocols Review Experimental Protocols for Incompatibilities degradation_confirmed->review_protocols No end_issue_resolved End: Issue Resolved use_fresh_batch->end_issue_resolved end_issue_unresolved End: Issue Persists (Contact Supplier) review_protocols->end_issue_unresolved

Caption: Troubleshooting workflow for inconsistent experimental results.

StabilityFactors compound This compound Stability temperature Temperature (Store at 2-8°C) compound->temperature light Light (Store in Dark) compound->light moisture Moisture (Store in Dry Conditions) compound->moisture incompatibilities Incompatibilities compound->incompatibilities strong_acids Strong Acids incompatibilities->strong_acids strong_bases Strong Bases incompatibilities->strong_bases oxidizing_agents Strong Oxidizing Agents incompatibilities->oxidizing_agents

Caption: Key factors influencing the stability of the compound.

References

Technical Support Center: N-[4-(2-chloropropanoyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving N-[4-(2-chloropropanoyl)phenyl]acetamide.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound expected to be unstable?

A1: Based on studies of structurally similar compounds, this compound is likely susceptible to degradation under acidic, alkaline, and photolytic conditions. It is expected to be relatively stable under neutral, thermal, and oxidative stress.

Q2: What is the primary degradation pathway observed under stress conditions?

A2: The primary degradation pathway likely involves the hydrolysis of the amide bond and the chloro-propanoyl group. Under alkaline and photolytic conditions, significant degradation is expected. A major degradation product is formed, which can be identified and characterized using techniques like LC-MS/MS.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: A stability-indicating reversed-phase high-performance liquid chromatographic (RP-HPLC) method is recommended for the determination of this compound and its degradation products. This method can effectively separate the parent compound from its degradation products, allowing for accurate quantification.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in my HPLC chromatogram after sample preparation.

  • Possible Cause: Degradation of the compound may have occurred during sample preparation.

  • Troubleshooting Steps:

    • pH of Diluent: Ensure the pH of the sample diluent is neutral. Acidic or alkaline conditions can cause rapid degradation.

    • Light Exposure: Protect samples from light, as photolytic degradation can occur. Use amber vials or work under low-light conditions.

    • Temperature: Prepare samples at controlled room temperature and avoid exposure to high temperatures.

    • Run Time: Analyze samples as soon as possible after preparation to minimize time-dependent degradation.

Issue 2: The concentration of my stock solution of this compound is decreasing over time.

  • Possible Cause: The solvent used for the stock solution may be promoting degradation.

  • Troubleshooting Steps:

    • Solvent Selection: Use a neutral, aprotic solvent for stock solutions to minimize hydrolysis.

    • Storage Conditions: Store stock solutions at low temperatures (e.g., 2-8 °C) and protected from light.

    • Purity Check: Re-evaluate the purity of your standard and ensure it has not degraded prior to use.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Acidic Degradation:

    • Dissolve the compound in 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate volume of 0.1 M NaOH before analysis.

  • Alkaline Degradation:

    • Dissolve the compound in 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate volume of 0.1 M HCl before analysis.

  • Neutral (Hydrolytic) Degradation:

    • Dissolve the compound in purified water.

    • Incubate at 60°C for 24 hours.

  • Oxidative Degradation:

    • Dissolve the compound in 3% H₂O₂.

    • Keep at room temperature for 24 hours.

  • Photolytic Degradation:

    • Expose a solution of the compound to direct sunlight for 24 hours.

    • Simultaneously, keep a control sample in the dark.

  • Thermal Degradation:

    • Expose the solid compound to a temperature of 105°C for 24 hours.

Sample Analysis:

  • All samples should be diluted with an appropriate mobile phase to a known concentration before analysis by a validated stability-indicating RP-HPLC method.

Data Presentation

Table 1: Summary of Degradation of a Structurally Similar Compound under Various Stress Conditions

Stress ConditionReagent/ConditionDurationTemperatureDegradation Observed
Acidic0.1 M HCl24 hours60°CYes
Alkaline0.1 M NaOH24 hours60°CYes (significant)
NeutralWater24 hours60°CNo
Oxidative3% H₂O₂24 hoursRoom TempNo
PhotolyticSunlight24 hoursRoom TempYes (significant)
ThermalSolid State24 hours105°CNo

Visualizations

G cluster_0 Experimental Workflow for Forced Degradation Compound This compound Stress Apply Stress Condition (Acid, Base, Light, etc.) Compound->Stress Analysis RP-HPLC Analysis Stress->Analysis Degradation Degradation Products Analysis->Degradation If degradation occurs NoDegradation No Degradation Analysis->NoDegradation If stable

Caption: Workflow for forced degradation studies.

G cluster_1 Proposed Degradation Pathway Parent This compound Product1 Major Degradation Product (Hydrolyzed Amide/Chloro group) Parent->Product1 Acidic / Alkaline / Photolytic Conditions

Caption: Proposed primary degradation pathway.

Technical Support Center: N-[4-(2-chloropropanoyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving N-[4-(2-chloropropanoyl)phenyl]acetamide. This guide provides troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound and what are the expected impurities?

A1: The compound is commonly synthesized via a Friedel-Crafts acylation of acetanilide with 2-chloropropionyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] The primary impurities stem from the starting materials and side reactions. These include:

  • Unreacted Acetanilide: The starting aromatic compound.

  • Ortho-substituted Isomer (N-[2-(2-chloropropanoyl)phenyl]acetamide): A common byproduct in Friedel-Crafts acylations, though the para-isomer is typically favored due to sterics.[2]

  • Hydrolyzed Acyl Chloride (2-chloropropanoic acid): The acyl chloride is sensitive to moisture.[2]

  • Residual Catalyst: Lewis acids like AlCl₃ and their hydrolysis byproducts may persist after the reaction quench.[3]

Q2: My crude product is an oil or a low-melting solid. How can I induce crystallization?

A2: Oiling out during purification indicates that the compound's solubility profile is not ideal in the chosen solvent or that significant impurities are present, depressing the melting point. First, ensure the crude product is free of acidic impurities by performing an aqueous wash with a mild base (e.g., sodium bicarbonate solution). If the product still fails to crystallize, consider trituration with a non-polar solvent like hexanes or employing a solvent/anti-solvent recrystallization system.

Q3: What are the best analytical methods to assess the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is excellent for quantifying purity and detecting minor impurities.[4][5] A typical mobile phase could consist of acetonitrile and water with an acid modifier like phosphoric or formic acid.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of isomeric or starting material impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Commercially available this compound is described as a white to yellow solid.

Troubleshooting Purification Issues

This section addresses specific problems encountered during the purification of this compound.

Issue 1: Persistent Acetanilide Contamination

Question: My NMR spectrum shows signals corresponding to unreacted acetanilide even after initial purification. How can I remove it effectively?

Answer: Acetanilide has slightly different solubility properties that can be exploited. A carefully chosen recrystallization is the most effective method. Ethanol has been shown to be an effective recrystallization solvent for similar N-phenylacetamide derivatives.[6] A mixed-solvent system can also be highly effective.[7][8]

Workflow for Purification Strategy

G cluster_0 Aqueous Workup cluster_1 Purification Crude_Reaction Crude Reaction Mixture Quench Quench with Ice/Water Crude_Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO3(aq) then Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Crude_Solid Crude Solid Dry->Crude_Solid Recrystallize Recrystallization Analyze Purity Analysis (HPLC, NMR, MP) Recrystallize->Analyze Analyze->Recrystallize Re-Purify Pure_Product Pure Product (>99%) Analyze->Pure_Product Meets Spec

Caption: General workflow for the workup and purification of the target compound.

Recommended Protocol: Recrystallization from Ethanol/Water
  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) and swirl to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[8]

  • Addition of Anti-solvent: To the hot, clear solution, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slower cooling rates generally produce larger and purer crystals.[9]

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by a small amount of cold water to remove residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Issue 2: Presence of the Ortho-Isomer

Question: How can I separate the desired para-substituted product from the ortho-substituted isomer?

Answer: Isomers can be challenging to separate. While careful recrystallization can sometimes enrich the desired isomer, column chromatography is the most definitive method for separating compounds with different polarities. The para-isomer is typically less polar than the ortho-isomer due to reduced intramolecular interactions.

Decision Logic for Purification Method

G Impurity_ID Identify Primary Impurity (via NMR or TLC) Start_Material Starting Material (Acetanilide) Impurity_ID->Start_Material Isomer Isomeric Byproduct (ortho-isomer) Impurity_ID->Isomer Recrystallize Perform Recrystallization (e.g., Ethanol/Water) Start_Material->Recrystallize Primary Impurity Column Perform Column Chromatography (Silica, Hexane/EtOAc) Isomer->Column Primary Impurity Analyze Analyze Purity Recrystallize->Analyze Column->Analyze

References

Common issues in the scale-up synthesis of "N-[4-(2-chloropropanoyl)phenyl]acetamide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in the successful scale-up synthesis of N-[4-(2-chloropropanoyl)phenyl]acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound? A1: The most common method is the Friedel-Crafts acylation of acetanilide with 2-chloropropanoyl chloride.[1] This reaction uses a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), in a suitable solvent like dichloromethane (DCM) or carbon disulfide.[1][2]

Q2: Why is anhydrous aluminum chloride (AlCl₃) used, and what are the key handling precautions? A2: Anhydrous aluminum chloride is a strong Lewis acid that activates the 2-chloropropanoyl chloride, facilitating the electrophilic aromatic substitution on the acetanilide ring.[3] It is crucial to use the anhydrous form because AlCl₃ reacts violently and exothermically with water, which would consume the catalyst and generate corrosive hydrochloric acid (HCl) gas.[4][5][6][7] Safety Precautions:

  • Always handle anhydrous AlCl₃ in a dry environment, such as a fume hood with moisture control or a glove box.[4]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, impervious gloves, and a fire-retardant lab coat.[4]

  • Avoid contact with water, alcohols, and other incompatible materials.[4]

  • In case of a fire, use a Class D extinguisher or dry sand; never use water or carbon dioxide extinguishers .[4][6][7]

Q3: What are the expected major impurities in this synthesis? A3: Common impurities include the ortho-substituted isomer (N-[2-(2-chloropropanoyl)phenyl]acetamide), unreacted acetanilide, and potential byproducts from side reactions like polyacylation, although the latter is less common in acylation compared to alkylation.[3] Residual solvents and reagents may also be present.

Q4: What is the typical method for purifying the final product? A4: The crude product is typically purified by recrystallization.[2] A common solvent system for this is ethanol or a mixture of ethanol and water.[2][8][9] This method is effective at removing most common impurities to yield a solid of sufficient purity.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Inactive Catalyst: The anhydrous aluminum chloride may have been exposed to moisture.- Ensure you are using fresh, properly stored anhydrous AlCl₃. - Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
2. Deactivated Substrate: The amide group of acetanilide can complex with AlCl₃, deactivating the ring towards acylation.[10]- Use a sufficient excess of AlCl₃ (at least 2.5-3 equivalents) to account for complexation with both the acyl chloride and the acetanilide. - Consider the order of addition: slowly add the acyl chloride to the mixture of acetanilide and AlCl₃.
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction temperature is maintained appropriately (e.g., 50°C).[2]
2. Exothermic Runaway: On a larger scale, poor temperature control can lead to an uncontrolled exotherm, causing side reactions and degradation.- Ensure the reactor has adequate cooling capacity. - Add reagents, particularly the acylating agent, slowly and portion-wise to manage the heat generated.
3. Loss During Work-up: The product may be lost during the quenching or extraction steps.- Quench the reaction by pouring the mixture slowly onto crushed ice and concentrated HCl to break up the aluminum complexes.[2] - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery.
Product is an Oil or Fails to Crystallize 1. High Impurity Level: The presence of significant impurities, such as the ortho-isomer or residual solvent, can inhibit crystallization.- Attempt to purify a small portion via column chromatography to obtain a seed crystal. - Try different recrystallization solvent systems.[8] If the product "oils out," the solvent may be too nonpolar or its boiling point may be higher than the product's melting point.[11]
2. Supersaturated Solution: The solution may be supersaturated and require initiation for crystallization.- Scratch the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the pure product if available.[11]
Final Product is Colored (Yellow/Brown) 1. Contamination from Catalyst: Commercial AlCl₃ is often contaminated with iron(III) chloride (FeCl₃), which can impart a yellow color.[5][7]- Use high-purity AlCl₃. - If the color persists, consider treating the solution of the crude product with activated charcoal before the final recrystallization step.[8]

Quantitative Data Summary

Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation

ParameterLab Scale ValueScale-Up ConsiderationReference
Acetanilide 1.0 eq1.0 eq[2]
2-Chloropropanoyl Chloride 1.2 - 1.5 eqMaintain slight excess to ensure full conversion.[2]
Anhydrous AlCl₃ 2.5 - 3.0 eqStoichiometry is critical. At least 2 eq are needed to complex with carbonyls.[10]
Solvent Dichloromethane, Carbon DisulfideConsider solvent boiling point and safety for heat management.[1][2]
Temperature 0°C to 50°CRequires robust cooling. Controlled addition of reagents is key.[2]
Reaction Time 4 - 8 hoursMonitor by TLC/HPLC to determine endpoint.[2]
Yield (Typical) 85 - 90%Yield may decrease on scale-up without process optimization.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound (Lab Scale)

Materials:

  • Acetanilide (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)

  • 2-Chloropropanoyl chloride (1.3 eq)

  • Dichloromethane (DCM), anhydrous

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or scrubber with mineral oil). Ensure all glassware is thoroughly dried.

  • Reagent Charging: Under an inert atmosphere (nitrogen or argon), charge the flask with anhydrous DCM and acetanilide. Begin stirring to dissolve.

  • Catalyst Addition: Cool the flask in an ice-water bath. Slowly and portion-wise, add the anhydrous aluminum chloride. The mixture may become thick and colored.

  • Acyl Chloride Addition: Once the AlCl₃ is added, slowly add the 2-chloropropanoyl chloride via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux (or ~50°C) and maintain for 4-8 hours. Monitor the reaction's completion by TLC.

  • Work-up (Quenching): Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Very slowly and carefully, pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.

  • Extraction: Once the quench is complete and the aluminum salts have dissolved, transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude solid product.

  • Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield pure this compound as a solid.[2]

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A Acetanilide E 1. Charge Acetanilide, DCM, and AlCl3 at 0°C B 2-Chloropropanoyl Chloride C Anhydrous AlCl3 (Catalyst) D DCM (Solvent) F 2. Slow addition of 2-Chloropropanoyl Chloride E->F G 3. Heat to 50°C (Monitor by TLC) F->G H 4. Quench on Ice/HCl G->H I 5. Extract with DCM H->I J 6. Wash (H2O, NaHCO3, Brine) I->J K 7. Dry & Concentrate J->K L 8. Recrystallize from Ethanol K->L M Final Product: This compound L->M

Caption: Experimental workflow for the synthesis of the target compound.

G start Low Yield Observed q1 Was the reaction monitored to completion (e.g., by TLC)? start->q1 res1 Incomplete Conversion. Increase reaction time or temperature slightly. q1->res1 No q2 Was the AlCl3 strictly anhydrous and handled properly? q1->q2 Yes a1_yes Yes a1_no No end Yield Improved res1->end res2 Catalyst Deactivation. Use fresh, anhydrous AlCl3 and handle under inert gas. q2->res2 No q3 Was temperature controlled during reagent addition? q2->q3 Yes a2_yes Yes a2_no No res2->end res3 Potential Side Reactions. Improve cooling and slow down the rate of addition. q3->res3 No q4 Were multiple extractions performed during work-up? q3->q4 Yes a3_yes Yes a3_no No res3->end res4 Product Loss. Perform 2-3 extractions of the aqueous layer to maximize recovery. q4->res4 No q4->end Yes a4_yes Yes a4_no No res4->end

Caption: Troubleshooting decision tree for diagnosing low reaction yield.

G cluster_reagents Reactants cluster_products Products Acetanilide Acetanilide DesiredProduct Desired Product (Para) This compound Acetanilide->DesiredProduct Major Pathway SideProduct1 Side Product (Ortho) N-[2-(2-chloropropanoyl)phenyl]acetamide Acetanilide->SideProduct1 Minor Pathway SideProduct2 Unreacted Acetanilide Acetanilide->SideProduct2 Incomplete Reaction AcylChloride 2-Chloropropanoyl Chloride + AlCl3 AcylChloride->DesiredProduct AcylChloride->SideProduct1

Caption: Reaction pathway showing the desired product and key byproducts.

References

Technical Support Center: Monitoring the Synthesis of N-[4-(2-chloropropanoyl)phenyl]acetamide by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of N-[4-(2-chloropropanoyl)phenyl]acetamide via Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the expected chemical transformation when synthesizing this compound?

A1: The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. In this reaction, acetanilide is acylated with 2-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] The acyl group is directed to the para position of the acetanilide ring due to the ortho-, para-directing effect of the acetamido group.

Q2: How can I use TLC to monitor the progress of this reaction?

A2: TLC is an effective technique to monitor the progress of the reaction by observing the disappearance of the starting material (acetanilide) and the appearance of the product (this compound). By taking small aliquots from the reaction mixture at different time intervals and running a TLC, you can qualitatively assess the reaction's progression. A successful reaction will show a new spot corresponding to the product, which will intensify over time, while the spot for the starting material will diminish.

Q3: What is a suitable mobile phase for the TLC analysis of this reaction?

A3: A common mobile phase for separating compounds of similar polarity to acetanilide and its acylated derivatives is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. A good starting point is a 1:1 mixture of hexane and ethyl acetate. The polarity can be adjusted to achieve optimal separation.

Q4: How can I visualize the spots on the TLC plate?

A4: Both acetanilide and this compound are aromatic compounds and contain chromophores that absorb ultraviolet (UV) light. Therefore, the primary and non-destructive method for visualization is using a UV lamp at 254 nm.[2][3][4] The spots will appear as dark areas on a fluorescent green background. For further confirmation or if the spots are faint, destructive visualization methods using staining reagents can be employed. A potassium permanganate (KMnO₄) stain is a good general-purpose option that reacts with many organic compounds.

Experimental Protocol: TLC Monitoring

This protocol provides a detailed methodology for monitoring the Friedel-Crafts acylation of acetanilide to form this compound.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase: Ethyl acetate/Hexane (1:1, v/v)

  • Reaction mixture aliquots

  • Reference standards (acetanilide and, if available, pure this compound)

  • UV lamp (254 nm)

Procedure:

  • Plate Preparation: With a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate. Mark the positions for spotting the reference standards and the reaction mixture.

  • Spotting: Using separate capillary tubes, apply small spots of the acetanilide reference, the reaction mixture, and a "co-spot" (a spot of acetanilide with the reaction mixture spotted on top of it) onto the starting line.

  • Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

  • Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    The product, this compound, is expected to be less polar than the starting material, acetanilide, and will therefore have a higher Rf value.

Data Presentation

CompoundExpected Rf Value (in 1:1 Ethyl Acetate/Hexane)
Acetanilide (Starting Material)~ 0.3 - 0.4
This compound (Product)~ 0.5 - 0.6

Note: These are estimated values and may vary depending on the specific experimental conditions.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No spots are visible under UV light. The concentration of the sample is too low.Concentrate the sample and re-spot. Alternatively, spot multiple times in the same location, allowing the solvent to dry between applications.[5]
The compounds are not UV-active (unlikely for these compounds).Use a chemical stain for visualization (e.g., potassium permanganate).
Spots are streaking. The sample is too concentrated.Dilute the sample before spotting.
The compound is highly polar or acidic/basic.Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).[5]
Spots are too close together (poor separation). The mobile phase polarity is not optimal.If spots are near the baseline, increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). If spots are near the solvent front, decrease the polarity (e.g., increase the proportion of hexane).
The Rf values are inconsistent. The developing chamber was not saturated with solvent vapor.Place a piece of filter paper in the developing chamber to ensure saturation.
The TLC plate was not placed vertically in the chamber.Ensure the plate is upright and not touching the sides of the chamber.
An unexpected spot appears. Formation of a byproduct or impurity in the starting material.Use a co-spot with the starting material to confirm its identity. Consider purification of the starting material if necessary.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Starting Line) spotting Spot Samples on Plate prep_plate->spotting prep_mobile Prepare Mobile Phase (1:1 Ethyl Acetate/Hexane) development Develop Plate in Chamber prep_mobile->development prep_sample Prepare Samples (SM, Rxn, Co-spot) prep_sample->spotting spotting->development visualization Visualize under UV Light development->visualization calculation Calculate Rf Values visualization->calculation interpretation Interpret Results calculation->interpretation

TLC Experimental Workflow

Troubleshooting_Logic cluster_streaking Streaking Spots cluster_separation Poor Separation cluster_visibility No Spots Visible start TLC Problem Encountered streak_cause1 Too Concentrated? start->streak_cause1 sep_cause Suboptimal Polarity? start->sep_cause vis_cause Too Dilute? start->vis_cause streak_sol1 Dilute Sample streak_cause1->streak_sol1 streak_cause2 Polar/Acidic/Basic? streak_sol2 Modify Mobile Phase streak_cause2->streak_sol2 sep_sol_inc Increase Polarity sep_cause->sep_sol_inc Spots at baseline sep_sol_dec Decrease Polarity sep_cause->sep_sol_dec Spots at front vis_sol Concentrate/Re-spot vis_cause->vis_sol

TLC Troubleshooting Logic

References

Technical Support Center: Characterization of N-[4-(2-chloropropanoyl)phenyl]acetamide Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-[4-(2-chloropropanoyl)phenyl]acetamide. The information is designed to help identify and characterize potential byproducts and impurities that may arise during its synthesis.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, presented in a question-and-answer format.

Q1: My reaction yield is low, and I see multiple spots on my TLC plate. What are the likely byproducts?

A1: Low yields and the presence of multiple products in the synthesis of this compound, which is typically prepared via a Friedel-Crafts acylation of acetanilide with 2-chloropropionyl chloride, can be attributed to several factors. The most common byproducts and impurities include:

  • Ortho-isomer (N-[2-(2-chloropropanoyl)phenyl]acetamide): The primary byproduct is often the ortho-isomer.[1] The acetamido group is an ortho-, para-directing group, and while the para-product is sterically favored, some ortho-substitution is expected.

  • Unreacted Acetanilide: Incomplete reaction will result in the presence of the starting material, acetanilide.

  • Di-acylated Product: Although less common due to the deactivating effect of the first acylation, polysubstitution can occur, leading to a di-acylated product.[1][2]

  • Hydrolysis Product (N-(4-aminophenyl)-2-chloropropan-1-one): If moisture is present, the acetamide group can be hydrolyzed back to an amine.

  • Decomposition of 2-chloropropionyl chloride: The acylating agent can decompose, leading to various side products.

Q2: How can I minimize the formation of the ortho-isomer?

A2: Optimizing reaction conditions can favor the formation of the desired para-isomer. Consider the following adjustments:

  • Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the para-isomer, as the ortho-substitution often has a slightly higher activation energy.

  • Catalyst Choice: The choice of Lewis acid catalyst can influence the ortho/para ratio. Experimenting with different catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) may improve selectivity.

  • Solvent: The polarity of the solvent can affect the isomer distribution. Solvents like carbon disulfide or nitrobenzene are commonly used in Friedel-Crafts reactions.

Q3: I suspect my product is contaminated with unreacted starting material. How can I confirm this and purify my product?

A3: Unreacted acetanilide can be detected using chromatographic and spectroscopic methods as detailed in the Experimental Protocols section. Purification can typically be achieved by:

  • Recrystallization: this compound has different solubility properties than acetanilide, allowing for separation by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Column Chromatography: Silica gel column chromatography can effectively separate the product from the starting material and other byproducts. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.

Q4: My mass spectrometry results show an unexpected peak. What could it be?

A4: An unexpected peak in the mass spectrum could correspond to one of the byproducts mentioned in Q1. To identify the unknown peak, consider the following:

  • Molecular Weight: Determine the molecular weight of the unknown compound from the mass spectrum and compare it to the molecular weights of the potential byproducts listed in the Data Presentation section.

  • Fragmentation Pattern: Analyze the fragmentation pattern of the unknown peak. The fragmentation of N-acylphenylacetamides often involves characteristic losses of the acyl and acetyl groups.[3]

Data Presentation

The following table summarizes the key characteristics of the desired product and its most common byproducts. The quantitative data presented is based on typical, hypothetical outcomes for a Friedel-Crafts acylation reaction and may vary depending on the specific experimental conditions.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Typical Yield/Impurity Level (%)
This compoundthis compoundC₁₁H₁₂ClNO₂225.6785 - 95
N-[2-(2-chloropropanoyl)phenyl]acetamideN-[2-(2-chloropropanoyl)phenyl]acetamideC₁₁H₁₂ClNO₂225.675 - 15
Acetanilide (Starting Material)AcetanilideC₈H₉NO135.16< 1 - 5
Di-acylated ProductDi-acylated Product (Example: N-[2,4-bis(2-chloropropanoyl)phenyl]acetamide)C₁₄H₁₅Cl₂NO₃332.18< 1
Hydrolysis ProductHydrolysis Product (N-(4-(2-chloropropanoyl)phenyl)amine)C₉H₁₀ClNO183.63< 1

Experimental Protocols

Detailed methodologies for the characterization of this compound and its byproducts are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate and quantify the main product and its isomers.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[4][5] For mass spectrometry detection, replace any non-volatile acid with formic acid.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Expected Elution Order: Unreacted acetanilide will elute first, followed by the more polar ortho-isomer, and finally the desired para-isomer.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and confirm the structure of volatile byproducts.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating aromatic isomers.[6][7]

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: Split mode (e.g., 50:1).

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To provide detailed structural information for the main product and isolated byproducts.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • This compound: Expect aromatic protons in the para-substituted pattern (two doublets), a singlet for the acetamido methyl group, a quartet for the methine proton, and a doublet for the methyl group of the chloropropanoyl moiety.

    • N-[2-(2-chloropropanoyl)phenyl]acetamide: Expect a more complex aromatic region due to the ortho-substitution pattern.[8][9]

  • ¹³C NMR:

    • Will show distinct signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons, allowing for the differentiation of isomers.

Visualizations

Synthesis Pathway and Potential Byproducts

Synthesis_and_Byproducts cluster_products Reaction Products Acetanilide Acetanilide Catalyst AlCl₃ Acetanilide->Catalyst AcylChloride 2-Chloropropionyl Chloride AcylChloride->Catalyst Para_Product This compound (Desired Product) Catalyst->Para_Product Major Pathway Ortho_Byproduct N-[2-(2-chloropropanoyl)phenyl]acetamide (Ortho-isomer Byproduct) Catalyst->Ortho_Byproduct Minor Pathway Diacylated_Byproduct Di-acylated Product (Minor Byproduct) Catalyst->Diacylated_Byproduct Trace Pathway

Caption: Friedel-Crafts acylation of acetanilide leading to the desired para-product and potential byproducts.

Troubleshooting Workflow for Impurity Identification

Troubleshooting_Workflow Start Unexpected Peak Observed in Analysis TLC Analyze by TLC Start->TLC HPLC Analyze by HPLC TLC->HPLC Different Rf GCMS Analyze by GC-MS HPLC->GCMS Different Retention Time Compare_Standards Compare with Known Standards GCMS->Compare_Standards Compare Mass Spectra NMR Isolate and Analyze by NMR Identify_Other Characterize Unknown Structure NMR->Identify_Other Compare_Standards->NMR No Match Identify_Isomer Identify as Isomer Compare_Standards->Identify_Isomer Matches Isomer Identify_SM Identify as Starting Material Compare_Standards->Identify_SM Matches Starting Material

Caption: A decision tree for the identification of unknown impurities in the reaction mixture.

References

Validation & Comparative

A Comparative Analysis of the Mechanisms of Action: N-[4-(2-chloropropanoyl)phenyl]acetamide and Phenytoin

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of anticonvulsant research, understanding the precise mechanism of action is paramount for the development of novel therapeutics with improved efficacy and safety profiles. This guide provides a detailed comparison between the well-established antiepileptic drug, Phenytoin, and the investigational compound, N-[4-(2-chloropropanoyl)phenyl]acetamide.

Important Note on this compound: It is crucial to note that this compound is not a clinically approved anticonvulsant. Publicly available research on its specific mechanism of action is limited, with its primary documentation being as a chemical intermediate in organic synthesis[1][2][3]. However, based on the known anticonvulsant properties of structurally related phenylacetamide derivatives, this guide will postulate a potential mechanism of action for this compound to facilitate a comparative analysis with Phenytoin. This postulation is for illustrative and research guidance purposes only and requires experimental validation.

Phenytoin: The Established Sodium Channel Blocker

Phenytoin has been a cornerstone in the treatment of epilepsy for decades. Its primary mechanism of action is the blockade of voltage-gated sodium channels in neurons[4][5][6]. By binding to the sodium channel, particularly in its inactivated state, phenytoin slows the rate of recovery of these channels from inactivation[7][8][9]. This action selectively dampens the sustained, high-frequency repetitive firing of neurons that is characteristic of seizures, while having minimal impact on normal neuronal activity[6].

In addition to its principal action on sodium channels, phenytoin has been reported to have secondary effects on other ion channels and neurotransmitter systems. These include modulation of calcium channels and inhibition of the release of certain neurotransmitters[10][11].

This compound: A Postulated Mechanism

Given the established anticonvulsant activity of various phenylacetamide derivatives, it is hypothesized that this compound, if it possesses anticonvulsant properties, would also primarily target voltage-gated sodium channels. This postulated mechanism is based on structure-activity relationships within this chemical class, where the phenylacetamide moiety is a common pharmacophore for sodium channel modulation. It is presumed that it would exhibit a use-dependent and voltage-dependent blockade of these channels, similar to other compounds in its class.

Quantitative Comparison of Pharmacological Effects

The following table summarizes the key pharmacological parameters for Phenytoin and the postulated effects for this compound.

ParameterPhenytoinThis compound (Postulated)
Primary Molecular Target Voltage-Gated Sodium Channels (VGSCs)Voltage-Gated Sodium Channels (VGSCs)
Binding State Preference Inactivated StateInactivated State
Effect on Neuronal Firing Inhibition of high-frequency repetitive firingInhibition of high-frequency repetitive firing
IC50 for Sodium Channel Block ~9-40 µM[7][9][12]Data not available
Effect on Neurotransmitter Release Inhibition of glutamate release[11]Data not available
In Vivo Efficacy (MES Test) ED50 typically < 10 mg/kg (rodent models)Data not available

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action at the cellular level.

phenytoin_mechanism cluster_neuron Presynaptic Neuron High_Frequency_Firing High-Frequency Action Potentials Na_Channel Voltage-Gated Sodium Channel High_Frequency_Firing->Na_Channel Opens Inactivated_State Inactivated State Na_Channel->Inactivated_State Inactivates Phenytoin Phenytoin Phenytoin->Inactivated_State Binds and Stabilizes Reduced_Na_Influx Reduced Na+ Influx Inactivated_State->Reduced_Na_Influx Reduced_Firing Inhibition of Repetitive Firing Reduced_Na_Influx->Reduced_Firing

Caption: Mechanism of action of Phenytoin on voltage-gated sodium channels.

phenylacetamide_mechanism cluster_neuron_pa Presynaptic Neuron (Postulated) High_Frequency_Firing_PA High-Frequency Action Potentials Na_Channel_PA Voltage-Gated Sodium Channel High_Frequency_Firing_PA->Na_Channel_PA Opens Inactivated_State_PA Inactivated State Na_Channel_PA->Inactivated_State_PA Inactivates Phenylacetamide This compound Phenylacetamide->Inactivated_State_PA Binds and Stabilizes (Postulated) Reduced_Na_Influx_PA Reduced Na+ Influx Inactivated_State_PA->Reduced_Na_Influx_PA Reduced_Firing_PA Inhibition of Repetitive Firing Reduced_Na_Influx_PA->Reduced_Firing_PA

Caption: Postulated mechanism of this compound.

Experimental Protocols

The characterization of anticonvulsant mechanisms relies on a combination of in vivo and in vitro assays.

Maximal Electroshock (MES) Test

This in vivo model is used to assess the ability of a compound to prevent the spread of seizures and is predictive of efficacy against generalized tonic-clonic seizures[13][14].

  • Animals: Male albino mice or rats.

  • Procedure:

    • Animals are administered the test compound or vehicle control intraperitoneally.

    • At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered via corneal electrodes[13].

    • The endpoint is the abolition of the tonic hindlimb extension phase of the induced seizure[13][15].

    • The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

Whole-Cell Patch-Clamp Electrophysiology

This in vitro technique allows for the direct measurement of ion channel currents and is the gold standard for characterizing the effects of a compound on ion channel function[16][17][18].

  • Cell Preparation: Neurons are cultured or acutely dissociated from specific brain regions (e.g., hippocampus). Alternatively, cell lines heterologously expressing specific sodium channel subtypes can be used[8].

  • Recording:

    • A glass micropipette with a small tip diameter is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to gain electrical access to the cell interior (whole-cell configuration)[18].

    • The membrane potential is "clamped" at a desired voltage, and the currents flowing through the ion channels are recorded.

  • Voltage Protocols:

    • Current-Voltage (I-V) Relationship: The membrane potential is stepped to a series of depolarizing potentials to determine the effect of the compound on the peak sodium current amplitude.

    • Steady-State Inactivation: The membrane is held at various potentials before a test pulse to determine the voltage-dependence of channel inactivation and how the compound affects it.

    • Recovery from Inactivation: A two-pulse protocol is used to measure the time it takes for channels to recover from inactivation in the presence and absence of the compound.

Neurotransmitter Release Assay

This in vitro assay measures the effect of a compound on the release of neurotransmitters from isolated nerve terminals (synaptosomes) or brain slices[11].

  • Preparation: Synaptosomes are prepared from rodent brain tissue by homogenization and differential centrifugation.

  • Procedure:

    • Synaptosomes are pre-loaded with a radiolabeled neurotransmitter (e.g., [3H]glutamate).

    • The synaptosomes are then stimulated with a depolarizing agent (e.g., high potassium concentration) in the presence or absence of the test compound.

    • The amount of radioactivity released into the supernatant is measured by liquid scintillation counting to quantify neurotransmitter release.

Experimental Workflow Diagram

experimental_workflow cluster_invivo In Vivo Anticonvulsant Activity cluster_invitro In Vitro Mechanism of Action MES_Test Maximal Electroshock (MES) Test Animal_Models Rodent Models (Mice/Rats) Drug_Administration Drug Administration (i.p.) Animal_Models->Drug_Administration Electrical_Stimulation Corneal Electrical Stimulation Drug_Administration->Electrical_Stimulation Observation Observation of Seizure Endpoint (Tonic Hindlimb Extension) Electrical_Stimulation->Observation ED50_Determination Determination of ED50 Observation->ED50_Determination Patch_Clamp Whole-Cell Patch Clamp Electrophysiology Electrophysiological Recording Patch_Clamp->Electrophysiology Neuron_Culture Neuronal Culture or Brain Slices Neuron_Culture->Patch_Clamp Ion_Channel_Analysis Analysis of Ion Channel Kinetics and Blockade Electrophysiology->Ion_Channel_Analysis Neurotransmitter_Release Neurotransmitter Release Assay Synaptosomes Synaptosome Preparation Radiolabeling Radiolabeled Neurotransmitter Loading Synaptosomes->Radiolabeling Stimulation_and_Measurement Depolarization and Measurement of Neurotransmitter Release Radiolabeling->Stimulation_and_Measurement Stimulation_and_Measurement->Neurotransmitter_Release

References

Navigating the Structure-Activity Landscape of N-Phenylacetamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The N-phenylacetamide scaffold serves as a versatile backbone in medicinal chemistry, with modifications to its core structure giving rise to a diverse array of pharmacological activities. By examining the impact of various substitutions on the phenyl ring and alterations to the acetamide moiety, we can begin to delineate the key structural features that govern the efficacy and selectivity of these compounds.

Comparative Analysis of Biological Activities

The biological activity of N-phenylacetamide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on anticancer, antibacterial, and anticonvulsant activities.

Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

A study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives revealed their potential as cytotoxic agents against various cancer cell lines. The data indicates that the presence and position of electron-withdrawing groups, such as a nitro group, can enhance anticancer activity.

Compound IDSubstitution on N-phenyl ringPC3 (Prostate Carcinoma) IC50 (µM)[1][2][3]MCF-7 (Breast Carcinoma) IC50 (µM)[1][2][3]HL-60 (Promyelocytic Leukemia) IC50 (µM)[2][3]
2a o-nitro>100>100>100
2b m-nitro52>100>100
2c p-nitro80100>100
2d o-methoxy>100>100>100
2e m-methoxy>100>100>100
2f p-methoxy>100>100>100
Imatinib Reference Drug4098Not Reported
Antibacterial Activity of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties

In a series of N-phenylacetamide derivatives bearing a 4-arylthiazole moiety, significant antibacterial activity was observed against plant pathogenic bacteria. The nature of the substituent on the 4-arylthiazole ring played a crucial role in determining the potency.

Compound IDSubstitution on 4-arylthiazole ringXanthomonas oryzae pv. oryzae (Xoo) EC50 (µM)[4][5]Xanthomonas axonopodis pv. citri (Xac) EC50 (µM)[4][5]Xanthomonas oryzae pv. oryzicola (Xoc) EC50 (µM)[4][5]
A1 4-fluorophenyl156.7>500>500
A5 4-chlorophenyl210.1>500>500
A10 3-(trifluoromethyl)phenyl200.8>500>500
A12 phenyl250.3>500>500
Bismerthiazol Reference Drug230.5Not ReportedNot Reported
Thiodiazole copper Reference Drug545.2Not ReportedNot Reported
Anticonvulsant Activity of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides

A study of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivatives demonstrated their broad-spectrum anticonvulsant properties. The data from the maximal electroshock (MES) seizure model highlights the efficacy of these compounds.

Compound IDSubstitutionMES ED50 (mg/kg)[6]
13 (R,S)-3-(dimethylamino)55.4
14 (R,S)-3-(diethylamino)49.6
15 (R,S)-3-(dipropylamino)70.1
16 (R,S)-3-(pyrrolidin-1-yl)65.2
17 (R,S)-3-(piperidin-1-yl)58.9
18 (R,S)-3-(morpholin-4-yl)62.3

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols for the key assays cited in this guide.

In Vitro Cytotoxicity Assay (MTS Assay)[1][2][3]
  • Cell Culture: Human cancer cell lines (PC3, MCF-7, and HL-60) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified atmosphere with 5% CO2 at 37°C.

  • Compound Treatment: Cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 48 hours.

  • MTS Assay: After the incubation period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution was added to each well and incubated for 2 hours at 37°C.

  • Data Analysis: The absorbance at 490 nm was measured using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined.

In Vitro Antibacterial Activity Assay[4][5]
  • Bacterial Strains: The antibacterial activities of the compounds were evaluated against Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzicola (Xoc).

  • Culture Preparation: The bacterial strains were cultured in nutrient broth at 28°C for 48 hours.

  • Assay Procedure: The test compounds were dissolved in DMSO and added to the nutrient broth to achieve the desired concentrations. The bacterial suspension was then added to the broth. The cultures were incubated at 28°C for 48 hours with shaking.

  • Data Analysis: The optical density at 600 nm was measured to determine bacterial growth. The EC50 value (the concentration of the compound that inhibits 50% of bacterial growth) was calculated.

Maximal Electroshock (MES) Seizure Test[6]
  • Animals: Male albino mice weighing between 20-25 g were used for the study.

  • Compound Administration: The test compounds were administered intraperitoneally (i.p.) at various doses.

  • MES Induction: Thirty minutes after compound administration, a maximal electroshock (50 mA, 0.2 s, 60 Hz) was delivered through corneal electrodes.

  • Data Analysis: The animals were observed for the presence or absence of the hind limb tonic extensor component of the seizure. The ED50 value (the dose of the compound that protects 50% of the animals from the tonic extensor seizure) was calculated using a probit analysis.

Visualizing Structure-Activity Relationships

The following diagrams illustrate key aspects of the structure-activity relationships and experimental workflows discussed in this guide.

SAR_General_Trends cluster_phenyl_ring N-Phenyl Ring Substitutions cluster_activity Impact on Biological Activity Phenyl_Ring Phenyl Ring Position Ortho Ortho-substitution Phenyl_Ring->Ortho e.g., -NO2, -OCH3 Meta Meta-substitution Phenyl_Ring->Meta e.g., -NO2, -OCH3 Para Para-substitution Phenyl_Ring->Para e.g., -NO2, -OCH3 Decreased_Activity Decreased/No Activity Ortho->Decreased_Activity Anticancer (nitro, methoxy) Variable_Activity Variable Activity Ortho->Variable_Activity Increased_Activity Increased Activity Meta->Increased_Activity Anticancer (nitro) Meta->Variable_Activity Para->Increased_Activity Anticancer (nitro) Para->Variable_Activity Activity Biological Activity

Caption: General trends in the impact of phenyl ring substitution on biological activity.

Experimental_Workflow Start Start: Compound Synthesis and Characterization In_Vitro_Screening In Vitro Biological Screening (e.g., Cytotoxicity, Antibacterial) Start->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification In_Vivo_Testing In Vivo Efficacy and Toxicity Testing (e.g., MES test in mice) Lead_Identification->In_Vivo_Testing Promising Activity Lead_Optimization Lead Optimization Lead_Identification->Lead_Optimization Identified In_Vivo_Testing->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Caption: A typical workflow for the discovery and development of novel therapeutic agents.

References

A Comparative Guide to the Biological Evaluation of N-[4-(2-chloropropanoyl)phenyl]acetamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological evaluation of "N-[4-(2-chloropropanoyl)phenyl]acetamide" and its analogs, with a focus on their potential as anticancer agents. Due to the limited publicly available biological data specifically for "this compound," this guide draws upon data from structurally related N-phenylacetamide derivatives to provide insights into their structure-activity relationships and mechanisms of action.

Comparative Biological Activity

The anticancer activity of N-phenylacetamide analogs has been evaluated across various cancer cell lines. The primary mechanism of action for many of these derivatives is the induction of apoptosis, or programmed cell death.[1][2] The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Cytotoxicity Data of N-Phenylacetamide Analogs

The following table summarizes the in vitro cytotoxic activity of various N-phenylacetamide derivatives against a panel of human cancer cell lines. The data highlights how substitutions on the phenyl ring influence their anticancer potency.

Compound IDDerivative ClassModificationsCell LineIC50 (µM)
Analog 1 2-(4-Fluorophenyl)-N-phenylacetamidem-nitro substitution on N-phenyl ringPC3 (Prostate Carcinoma)52[3][4]
Analog 2 2-(4-Fluorophenyl)-N-phenylacetamidep-nitro substitution on N-phenyl ringPC3 (Prostate Carcinoma)80[3][4]
Analog 3 2-(4-Fluorophenyl)-N-phenylacetamidep-nitro substitution on N-phenyl ringMCF-7 (Breast Carcinoma)100[3][4]
Analog 4 Phenylacetamide2-chloro substitution on N-phenyl ringMDA-MB-468 (Breast Cancer)1.0 ± 0.13[1]
Analog 5 Phenylacetamide3-fluoro substitution on N-phenyl ringMDA-MB-468 (Breast Cancer)1.5 ± 0.12[1]
Analog 6 Phenylacetamide4-nitro substitution on N-phenyl ringMDA-MB-468 (Breast Cancer)0.76 ± 0.09[1]
Analog 7 Phenylacetamide2-fluoro substitution on N-phenyl ringMCF-7 (Breast Cancer)0.7 ± 0.08[1][2]
Analog 8 Phenylacetamide2-fluoro substitution on N-phenyl ringMDA-MB-468 & PC-120.6 ± 0.08[1][2]
Imatinib Reference Drug-PC3 (Prostate Carcinoma)40[3][4]
Imatinib Reference Drug-MCF-7 (Breast Carcinoma)98[3][4]
Doxorubicin Reference Drug-MDA-MB-468 (Breast Cancer)0.38 ± 0.07[1]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the biological evaluation of these compounds.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • "this compound" analogs (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the biological evaluation of "this compound" analogs as potential anticancer agents.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action cluster_2 Lead Optimization Compound Synthesis Compound Synthesis Cytotoxicity Screening (MTT Assay) Cytotoxicity Screening (MTT Assay) Compound Synthesis->Cytotoxicity Screening (MTT Assay) Hit Identification Hit Identification Cytotoxicity Screening (MTT Assay)->Hit Identification Mechanism of Action Studies Mechanism of Action Studies Hit Identification->Mechanism of Action Studies Apoptosis Assays (Western Blot) Apoptosis Assays (Western Blot) Mechanism of Action Studies->Apoptosis Assays (Western Blot) Signaling Pathway Analysis Signaling Pathway Analysis Apoptosis Assays (Western Blot)->Signaling Pathway Analysis Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Signaling Pathway Analysis->Structure-Activity Relationship (SAR) Lead Compound Lead Compound Structure-Activity Relationship (SAR)->Lead Compound G cluster_0 Apoptosis Induction cluster_1 Extrinsic Pathway cluster_2 Intrinsic Pathway Acetamide Analog Acetamide Analog Death Receptors (e.g., Fas) Death Receptors (e.g., Fas) Acetamide Analog->Death Receptors (e.g., Fas) Bax/Bcl-2 Regulation Bax/Bcl-2 Regulation Acetamide Analog->Bax/Bcl-2 Regulation Caspase-8 Activation Caspase-8 Activation Death Receptors (e.g., Fas)->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Mitochondria Mitochondria Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation Bax/Bcl-2 Regulation->Mitochondria Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

References

Comparative cytotoxicity of "N-[4-(2-chloropropanoyl)phenyl]acetamide" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic properties of phenylacetamide derivatives against various cancer cell lines. Due to a lack of publicly available data on the specific cytotoxicity of "N-[4-(2-chloropropanoyl)phenyl]acetamide" derivatives, this guide focuses on the broader class of phenylacetamide and acetamide compounds to provide a relevant framework for research and development.

Executive Summary

Phenylacetamide derivatives have emerged as a promising class of compounds in oncological research, demonstrating significant potential as anticancer agents.[1] Studies have shown that these synthetic compounds can inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle in various cancer types.[1] The versatile chemical structure of phenylacetamides allows for the synthesis of numerous analogues, providing a rich field for structure-activity relationship (SAR) studies aimed at optimizing their anticancer efficacy and pharmacological properties.[1]

Comparative Cytotoxicity Data

While specific data for "this compound" derivatives is not available in the reviewed literature, studies on other phenylacetamide derivatives provide valuable insights into their potential efficacy. The following table summarizes the 50% inhibitory concentration (IC50) values for several phenylacetamide derivatives against different cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide PC3 (Prostate Carcinoma)52[2][3]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide PC3 (Prostate Carcinoma)80[2][3]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide MCF-7 (Breast Cancer)100[2][3]
N-Phenyl-2-p-tolylthiazole-4-carboxamide (4c, with para nitro) SKNMC (Neuroblastoma)10.8 ± 0.08[4]
N-Phenyl-2-p-tolylthiazole-4-carboxamide (4d, with meta chlorine) Hep-G2 (Human Hepatocarcinoma)11.6 ± 0.12[4]

Experimental Protocols

The following are generalized experimental protocols for assessing the cytotoxicity of phenylacetamide derivatives, based on methodologies reported in the literature.

Cell Culture and Maintenance

Cancer cell lines, such as PC3, MCF-7, SKNMC, and Hep-G2, are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2][4] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]

Cytotoxicity Assay (MTT or MTS Assay)

The cytotoxic effects of the compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.[2][4][5]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 8,000-10,000 viable cells per well and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 24 to 72 hours.[2][4]

  • MTT/MTS Addition: After the incubation period, MTT or MTS reagent is added to each well and incubated for a few hours.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

  • IC50 Determination: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curves.[1]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many phenylacetamide derivatives involves the induction of apoptosis through both intrinsic and extrinsic pathways.[1]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL Caspase8 Caspase-8 FasL->Caspase8 Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Bcl2 Bcl-2 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Phenylacetamide Phenylacetamide Derivatives Phenylacetamide->FasL Phenylacetamide->Bax Phenylacetamide->Bcl2

Studies have indicated that these compounds can modulate the expression of key regulatory proteins in the apoptotic cascade.[1] For instance, some derivatives have been observed to upregulate the expression of pro-apoptotic proteins like Bax and FasL, while also activating executioner caspases such as caspase-3 and caspase-9.[1] This targeted induction of apoptosis makes phenylacetamide derivatives attractive candidates for therapies that can selectively eliminate cancer cells with minimal damage to healthy tissues.[1] Furthermore, certain phenylacetamide derivatives have been shown to cause cell cycle arrest, typically at the G1 or G2/M phases, thereby preventing cancer cells from dividing and proliferating.[1]

Experimental Workflow

The following diagram illustrates a general workflow for the evaluation of the anticancer activity of novel phenylacetamide derivatives.

G Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Cytotoxicity->Mechanism InVivo In Vivo Efficacy Studies (Animal Models) Mechanism->InVivo Lead Lead Optimization InVivo->Lead

Conclusion

While the direct comparative cytotoxicity of "this compound" derivatives could not be compiled due to a lack of specific studies, the broader class of phenylacetamide derivatives consistently demonstrates significant anticancer potential. The provided data and protocols from related compounds offer a solid foundation for researchers to design and execute studies on novel derivatives. Future research should focus on synthesizing and evaluating the cytotoxicity of "this compound" analogues to determine their specific activity and potential as therapeutic agents.

References

In Vivo Validation of Novel Anticonvulsant "N-[4-(2-chloropropanoyl)phenyl]acetamide": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific in vivo anticonvulsant studies for "N-[4-(2-chloropropanoyl)phenyl]acetamide" are not publicly available. This guide therefore presents a comparative framework using hypothetical, yet plausible, data for this compound, hereafter referred to as Compound X . This data is juxtaposed with established experimental data for well-known anticonvulsant drugs, Phenytoin and Lamotrigine, to provide a benchmark for potential efficacy and safety. The experimental protocols described are standard, validated methods in the field of antiepileptic drug discovery.

Comparative Analysis of Anticonvulsant Efficacy and Acute Toxicity

The following table summarizes the anticonvulsant and neurotoxic profiles of Compound X in comparison to Phenytoin and Lamotrigine in two standard preclinical models of epilepsy: the Maximal Electroshock (MES) test, a model for generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, a model for myoclonic and absence seizures.[1][2] Efficacy is represented by the ED₅₀ (median effective dose), while acute toxicity is indicated by the TD₅₀ (median toxic dose), typically assessed via the rotarod test for motor impairment.[3] The Protective Index (PI = TD₅₀/ED₅₀) offers a measure of the therapeutic window.

CompoundMES Test (mice, i.p.) ED₅₀ (mg/kg)scPTZ Test (mice, i.p.) ED₅₀ (mg/kg)Rotarod Test (mice, i.p.) TD₅₀ (mg/kg)Protective Index (MES)
Compound X (Hypothetical) 35.5>1002507.0
Phenytoin 9.5Inactive68.57.2
Lamotrigine 4.810.2418.5

Data for Phenytoin and Lamotrigine are representative values from preclinical studies. Compound X data is hypothetical for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and accurate comparison.

Maximal Electroshock (MES) Seizure Test

This test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.[1][4]

  • Animals: Adult male Swiss albino mice (20-25 g).

  • Drug Administration: Test compounds, including Compound X and reference drugs, are administered intraperitoneally (i.p.) at varying doses. A vehicle control group receives the same volume of the vehicle (e.g., 0.9% saline with 0.5% Tween 80).

  • Procedure: At a predetermined time after drug administration (typically 30-60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the induced seizure is recorded. Protection is defined as the abolition of this phase.

  • Data Analysis: The ED₅₀, the dose at which 50% of the animals are protected from the tonic hindlimb extension, is calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This model is used to screen for compounds that may be effective against myoclonic and absence seizures.[1][4]

  • Animals: Adult male Swiss albino mice (20-25 g).

  • Drug Administration: Similar to the MES test, compounds are administered i.p. at various doses.

  • Procedure: Following drug administration, a convulsant dose of Pentylenetetrazol (PTZ), typically 85 mg/kg, is injected subcutaneously.

  • Endpoint: Animals are observed for 30 minutes. The primary endpoint is the absence of a generalized clonic seizure lasting for at least 5 seconds.

  • Data Analysis: The ED₅₀, the dose protecting 50% of the mice from clonic convulsions, is determined.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit (TD₅₀).[3]

  • Animals: Adult male Swiss albino mice (20-25 g) are pre-trained to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for a set duration (e.g., 1-2 minutes).

  • Drug Administration: Test compounds are administered i.p.

  • Procedure: At the time of peak effect determined in seizure tests, the mice are placed on the rotating rod.

  • Endpoint: Neurotoxicity is defined as the inability of the animal to remain on the rod for the predetermined time.

  • Data Analysis: The TD₅₀, the dose causing motor impairment in 50% of the animals, is calculated.

Visualizing Experimental Workflow and Potential Mechanism

To further clarify the processes and potential mechanisms, the following diagrams are provided.

experimental_workflow cluster_setup Phase 1: Preparation cluster_testing Phase 2: In Vivo Testing cluster_analysis Phase 3: Data Analysis animal_prep Animal Acclimatization (Male Swiss Mice) drug_admin Drug Administration (i.p.) animal_prep->drug_admin drug_prep Compound X & Comparators (Phenytoin, Lamotrigine) Preparation drug_prep->drug_admin mes_test MES Test drug_admin->mes_test scptz_test scPTZ Test drug_admin->scptz_test rotarod_test Rotarod Test drug_admin->rotarod_test ed50_calc Calculate ED50 mes_test->ed50_calc scptz_test->ed50_calc td50_calc Calculate TD50 rotarod_test->td50_calc pi_calc Calculate Protective Index (TD50 / ED50) ed50_calc->pi_calc td50_calc->pi_calc

Caption: Workflow for in vivo anticonvulsant screening.

Many acetamide-containing anticonvulsants exert their effects by modulating voltage-gated sodium channels.[5] A plausible signaling pathway for Compound X could involve a similar mechanism.

signaling_pathway cluster_membrane Neuronal Membrane cluster_events Cellular Events na_channel Voltage-Gated Na+ Channel na_influx Na+ Influx na_channel->na_influx allows compound_x Compound X compound_x->na_channel stabilizes inactive state action_potential Repetitive Neuronal Firing (Action Potentials) action_potential->na_channel opens depolarization Membrane Depolarization na_influx->depolarization neurotransmitter_release Glutamate Release depolarization->neurotransmitter_release seizure_propagation Seizure Propagation neurotransmitter_release->seizure_propagation

References

A Comparative Guide to the Neurotoxicity Assessment of N-[4-(2-chloropropanoyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Introduction

N-[4-(2-chloropropanoyl)phenyl]acetamide is a compound of interest in pharmaceutical development. However, its potential for neurotoxicity has not been characterized. This guide provides a comprehensive framework for assessing the neurotoxic potential of this novel compound, offering a comparative analysis against established neurotoxic agents and non-toxic controls. The experimental protocols and data presentation formats outlined herein are designed to provide a robust and reproducible assessment of neurotoxicity, from initial in vitro screening to more complex in vivo evaluations.

Tiered Strategy for Neurotoxicity Assessment

A tiered approach is recommended to systematically evaluate the neurotoxic potential of this compound. This strategy begins with high-throughput in vitro assays to identify potential hazards, followed by more complex cellular and functional assays, and culminates in targeted in vivo studies if initial concerns are raised.

Tiered_Neurotoxicity_Assessment_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Advanced In Vitro Models cluster_3 Tier 3: In Vivo Studies Cell_Viability Cell Viability Assays (MTT, LDH) Primary_Neurons Primary Neuron Cultures Cell_Viability->Primary_Neurons If cytotoxic Apoptosis_Assay Apoptosis Assay (TUNEL) Apoptosis_Assay->Primary_Neurons If apoptotic Oxidative_Stress Oxidative Stress Assay (ROS) Oxidative_Stress->Primary_Neurons If oxidative stress Neurite_Outgrowth Neurite Outgrowth Assay MEA Microelectrode Array (MEA) Neurite_Outgrowth->MEA If neurite damage Zebrafish_Model Zebrafish Behavioral Assays Primary_Neurons->Zebrafish_Model If neurotoxic in primary cells Rodent_Model Rodent Behavioral Tests MEA->Rodent_Model If functional deficits

Figure 1: Tiered approach for neurotoxicity assessment.

Tier 1: In Vitro Screening Assays

Initial screening assays are crucial for identifying potential neurotoxic liabilities of this compound. These assays are typically performed in neuronal cell lines, such as SH-SY5Y, which can be differentiated into a more mature neuronal phenotype.

Data Presentation: Tier 1 Assays

The following table summarizes the expected data from the initial in vitro screening, comparing the test compound to a positive and a negative control.

AssayEndpointThis compoundPositive Control (Rotenone)Negative Control (Ascorbic Acid)
MTT Assay IC50 (µM)To be determined0.1 - 1 µM> 100 µM
LDH Assay % Cytotoxicity at 10 µMTo be determined40 - 60%< 5%
TUNEL Assay % Apoptotic Cells at 10 µMTo be determined30 - 50%< 2%
ROS Assay Fold Increase in ROS at 10 µMTo be determined3 - 5 foldNo significant increase
Neurite Outgrowth % Inhibition at 10 µMTo be determined50 - 70%< 10%
Experimental Protocols: Tier 1 Assays

1. Cell Culture and Differentiation:

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Differentiation: Induce differentiation with 10 µM retinoic acid for 5-7 days to obtain a more mature neuronal phenotype with extensive neurite networks.[1]

2. MTT Assay for Cell Viability:

  • Seed differentiated SH-SY5Y cells in a 96-well plate.

  • Expose cells to a concentration range of this compound (e.g., 0.1 to 100 µM) and controls for 24 hours.

  • Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO.

  • Measure absorbance at 570 nm. The IC50 value is calculated as the concentration that reduces cell viability by 50%.

3. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:

  • Culture cells as in the MTT assay.

  • After treatment, collect the cell culture supernatant.

  • Measure LDH release using a commercially available kit, which indicates cell membrane damage.

4. TUNEL Assay for Apoptosis:

  • Grow differentiated SH-SY5Y cells on coverslips in a 24-well plate.

  • After treatment, fix the cells with 4% paraformaldehyde.

  • Perform the TUNEL assay using a commercial kit to label DNA strand breaks, a hallmark of apoptosis.

  • Counterstain with DAPI to visualize all nuclei.

  • Quantify the percentage of TUNEL-positive (apoptotic) cells using fluorescence microscopy.

5. Reactive Oxygen Species (ROS) Assay:

  • Plate cells in a 96-well black plate.

  • After treatment, incubate the cells with a fluorescent ROS indicator (e.g., DCFH-DA).

  • Measure the fluorescence intensity, which is proportional to the level of intracellular ROS.

6. Neurite Outgrowth Assay:

  • Culture differentiated SH-SY5Y cells at a low density to allow for clear visualization of neurites.[2][3]

  • After treatment, fix and stain the cells for a neuronal marker (e.g., β-III tubulin).

  • Capture images using a high-content imaging system.

  • Quantify neurite length and branching using automated image analysis software.[4]

Tier 2: Advanced In Vitro Models

If the initial screening assays indicate potential neurotoxicity, more complex and physiologically relevant models should be employed.

Data Presentation: Tier 2 Assays
AssayEndpointThis compoundPositive Control (MPP+)Negative Control (Mannitol)
Primary Neuron Viability IC50 (µM)To be determined10 - 50 µM> 1000 µM
Microelectrode Array (MEA) % Change in Mean Firing RateTo be determinedDecrease of > 50%< 10% change
Microelectrode Array (MEA) % Change in Network BurstingTo be determinedSignificant disruptionNo significant change
Experimental Protocols: Tier 2 Assays

1. Primary Neuron Culture:

  • Isolate primary cortical or hippocampal neurons from embryonic rodents (e.g., E18 rats).

  • Culture the neurons in a neurobasal medium supplemented with B27.

  • Treat the mature neuronal cultures with the test compound and controls.

  • Assess neuronal viability using methods described in Tier 1.

2. Microelectrode Array (MEA) Analysis:

  • Culture primary neurons or iPSC-derived neurons on MEA plates.

  • Allow the neurons to form functional synaptic networks (typically 14-21 days in vitro).

  • Record baseline spontaneous electrical activity.

  • Acutely perfuse the cultures with this compound and controls.

  • Record changes in electrophysiological parameters such as mean firing rate, burst frequency, and network synchrony.

MEA_Workflow Plate_Neurons Plate Primary or iPSC-derived Neurons on MEA Plate Culture_Network Culture for 14-21 Days to Form Synaptic Network Plate_Neurons->Culture_Network Record_Baseline Record Baseline Spontaneous Activity Culture_Network->Record_Baseline Apply_Compound Apply Test Compound and Controls Record_Baseline->Apply_Compound Record_Post-treatment Record Post-treatment Activity Apply_Compound->Record_Post-treatment Analyze_Data Analyze Changes in Firing Rate, Bursting, and Synchrony Record_Post-treatment->Analyze_Data

Figure 2: Workflow for Microelectrode Array (MEA) analysis.

Tier 3: In Vivo Neurotoxicity Assessment

Should the in vitro data raise significant concerns, in vivo studies in model organisms are warranted to assess systemic and behavioral effects.

Data Presentation: Tier 3 Assays
AssayEndpointThis compoundPositive Control (MPTP)Negative Control (Vehicle)
Zebrafish Photomotor Response % Change in Locomotor ActivityTo be determinedSignificant hypo- or hyperactivityNo significant change
Rodent Rotarod Test Latency to Fall (seconds)To be determinedSignificant decreaseNo significant change
Rodent Open Field Test Distance Traveled in Center (cm)To be determinedSignificant decrease (anxiety-like)No significant change
Experimental Protocols: Tier 3 Assays

1. Zebrafish Behavioral Assays:

  • Expose zebrafish larvae to the test compound from 3 to 5 days post-fertilization.

  • Assess locomotor activity using a high-throughput behavioral monitoring system.

  • The photomotor response, which measures changes in activity in response to light and dark stimuli, is a sensitive endpoint for detecting neurotoxicity.[5][6][7]

2. Rodent Behavioral Tests:

  • Administer this compound to adult rodents (e.g., mice or rats) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Rotarod Test: This test assesses motor coordination and balance.[8] Mice are placed on a rotating rod, and the latency to fall is recorded.[8][9][10]

  • Open Field Test: This assay evaluates general locomotor activity and anxiety-like behavior. The distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency are quantified.[10]

Mechanistic Insights: Investigating Signaling Pathways

If neurotoxicity is observed, further studies should aim to elucidate the underlying molecular mechanisms. Oxidative stress and apoptosis are common pathways implicated in neurotoxicity.

Neurotoxicity_Signaling_Pathways cluster_Oxidative_Stress Oxidative Stress Pathway cluster_Apoptosis Apoptotic Pathway Compound This compound Mitochondria Mitochondrial Dysfunction Compound->Mitochondria ROS Increased ROS Production Mitochondria->ROS Oxidative_Damage Oxidative Damage to Lipids, Proteins, DNA ROS->Oxidative_Damage Bax_Bcl2 Increased Bax/Bcl-2 Ratio Oxidative_Damage->Bax_Bcl2 Induces Cytochrome_c Cytochrome c Release Bax_Bcl2->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 3: Potential signaling pathways involved in neurotoxicity.

Investigation into these pathways can be achieved through techniques such as Western blotting to measure protein levels of key apoptotic markers (e.g., Bax, Bcl-2, cleaved caspase-3) and further cellular assays to quantify mitochondrial membrane potential and antioxidant enzyme activity.

Conclusion

This guide provides a structured and comparative framework for the neurotoxicity assessment of this compound. By employing a tiered strategy that progresses from high-throughput in vitro screening to more complex in vivo behavioral studies, researchers can systematically evaluate the neurotoxic potential of this and other novel compounds. The detailed protocols and data presentation formats are intended to facilitate reproducible and robust assessments, ultimately contributing to the development of safer pharmaceuticals.

References

Comparing synthesis efficiency of "N-[4-(2-chloropropanoyl)phenyl]acetamide" methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of intermediates is a critical aspect of the pipeline. This guide provides a comparative analysis of synthesis methods for N-[4-(2-chloropropanoyl)phenyl]acetamide, a key building block in the synthesis of various pharmaceutical compounds. The primary focus is on the widely employed Friedel-Crafts acylation reaction, comparing the conventional approach using aluminum chloride with a more modern catalytic method.

Comparison of Synthesis Efficiency

The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of acetanilide with 2-chloropropionyl chloride. The efficiency of this reaction is highly dependent on the choice of catalyst and reaction conditions. Below is a summary of quantitative data from two prominent methods.

ParameterMethod 1: Conventional Friedel-CraftsMethod 2: Catalytic Friedel-Crafts
Catalyst Aluminum Chloride (AlCl₃)Gallium Triflate (Ga(OTf)₃)
Catalyst Loading >1 equivalent (stoichiometric)Catalytic (e.g., 10 mol%)
Reactants Acetanilide, 2-Chloropropionyl ChlorideAcetanilide, Acylating Agent
Solvent Dichloromethane, Carbon DisulfideNitromethane with LiClO₄
Temperature 25 °C to reflux50 °C
Reaction Time 1 - 3 hours24 hours
Yield 84.2% - 90.8%[1][2]Up to 93% (for acetylation)[3]
Workup Hydrolysis with ice water and HClQuenching with NaHCO₃, extraction
Purity Requires recrystallizationHigh purity reported[3]

Experimental Protocols

Method 1: Conventional Friedel-Crafts Acylation with Aluminum Chloride

This method represents the traditional approach to the Friedel-Crafts acylation for producing this compound.

Materials:

  • Acetanilide

  • 2-Chloropropionyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (or carbon disulfide)

  • Ice

  • Hydrochloric acid (4N)

  • Deionized water

  • Ethanol

Procedure:

  • To a reaction flask, add acetanilide and aluminum chloride in a molar ratio of 1:3, followed by the addition of dichloromethane. The mixture is stirred until the solids are dissolved.[1]

  • 2-chloropropionyl chloride (1.2 molar equivalents relative to acetanilide) is added dropwise to the reactor over a period of 1 hour.[1]

  • The reaction mixture is maintained at 25°C for 3 hours.[1]

  • Upon completion, the reaction is cooled and then poured into a mixture of ice and water.[1]

  • The resulting precipitate is collected by filtration and washed three times with deionized water.[1]

  • The crude product is then recrystallized from ethanol to yield this compound.[1] A reported yield for this method is 84.2%.[1] A similar process using carbon disulfide as a solvent and refluxing for 1 hour followed by hydrolysis with ice water and 4N hydrochloric acid reported a yield of 90.82%.[2]

Method 2: Catalytic Friedel-Crafts Acylation with Gallium Triflate

This method provides a more modern, catalytic alternative to the conventional stoichiometric use of Lewis acids. While the specific example uses acetic anhydride, the methodology is applicable to other acylating agents like 2-chloropropionyl chloride.[3]

Materials:

  • Acetylanilide

  • Acylating agent (e.g., acetic anhydride)

  • Gallium triflate (Ga(OTf)₃)

  • Lithium perchlorate (LiClO₄)

  • Nitromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane

Procedure:

  • In a reaction vessel, stir acetylanilide, lithium perchlorate, and the acylating agent (e.g., acetic anhydride) in nitromethane.[3]

  • Add 10 mol% of Ga(OTf)₃ relative to the amount of acetylanilide.[3]

  • The mixture is stirred at 50°C for 24 hours.[3]

  • After the reaction period, the mixture is cooled and quenched with a saturated aqueous solution of NaHCO₃.[3]

  • The aqueous layer is extracted three times with dichloromethane.[3]

  • The combined organic layers are then processed to isolate the acylated product. This method has been reported to yield up to 93% for the acetylation of acetanilide.[3]

Synthesis Pathway Visualization

The following diagram illustrates the synthetic pathways for this compound via the two compared Friedel-Crafts acylation methods.

References

Comparative Analysis of Binding Affinity for N-[4-(2-chloropropanoyl)phenyl]acetamide and Related Compounds to Cardiovascular Drug Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the binding characteristics of N-[4-(2-chloropropanoyl)phenyl]acetamide and its clinically relevant derivatives, levosimendan and pimobendan, to their respective protein targets. This guide provides a comparative analysis of binding affinities, detailed experimental methodologies, and an exploration of alternative compounds targeting the same pathways.

While this compound is a key intermediate in the synthesis of cardiovascular drugs, there is no publicly available data on its direct binding affinity to any specific protein targets. Its significance lies in its role as a precursor to the active pharmaceutical ingredients levosimendan and pimobendan. This guide, therefore, focuses on the binding properties of these two drugs to their well-established molecular targets: cardiac troponin C (cTnC) and phosphodiesterase 3 (PDE3).

Executive Summary

This guide presents a comparative analysis of the binding affinities of levosimendan and pimobendan to their primary molecular targets. Levosimendan exhibits a distinct calcium-sensitizing effect through its binding to cardiac troponin C. Pimobendan demonstrates a dual mechanism of action, acting as both a calcium sensitizer by interacting with cardiac troponin C and as a vasodilator through the inhibition of phosphodiesterase 3. For comparative purposes, this guide also includes binding data for alternative compounds that target cTnC and PDE3. All quantitative data is summarized in easy-to-reference tables, and detailed experimental protocols for key binding assays are provided.

Comparison of Binding Affinities to Cardiac Troponin C

Levosimendan and pimobendan both exert a positive inotropic effect by increasing the sensitivity of the cardiac myofilaments to calcium. This is achieved through their interaction with cardiac troponin C, a key protein in the regulation of muscle contraction.

CompoundTargetBinding Affinity (K_d)Method
Levosimendan cNTnC·Ca²⁺·cTnI₁₄₄₋₁₆₃ complex0.7 mMNMR Spectroscopy
AMDP cNTnC·Ca²⁺·cTnI₁₄₄₋₁₆₃ complex1.5 mMNMR Spectroscopy
CI-930 cNTnC·Ca²⁺·cTnI₁₄₄₋₁₆₃ complex2.65 mMNMR Spectroscopy

K_d (Dissociation Constant): A lower K_d value indicates a higher binding affinity.

Comparison of Inhibitory Potency against Phosphodiesterase 3 (PDE3)

Pimobendan's vasodilatory effect is attributed to its inhibition of phosphodiesterase 3, an enzyme that degrades cyclic adenosine monophosphate (cAMP). Increased cAMP levels in vascular smooth muscle cells lead to relaxation and vasodilation.

CompoundTargetInhibitory Potency (IC₅₀)
Pimobendan PDE30.32 µM
Milrinone PDE3A0.45 µM
PDE3B1.0 µM
Enoximone PDE35.9 µM
PDE4A21.1 µM
Cilostazol PDE3A0.2 µM
Cilostamide PDE3A0.027 µM
PDE3B0.050 µM

IC₅₀ (Half-maximal inhibitory concentration): A lower IC₅₀ value indicates a higher inhibitory potency.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

cluster_Ca_Sensitization Calcium Sensitization Pathway Levosimendan Levosimendan cTnC Cardiac Troponin C Levosimendan->cTnC Pimobendan_Ca Pimobendan Pimobendan_Ca->cTnC Ca_Binding Increased Ca²⁺ Sensitivity cTnC->Ca_Binding Sensitizes Contraction Enhanced Myocardial Contraction Ca_Binding->Contraction

Calcium Sensitization by Levosimendan and Pimobendan.

cluster_PDE3_Inhibition Phosphodiesterase 3 Inhibition Pathway Pimobendan_PDE Pimobendan PDE3 Phosphodiesterase 3 Pimobendan_PDE->PDE3 Inhibits cAMP cAMP PDE3->cAMP AMP AMP cAMP->AMP Hydrolysis by PDE3 PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation

Mechanism of Vasodilation via PDE3 Inhibition by Pimobendan.

Start Start: Prepare Protein and Ligand Solutions Titration Titrate Ligand into Protein Solution Start->Titration Measurement Measure Heat Change (ITC) or Fluorescence Change Titration->Measurement Analysis Data Analysis to Determine Binding Parameters (Kd, ΔH, etc.) Measurement->Analysis End End: Obtain Binding Affinity Data Analysis->End

General Workflow for a Protein-Ligand Binding Assay.

Detailed Experimental Protocols

Cardiac Troponin C Binding Assay (via Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (K_d), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

  • Purified recombinant human cardiac troponin C (cTnC)

  • Ligand of interest (e.g., Levosimendan) dissolved in a matched buffer

  • ITC instrument (e.g., Malvern MicroCal)

  • Degassing station

  • Buffer (e.g., 20 mM HEPES, 150 mM KCl, 2 mM CaCl₂, pH 7.4)

Procedure:

  • Sample Preparation:

    • Prepare a solution of cTnC at a concentration of 10-20 µM in the binding buffer.

    • Prepare a solution of the ligand at a concentration 10-20 fold higher than the cTnC concentration in the same buffer.

    • Thoroughly degas both the protein and ligand solutions to prevent bubble formation during the experiment.

  • Instrument Setup:

    • Equilibrate the ITC instrument to the desired experimental temperature (e.g., 25 °C).

    • Fill the reference cell with deionized water or the binding buffer.

    • Carefully load the cTnC solution into the sample cell, avoiding the introduction of air bubbles.

    • Load the ligand solution into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.5-1 µL) to displace any solution from the syringe tip, and discard this data point during analysis.

    • Carry out a series of injections (e.g., 20-30 injections of 1.5-2 µL each) of the ligand into the sample cell containing cTnC. Allow sufficient time between injections for the system to return to baseline.

  • Data Analysis:

    • The raw data will show heat pulses corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the K_d, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS, where K_a = 1/K_d.

Phosphodiesterase 3 (PDE3) Inhibition Assay (Fluorescence Polarization)

This assay measures the inhibition of PDE3 activity by monitoring the change in fluorescence polarization of a fluorescently labeled cAMP substrate.

Materials:

  • Recombinant human PDE3A or PDE3B

  • Fluorescently labeled cAMP (e.g., FAM-cAMP)

  • Inhibitor of interest (e.g., Pimobendan)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the inhibitor in the assay buffer.

    • Dilute the PDE3 enzyme to the desired concentration in the assay buffer.

    • Prepare a solution of FAM-cAMP in the assay buffer.

  • Assay Protocol:

    • Add 5 µL of the serially diluted inhibitor or vehicle control (for no inhibition) to the wells of the microplate.

    • Add 10 µL of the diluted PDE3 enzyme solution to each well.

    • Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the FAM-cAMP solution to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using the microplate reader with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Safety Operating Guide

Proper Disposal Protocol for N-[4-(2-chloropropanoyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, N-[4-(2-chloropropanoyl)phenyl]acetamide must be disposed of as hazardous chemical waste through a licensed environmental services provider. Do not dispose of this chemical down the drain or in regular solid waste. Adherence to U.S. Environmental Protection Agency (EPA) regulations, specifically the Resource Conservation and Recovery Act (RCRA), is mandatory.[1][2]

This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound, intended for researchers, scientists, and drug development professionals.

Pre-Disposal Safety and Hazard Assessment

Before handling this compound for disposal, it is crucial to understand its associated hazards.

  • Hazard Identification: This compound is categorized as a skin and serious eye irritant. It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Work Area: Ensure disposal preparations are conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.

Waste Characterization and Segregation

Proper identification and segregation are the foundational steps for compliant chemical waste disposal.

  • Waste Identification: this compound is a non-listed chemical waste. However, due to its irritant properties, it should be treated as hazardous. All laboratory-generated chemical waste should be considered hazardous unless confirmed otherwise by an environmental health and safety (EHS) professional.[3]

  • Segregation: Do not mix this compound with other waste streams unless explicitly instructed by your institution's EHS department. Keep it segregated from incompatible materials, particularly strong oxidizing agents. It is best practice to keep different chemical wastes separate to prevent unintended reactions.[4][5] Collect in its designated, compatible waste container.

Waste Accumulation and Labeling

All hazardous waste must be accumulated and labeled in accordance with EPA and institutional guidelines.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. The original product container can be used if it is in good condition.[5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[6] The label must also include:

    • The full chemical name: "this compound" (avoid abbreviations).[4]

    • The approximate quantity or concentration.

    • The date accumulation started.

    • The specific hazards (e.g., "Irritant").

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7] This area should be under the control of laboratory personnel and located at or near the point of generation.[7]

Disposal Procedure

The disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup. Do not attempt to transport the waste yourself.[3]

  • Schedule Pickup: Your EHS department will coordinate with a licensed waste disposal vendor to collect the material from your laboratory's SAA or a central accumulation area.

  • Documentation: The disposal vendor will provide a hazardous waste manifest. This document tracks the waste from your facility ("cradle") to its final disposal site ("grave") and is a legally required document.[4]

  • Final Disposal Method: The designated and approved method for this type of chemical waste is typically incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[8] This method ensures the complete destruction of the compound.

Quantitative Data Summary
Regulatory Timeframe/LimitRequirementU.S. EPA Regulation
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of hazardous waste40 CFR § 262.15
Waste Removal from Lab (Academic Labs) Must be removed from the laboratory every twelve months40 CFR, Part 262, Subpart K[7]
Generator Storage Limit (Large Quantity Generators) Up to 90 days at a central accumulation area40 CFR § 262.17

Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2-chloropropanoyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2-chloropropanoyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.